Hydroxyectoin
Description
(4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and Phaseolus vulgaris with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBBJKLKFTNQO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC[C@@H]([C@H](N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167963 | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165542-15-4 | |
| Record name | Hydroxyectoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165542-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyectoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYECTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Science of Hydroxyectoine in Extremophilic Bacteria: A Technical Guide
Introduction: In the harsh and unforgiving environments of saline deserts, deep-sea hydrothermal vents, and polar ice, life persists. Extremophilic bacteria, the masters of survival in these niches, have evolved a sophisticated arsenal of biochemical strategies to cope with extreme conditions such as high salinity, temperature fluctuations, and desiccation. Central to their resilience is the accumulation of small organic molecules known as compatible solutes. These "extremolytes" protect cellular structures and maintain osmotic balance without interfering with metabolic processes. Among these, ectoine and its hydroxylated derivative, 5-hydroxyectoine, are of significant scientific and commercial interest due to their exceptional stabilizing properties.
This technical guide provides an in-depth exploration of the discovery, biosynthesis, and regulation of hydroxyectoine in extremophilic bacteria. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular pathways.
Discovery and Significance
Ectoine was first identified in 1985 in the extremely halophilic phototrophic bacterium Ectothiorhodospira halochloris.[1] Shortly after, its derivative, (4S,5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, or hydroxyectoine, was discovered in the actinomycin D producer Streptomyces parvulus.[1] While not initially found in a classic extremophile, subsequent research revealed that hydroxyectoine is a key compatible solute in numerous extremophilic bacteria, where it often confers superior protection against thermal stress and desiccation compared to ectoine.[2][3][4]
The halophilic bacterium Chromohalobacter salexigens and the moderate halophile Halomonas elongata are prominent examples of extremophiles that synthesize and accumulate hydroxyectoine in response to both salt and temperature stress.[5][6][7] The presence of a hydroxyl group enhances the molecule's ability to structure water, providing an even more robust hydration shell around biomolecules, thereby protecting them from denaturation. This superior protective capacity has made hydroxyectoine a high-value compound for applications in cosmetics, biotechnology, and medicine.[2][3][4][8]
The Hydroxyectoine Biosynthesis Pathway
Hydroxyectoine synthesis is a two-stage enzymatic process. First, its precursor, ectoine, is synthesized from the central metabolic intermediate L-aspartate-β-semialdehyde. This is followed by a specific hydroxylation step.
-
Ectoine Synthesis : Three enzymes, typically encoded by the ectA, ectB, and ectC genes, catalyze the formation of ectoine.
-
L-2,4-diaminobutyrate transaminase (EctB) : Catalyzes the transamination of L-aspartate-β-semialdehyde to form L-2,4-diaminobutyrate (DABA).
-
L-2,4-diaminobutyrate acetyltransferase (EctA) : Acetylates DABA to produce N-γ-acetyl-L-2,4-diaminobutyrate (ADABA).
-
Ectoine synthase (EctC) : Catalyzes the cyclization of ADABA to form ectoine.[9]
-
-
Hydroxyectoine Synthesis : A single enzyme, ectoine hydroxylase (EctD), converts ectoine to hydroxyectoine.
The genetic arrangement of these genes varies; in some bacteria, ectD is found within the ectABC gene cluster, while in others, it is located elsewhere in the genome.[11]
Quantitative Analysis of Hydroxyectoine Production
The synthesis of hydroxyectoine is tightly regulated by environmental stressors, primarily salinity and temperature. Extremophilic bacteria modulate the intracellular concentration of ectoines to adapt to changing external osmolarity.
Production Titers in Various Strains
The following table summarizes hydroxyectoine production in different bacterial strains under specified conditions. This data highlights the influence of genetic background and culture parameters on yield.
| Strain | Salinity (mol/L NaCl) | Titer (g/L) | Yield (mg/g DCW) | Carbon Source | Reference |
| Halomonas salina DSM5928 | 1.81 | 0.32 | 14.86 | Monosodium glutamate | [12] |
| Halomonas salina BCRC17875 | 2.47 | 0.29 | 13.96 | Monosodium glutamate | [12] |
| Prauserella alba YIM 90005T | 4.1 (24% w/v) | - | 22.98 | - | [11] |
| Chromohalobacter salexigens | 2.5 | - | ~150 µmol/g protein | Minimal Medium | [7] |
| Engineered E. coli | 0.08 | 1.6 | 2200 | Glycerol | [13][14] |
| Engineered E. coli | 0.4 | 2.13 | 90 | Glucose + Ectoine | [12][13] |
| Engineered Hansenula polymorpha | 0 | - | 57.73 | Methanol + Sorbitol | [12][13] |
Kinetic Properties of Ectoine Hydroxylase (EctD)
The efficiency of the final synthesis step is determined by the kinetic parameters of the EctD enzyme. The table below presents a comparison of EctD from different microorganisms, showcasing their catalytic efficiencies.
| Enzyme Source | Km (Ectoine, mM) | Km (2-Oxoglutarate, mM) | kcat/Km (mM-1s-1) | Optimal Temperature (°C) | Reference |
| Sphingopyxis alaskensis | 9.8 ± 0.5 | 2.7 ± 0.3 | 0.12 | 40 | [10] |
| Virgibacillus salexigens | - | - | - | - | [9][10] |
| Streptomyces coelicolor | - | - | - | - | [10] |
| Pseudomonas stutzeri A1501 | - | - | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of hydroxyectoine.
Protocol 4.1: Cultivation and Extraction of Hydroxyectoine
This protocol is adapted for halophilic bacteria like Chromohalobacter salexigens.
-
Cultivation : Inoculate the bacterial strain into a minimal medium (e.g., M63) supplemented with a suitable carbon source (e.g., glucose) and varying concentrations of NaCl (e.g., 0.5 M to 3.0 M). Incubate cultures at the desired temperature (e.g., 37°C or 45°C) with shaking until the stationary phase is reached.[7]
-
Cell Harvesting : Harvest the cells by centrifugation (e.g., 5,000 rpm for 10 minutes at room temperature).[16][17]
-
Extraction : Lyophilize the cell pellets. Extract soluble compounds by resuspending the dried biomass in a suitable solvent (e.g., a mixture of methanol, chloroform, and water) or by using methods like ultrasonic extraction in the presence of lysozyme.[18][19]
-
Sample Preparation : Centrifuge the extract to remove cell debris. Collect the supernatant and filter it through a 0.22 µm filter before analysis.
Protocol 4.2: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying ectoine and hydroxyectoine.
-
Chromatographic System : Use an HPLC system equipped with a Diode Array Detector (DAD).[20]
-
Column : A reverse-phase C18 column is typically used (e.g., Nucleosil 100 C18, 250 x 4.6 mm, 5 µm).[20]
-
Mobile Phase : An isocratic elution with pure water or a gradient elution with a mixture of aqueous trifluoroacetic acid (TFA) and acetonitrile is common. For example, Mobile Phase A: 0.1% TFA in 95:5 water:acetonitrile; Mobile Phase B: 0.08% TFA in 5:95 water:acetonitrile.[19][20]
-
Flow Rate : Set a constant flow rate, typically between 0.5 mL/min and 1.0 mL/min.[19][20]
-
Detection : Monitor the elution at a wavelength of 210 nm.[19]
-
Quantification : Identify and quantify peaks by comparing their retention times and area with those of pure ectoine and hydroxyectoine standards.[18][20]
Protocol 4.3: The "Bacterial Milking" Process
This industrial process enables the harvesting of compatible solutes without lysing the cells. The workflow is depicted below.
Methodology:
-
High-Salinity Fermentation : Cultivate a high density of halophilic bacteria (e.g., Halomonas elongata) in a bioreactor with a high-salt medium to stimulate the synthesis and intracellular accumulation of ectoines.[5][21]
-
Osmotic Downshock : Rapidly transfer the cells to a low-salinity medium. This creates a hypo-osmotic shock, causing the cells to release their stored compatible solutes into the medium to achieve osmotic equilibrium.[5][21][22]
-
Harvesting : Separate the cells from the ectoine-rich medium using techniques like cross-flow filtration. The solutes can then be purified from the medium.[5][21]
-
Regeneration : Return the cells to the high-salinity medium. This hyper-osmotic upshock triggers the re-synthesis of ectoines. After a regeneration period, the cycle can be repeated multiple times, allowing for semi-continuous production from the same batch of cells.[5][21]
Regulation of Hydroxyectoine Synthesis
The production of hydroxyectoine is not merely a passive consequence of ectoine availability but is subject to sophisticated transcriptional control, especially in response to multiple environmental cues. Studies in Chromohalobacter salexigens have provided significant insights into this regulatory network.
In C. salexigens, the accumulation of hydroxyectoine is upregulated by both high salinity and high temperature, with maximal levels observed at 45°C and 2.5 M NaCl.[7] In contrast, ectoine accumulation is downregulated by temperature. This differential regulation suggests a specific role for hydroxyectoine in thermoprotection. The expression of the ectD gene is controlled by the general stress factor RpoS (σS) and a transcriptional regulator from the AraC-XylS family, which is encoded by a gene upstream of ectD.[7] This indicates a signaling pathway where environmental stresses (osmotic and thermal) are integrated to control the final step of hydroxyectoine biosynthesis, ensuring the cell produces the most effective protectant for the given conditions.
Conclusion
Hydroxyectoine represents a remarkable evolutionary adaptation, enabling extremophilic bacteria to thrive in some of Earth's most hostile environments. Its discovery has unveiled a fascinating story of molecular protection, complex biosynthesis, and precise regulation. The superior stabilizing properties of hydroxyectoine, particularly against thermal stress, have positioned it as a molecule of immense interest for industrial and therapeutic applications. The ongoing exploration of its synthesis in diverse extremophiles, coupled with advances in metabolic engineering and bioprocessing techniques like "bacterial milking," promises to unlock the full potential of this powerful extremolyte. This guide serves as a foundational resource for professionals aiming to understand and harness the unique properties of hydroxyectoine for scientific and commercial advancement.
References
- 1. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial milking: A novel bioprocess for production of compatible solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of high-salinity-induced biosynthesis of γ-aminobutyric acid improves salt-stress tolerance in a glutamic acid-overproducing mutant of an ectoine-deficient Halomonas elongata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ectD gene, which is involved in the synthesis of the compatible solute hydroxyectoine, is essential for thermoprotection of the halophilic bacterium Chromohalobacter salexigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Adaptation to Varying Salinity in Halomonas elongata: Much More Than Ectoine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Adaptation to Varying Salinity in Halomonas elongata: Much More Than Ectoine Accumulation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Bacterial milking: A novel bioprocess for production of compatible solutes. | Semantic Scholar [semanticscholar.org]
- 22. us.typology.com [us.typology.com]
A Technical Guide to the Biosynthesis of Hydroxyectoine from Ectoine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic conversion of ectoine to hydroxyectoine, a critical pathway in the production of valuable extremolytes. Hydroxyectoine offers enhanced protective properties compared to its precursor, making it a compound of significant interest for therapeutic, cosmetic, and biotechnological applications. This document details the core biochemical reaction, presents key quantitative data, outlines experimental protocols, and illustrates the underlying processes through structured diagrams.
The Core Biosynthetic Pathway: Ectoine Hydroxylation
The biosynthesis of 5-hydroxyectoine, specifically (4S,5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is a direct, single-step enzymatic modification of its precursor, ectoine.[1] This conversion is a stereo-specific hydroxylation reaction that confers unique and often superior stress-protecting and macromolecule-stabilizing properties to the resulting molecule.[1][2]
The Key Enzyme: Ectoine Hydroxylase (EctD)
The central catalyst in this pathway is the Ectoine Hydroxylase , encoded by the ectD gene.[3][4] This enzyme is a member of the large and versatile superfamily of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (EC 1.14.11).[1][5][6] Structural studies have revealed that EctD proteins share a common core fold, a double-stranded β-helix (also known as a jelly roll or cupin fold), which forms the active site.[6][7] A highly conserved 2-His-1-carboxylate facial triad motif is responsible for positioning the essential iron cofactor within this active site.[6]
Reaction Mechanism
The EctD-catalyzed reaction is an O₂-dependent hydroxylation of ectoine.[1] This process is coupled with the oxidative decarboxylation of a co-substrate, 2-oxoglutarate, which is converted to succinate and carbon dioxide.[6][8] The reaction is critically dependent on the presence of Fe(II) as a catalytic metal cofactor.[1]
The overall reaction can be summarized as: Ectoine + 2-Oxoglutarate + O₂ → 5-Hydroxyectoine + Succinate + CO₂
Caption: The enzymatic conversion of ectoine to hydroxyectoine by EctD.
Genetic Regulation
The synthesis of hydroxyectoine is often regulated by environmental stressors. In many microorganisms, the accumulation of hydroxyectoine is upregulated in response to increases in both salinity and temperature.[9][10] The ectD gene may be found as part of the ectoine biosynthesis gene cluster (ectABC) or located separately elsewhere in the genome.[6] This upregulation is a key adaptive mechanism, as hydroxyectoine is essential for thermoprotection in some halophilic bacteria.[4][9]
Biochemical Properties and Quantitative Data
The kinetic properties of EctD have been characterized in several microorganisms. These parameters are crucial for developing efficient biocatalytic processes for hydroxyectoine production. The tables below summarize key data from various studies.
Table 1: Kinetic Parameters of Ectoine Hydroxylases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹·s⁻¹) | Reference |
| Pseudomonas stutzeri A1501 | Ectoine | 2.3 ± 0.2 | 23.5 ± 0.5 | - | [11] |
| Sphingopyxis alaskensis | Ectoine | 0.8 ± 0.1 | 2.9 ± 0.1 | - | [11] |
| Sphingopyxis alaskensis | Ectoine | 9.8 ± 0.5 | - | 0.12 | [7] |
| Sphingopyxis alaskensis | 2-Oxoglutarate | 2.7 ± 0.3 | - | - | [7] |
Note: Direct comparison of Vₘₐₓ values should be made with caution due to potential differences in assay conditions and enzyme purity.
Table 2: Optimal Reaction Conditions for Ectoine Hydroxylases
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Reference |
| Pseudomonas stutzeri A1501 | 35 | 7.5 (TES Buffer) | [11] |
| Sphingopyxis alaskensis | 15 | 7.5 (TES Buffer) | [11] |
| Virgibacillus salexigens | 40 | 8.0 (TES Buffer) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the production and analysis of recombinant ectoine hydroxylase.
Protocol: Expression and Purification of Recombinant EctD
This protocol describes a common workflow for producing and purifying recombinant EctD with an affinity tag (e.g., Strep-tag II) from an Escherichia coli expression host.[11]
Caption: Workflow for recombinant Ectoine Hydroxylase (EctD) purification.
Methodology Details:
-
Cell Growth and Induction: Culture E. coli cells harboring the ectD expression plasmid in a suitable medium (e.g., Luria-Bertani) with antibiotics at 37°C to an OD₆₀₀ of ~0.5. Induce protein expression by adding an appropriate inducer (e.g., anhydrotetracycline for TetR-controlled promoters) and incubate for a further 3-4 hours.[1]
-
Harvesting and Lysis: Pellet cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM TES pH 7.5, 100 mM KCl) supplemented with protease inhibitors (e.g., DTT, PMSF, benzamidine). Disrupt cells using a French Press at 1000 psi.[11]
-
Purification: Centrifuge the lysate at high speed (e.g., 21,000 x g) for 1 hour at 4°C to remove cell debris. Apply the resulting supernatant to a Strep-Tactin affinity chromatography column. After washing, elute the bound EctD protein using a buffer containing 2.5 mM desthiobiotin.[11]
-
Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.[11]
Protocol: In Vitro Ectoine Hydroxylase Activity Assay
This protocol provides a method to quantitatively measure the conversion of ectoine to hydroxyectoine by purified EctD.[7][11]
Reaction Mixture (30 µL total volume):
-
Buffer: 100 mM TES, pH 7.5
-
Cofactor: 1 mM FeSO₄ (freshly prepared)
-
Co-substrate: 10 mM 2-oxoglutarate
-
Salt: 100 mM KCl
-
Substrate: 1-10 mM Ectoine
-
Enzyme: ~1.5 µM purified EctD
Methodology:
-
Preparation: Combine all reaction components except the enzyme in a microcentrifuge tube. For specific enzymes like that from S. alaskensis, add catalase (e.g., 1300 U) to the mixture.[11]
-
Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at the optimal temperature for the specific EctD enzyme being tested (e.g., 35°C for P. stutzeri EctD, 15°C for S. alaskensis EctD).[11]
-
Initiation: Start the reaction by adding the purified EctD enzyme to the pre-warmed mixture.
-
Incubation: Incubate the reaction for a fixed time (e.g., 5-10 minutes) under vigorous aeration.[7][11]
-
Termination: Stop the reaction by adding acetonitrile in a 1:2 ratio (reaction volume:acetonitrile).[11]
-
Sample Preparation: Centrifuge the terminated reaction at high speed (e.g., 13,000 x g) for 10 minutes to pellet the denatured protein.
-
Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining ectoine and the newly formed hydroxyectoine.[7][11]
Conclusion
The enzymatic pathway from ectoine to hydroxyectoine, catalyzed by ectoine hydroxylase (EctD), represents a highly efficient and specific biological process. A thorough understanding of the enzyme's mechanism, kinetics, and optimal operating conditions is fundamental for its application in biotechnology and drug development. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to harness this pathway for the production of high-value hydroxyectoine for commercial and therapeutic use.
References
- 1. EctD-mediated biotransformation of the chemical chaperone ectoine into hydroxyectoine and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms | PLOS One [journals.plos.org]
- 3. Ectoine and hydroxyectoine: biosynthesis and its biological function in halophilic bacteria [actamicro.ijournals.cn]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Hydroxyectoine from Ectoine: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD | PLOS One [journals.plos.org]
- 7. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The ectD Gene, Which Is Involved in the Synthesis of the Compatible Solute Hydroxyectoine, Is Essential for Thermoprotection of the Halophilic Bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine [frontiersin.org]
The Pivotal Role of Ectoine Hydroxylase (EctD) in the Synthesis of Hydroxyectoine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyectoine, a derivative of the compatible solute ectoine, is a small organic molecule that plays a crucial role in protecting cells and biomolecules from extreme environmental stressors such as high temperature, salinity, and desiccation.[1][2][3] Its synthesis is catalyzed by the enzyme ectoine hydroxylase, encoded by the ectD gene.[4][5][6] This technical guide provides an in-depth overview of the biochemical function, regulation, and experimental analysis of Ectoine Hydroxylase (EctD), a key enzyme in the production of this high-value compound with significant applications in the pharmaceutical and cosmetic industries.[7][8]
Biochemical Function of Ectoine Hydroxylase (EctD)
Ectoine hydroxylase (EctD) is a non-heme-containing iron(II) and 2-oxoglutarate-dependent dioxygenase.[5] It catalyzes the stereo-specific hydroxylation of ectoine at the C5 position to produce (4S,5S)-5-hydroxyectoine, commonly known as hydroxyectoine.[5] This enzymatic reaction is crucial for enhancing the protective properties of ectoine, particularly in conferring thermotolerance and desiccation resistance to microorganisms.[1][2]
The overall reaction can be summarized as:
Ectoine + 2-Oxoglutarate + O₂ --(EctD, Fe²⁺)--> Hydroxyectoine + Succinate + CO₂
This reaction highlights the requirement for molecular oxygen and the co-substrate 2-oxoglutarate, with iron(II) serving as a critical cofactor.
Quantitative Data: Enzyme Kinetics of EctD
The kinetic parameters of EctD have been characterized in several microorganisms, providing valuable data for biotechnological applications. A summary of these parameters is presented in the table below.
| Enzyme Source Organism | K_m_ (for ectoine) [mM] | V_max_ [U/mg] | Catalytic Efficiency (k_cat_/K_m_) [mM⁻¹s⁻¹] | Reference(s) |
| Pseudomonas stutzeri | ~6-10 | ~1-7 | 1.44 | [5][9] |
| Virgibacillus salexigens | ~6-10 | ~1-7 | 1.31 | [5][9] |
| Sphingopyxis alaskensis | ~6-10 | ~1-7 | Not specified | [5] |
| Halomonas elongata | ~6-10 | ~1-7 | Not specified | [5] |
Quantitative Data: Hydroxyectoine Production in Recombinant Systems
Metabolic engineering efforts have focused on the heterologous expression of ectD to achieve high-yield production of hydroxyectoine. The following table summarizes some reported production titers.
| Host Organism | EctD Gene Source | Hydroxyectoine Titer [g/L] | Key Strategy | Reference(s) |
| Corynebacterium glutamicum | Pseudomonas stutzeri | 74 | Codon-optimized ectD expression, fed-batch fermentation | [8] |
| Halomonas salina | Endogenous | 2.9 | Optimization of fermentation conditions (α-ketoglutarate and iron supplementation) | [7] |
| Hansenula polymorpha | Halomonas elongata | 2.8 | Synthetic ORFs for ectA, ectB, ectC, ectD | [7] |
Biosynthesis and Regulation of Hydroxyectoine
The synthesis of hydroxyectoine is an extension of the ectoine biosynthesis pathway. It begins with the precursor L-aspartate-β-semialdehyde, which is converted to ectoine through the sequential action of the enzymes EctB, EctA, and EctC.[4][10] EctD then catalyzes the final hydroxylation step.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EctD-mediated biotransformation of the chemical chaperone ectoine into hydroxyectoine and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxyectoine
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-hydroxyectoine, a compatible solute with significant potential in research, drug development, and biotechnology. The document details its structural and functional characteristics, methods for its analysis, and its biological synthesis.
Core Physicochemical Properties
5-Hydroxyectoine, a derivative of ectoine, is a small, cyclic amino acid that serves as a potent osmoprotectant in a variety of microorganisms.[1] Its unique structure confers remarkable stability to biological macromolecules, making it a molecule of high interest for therapeutic and biotechnological applications.[2][3]
Quantitative Data Summary
The fundamental physicochemical properties of 5-hydroxyectoine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid | [4] |
| Molecular Formula | C₆H₁₀N₂O₃ | [2][4] |
| Molecular Weight | 158.16 g/mol | [2][4] |
| CAS Number | 165542-15-4 | [2][4] |
| Appearance | White to off-white crystalline powder or solid | [5][6] |
| Solubility | Highly soluble in water (approx. 4 M at 20°C); Soluble in methanol and DMSO | [7][8] |
| Purity (Commercially Available) | ≥95% (by HPLC) | [2][8] |
| Glass Transition Temperature | 87°C | [9] |
Biosynthesis of 5-Hydroxyectoine
5-Hydroxyectoine is not synthesized de novo but is derived from its precursor, ectoine, through a specific enzymatic hydroxylation. The overall biosynthetic pathway begins with the amino acid precursor, L-aspartate-β-semialdehyde.
The synthesis of ectoine involves a three-step enzymatic process catalyzed by L-2,4-diaminobutyrate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC).[10][11][12] Subsequently, the enzyme ectoine hydroxylase (EctD), a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of ectoine to form 5-hydroxyectoine.[10][13]
Experimental Protocols
The characterization and quantification of 5-hydroxyectoine rely on several standard analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a primary method for the separation and quantification of ectoine and 5-hydroxyectoine from biological extracts.[13][14]
Sample Preparation:
-
Harvest microbial cells grown under specific stress conditions (e.g., high salinity or temperature) by centrifugation.[13]
-
Lyophilize the cell pellets and determine the dry weight.
-
Extract soluble compounds using a modified Bligh and Dyer method or a similar solvent extraction protocol.[13]
-
Centrifuge the extract to remove cell debris and filter the supernatant through a 0.2 µm filter before injection.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column or a specialized column for polar compounds (e.g., Newcrom R1) can be used.[15]
-
Mobile Phase: An isocratic mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[15]
-
Detection: UV detection at a wavelength of 210 nm is commonly employed.
-
Quantification: A standard curve is generated using purified 5-hydroxyectoine of known concentrations to quantify the amount in the samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of 5-hydroxyectoine.
Sample Preparation:
-
Purify 5-hydroxyectoine from a biological source or via in vitro synthesis.
-
Lyophilize the purified compound to a dry powder.
-
Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), at a concentration suitable for NMR analysis (typically 1-10 mg/mL).
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Analysis: The resulting ¹H NMR spectrum is compared to a known standard of 5-hydroxyectoine.[16] The chemical shifts and coupling patterns of the protons on the tetrahydropyrimidine ring are characteristic and confirm the structure and stereochemistry.[16][17]
Ectoine Hydroxylase (EctD) Activity Assay
This assay measures the enzymatic conversion of ectoine to 5-hydroxyectoine, allowing for the characterization of the EctD enzyme.[13]
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add co-substrates and co-factors: 2-oxoglutarate, FeSO₄, and ascorbate.
-
Add the substrate, ectoine, to the mixture.
-
Initiate the reaction by adding the purified EctD enzyme or a cell-free extract containing the enzyme.
Assay Procedure:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction, often by adding a strong acid or by heat inactivation.
-
Analyze the reaction products by HPLC (as described in section 3.1) to quantify the amount of 5-hydroxyectoine produced.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-hydroxyectoine per minute under the specified conditions.[13]
Biological Activity and Applications
5-Hydroxyectoine is recognized for its superior protective capabilities in certain contexts when compared to ectoine.[7][17] Its primary mechanism of action involves the preferential exclusion from the surface of macromolecules, leading to an increase in the hydration layer around them.[3][5] This "hydro-complex" effectively stabilizes proteins, DNA, and cell membranes against various stressors such as high temperature, desiccation, and osmotic shock.[1][3]
Key biological activities and potential applications include:
-
Enzyme and Protein Stabilization: It protects enzymes from denaturation caused by heat, freezing, and drying.[3][5]
-
DNA Protection: Unlike ectoine, which can lower the melting temperature of DNA, 5-hydroxyectoine has been shown to increase it, indicating a stabilizing effect.[10]
-
Cell Protection: It is accumulated by cells to counteract osmotic stress and has demonstrated excellent desiccation-protective properties, partly due to its ability to form a stable glass-like state.[3][9]
-
Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects, opening avenues for its use in therapeutic formulations.[8]
-
Cosmetics and Skincare: Due to its protective and hydrating properties, it is used in skincare products to protect against environmental stressors.[10]
References
- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Hydroxyectoine | C6H10N2O3 | CID 12011795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
- 6. hydroxyectoine.com [hydroxyectoine.com]
- 7. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. scispace.com [scispace.com]
- 10. Synthesis of 5-Hydroxyectoine from Ectoine: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxyectoin | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine [frontiersin.org]
The Molecular Chaperone Hydroxyectoine: An In-depth Guide to its Osmoprotective Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extremolytes, small organic molecules produced by microorganisms thriving in extreme environments, have garnered significant attention for their remarkable stabilizing properties. Among these, hydroxyectoine stands out as a potent osmoprotectant, enabling cells to withstand severe osmotic stress. This technical guide delves into the core mechanisms by which hydroxyectoine exerts its protective effects, focusing on its intricate interactions with water, its influence on the stability of cellular membranes and proteins, and the signaling pathways governing its synthesis. Detailed experimental protocols for key analytical techniques and quantitative data are provided to facilitate further research and application in drug development and biotechnology.
Introduction: The Challenge of Osmotic Stress and the Rise of Hydroxyectoine
Fluctuations in extracellular osmolarity pose a fundamental threat to cellular integrity. Hyperosmotic conditions trigger water efflux, leading to cytoplasmic dehydration, increased intracellular ionic strength, and a drop in turgor pressure. These changes can result in protein denaturation, membrane disruption, and ultimately, cell death.[1][2] To counteract these detrimental effects, many microorganisms synthesize and accumulate compatible solutes, also known as osmolytes.[1][2] These molecules, which include amino acids, sugars, and their derivatives, can be amassed to high intracellular concentrations without interfering with normal cellular metabolism.
Ectoine and its hydroxylated derivative, 5-hydroxyectoine, are prominent members of the compatible solute family, widely synthesized by Bacteria and some Archaea in response to high salinity and extreme temperatures.[1][2] Hydroxyectoine, in particular, often exhibits superior protective properties compared to ectoine, especially against thermal stress and desiccation.[3] This guide will elucidate the multifaceted mechanism of hydroxyectoine as an osmoprotectant, providing a comprehensive resource for researchers and professionals in the field.
The Core Mechanism of Hydroxyectoine's Osmoprotective Action
The efficacy of hydroxyectoine as an osmoprotectant stems from a combination of physicochemical properties that collectively contribute to the maintenance of cellular homeostasis under stress.
The "Cosmotropic" Effect and Preferential Hydration
At the heart of hydroxyectoine's function is its profound interaction with water molecules. As a "kosmotropic" or "structure-making" solute, hydroxyectoine organizes water molecules around itself, forming a stable and dynamic hydration shell.[4] This ordering of water reduces the overall entropy of the system and increases the free energy required to form a cavity to accommodate a protein or other macromolecule. Consequently, hydroxyectoine is preferentially excluded from the immediate vicinity of macromolecules. This phenomenon, known as "preferential exclusion" or "preferential hydration," forces water molecules to interact more favorably with the surface of proteins and membranes, effectively creating a protective hydration layer. This layer prevents the denaturation and aggregation of proteins and maintains the structural integrity of lipid bilayers.
Molecular dynamics simulations have provided quantitative insights into this interaction, revealing that hydroxyectoine is a potent water-binder. These studies indicate that a single molecule of hydroxyectoine can structure a significant number of water molecules in its immediate vicinity.
Stabilization of Cellular Membranes
Osmotic stress can severely compromise the structure and function of cellular membranes. Dehydration can lead to a decrease in membrane fluidity and an increase in the propensity for phase transitions from the liquid-crystalline to the gel phase, which is detrimental to membrane protein function. Hydroxyectoine counteracts these effects by interacting with the lipid bilayer.
Experimental evidence suggests that hydroxyectoine has a fluidizing effect on lipid membranes, particularly in phase-separated systems.[5][6] It increases the lateral mobility of lipids within the bilayer, which is crucial for the function of membrane-embedded proteins and for cellular repair mechanisms.[5][6][7] This fluidizing effect is thought to arise from the alteration of hydration properties at the lipid-water interface and through electrostatic and hydrogen-bonding interactions with the lipid headgroups.[5]
Chaperone-like Activity and Protein Stabilization
The accumulation of high concentrations of salts within the cytoplasm during osmotic stress can lead to the misfolding and aggregation of proteins. Hydroxyectoine acts as a chemical chaperone, stabilizing the native conformation of proteins and preventing their aggregation.[8][9][10] The preferential exclusion of hydroxyectoine from the protein surface, as described earlier, is a key mechanism. By increasing the thermodynamic cost of exposing the hydrophobic core of a protein to the solvent, hydroxyectoine shifts the equilibrium towards the more compact, folded state.
Differential scanning calorimetry (DSC) studies have demonstrated that hydroxyectoine significantly increases the thermal stability of proteins, as evidenced by an increase in their melting temperature (Tm).[9] This stabilizing effect is often more pronounced than that of ectoine and other compatible solutes, making hydroxyectoine a highly effective protectant against both osmotic and thermal stress.[9]
Quantitative Data on Hydroxyectoine's Efficacy
The following tables summarize key quantitative data from the scientific literature, highlighting the potent osmoprotective and stabilizing effects of hydroxyectoine.
Table 1: Water Binding Properties of Ectoines
| Parameter | Ectoine | Hydroxyectoine | Reference(s) |
| Number of structured water molecules | ~7 | ~9 | [1][11] |
| Glass Transition Temperature (Tg) | 47°C | 87°C | [12] |
Table 2: Effect of Hydroxyectoine on Protein Stability (Differential Scanning Calorimetry Data)
| Protein | Osmolyte (Concentration) | Change in Melting Temperature (ΔTm) | Reference(s) |
| Ribonuclease A | Hydroxyectoine (3 M) | +12 K | [9] |
| Recombinant Human Interferon α2b | Hydroxyectoine (10 mM) | Slight increase | |
| Fab2 Antibody Fragment | Hydroxyectoine (1:1 mass ratio with protein) | Superior stabilization compared to trehalose | [8][10] |
Table 3: Influence of Hydroxyectoine on Lipid Bilayer Properties
| Lipid System | Method | Observed Effect | Reference(s) |
| DPPC Bilayers | DSC, Fluorescence Spectroscopy | Stabilization of the gel phase | [5] |
| GUVs (lipid mixtures) | Fluorescence Microscopy | Increased fluid domains | [5][6] |
| POPC Giant Vesicles | FRAP | Increased lipid diffusion coefficient | [5] |
Signaling and Biosynthesis of Hydroxyectoine
The production of hydroxyectoine is a tightly regulated process, initiated in response to environmental stress signals.
Osmotic Stress Sensing and Signal Transduction
Bacteria employ various mechanisms to sense changes in external osmolarity. While a complete, direct signaling pathway to hydroxyectoine synthesis is still under investigation, several key components have been identified. In many bacteria, the alternative sigma factor RpoS (σS) acts as a master regulator of the general stress response, which includes the upregulation of compatible solute synthesis.[5][6] The activity of RpoS itself is controlled at multiple levels, including transcription, translation, and protein stability, in response to various stress signals.
Upstream sensing can occur through transmembrane proteins that detect changes in membrane tension or turgor pressure. For instance, two-component systems like PhoQ/PhoP have been shown to respond to osmotic upshifts by sensing changes in the physical properties of the cell membrane. These systems then initiate a phosphorylation cascade that ultimately modulates gene expression.
The transcriptional regulation of the genes involved in hydroxyectoine synthesis is complex and can be influenced by multiple factors. In the halophilic bacterium Chromohalobacter salexigens, the expression of the ectoine hydroxylase gene, ectD, is osmoregulated and dependent on RpoS. Furthermore, a transcriptional regulator of the AraC family, EctZ, has been shown to act as both an activator of ectD expression and a repressor of a secondary ectoine hydroxylase gene, ectE.[11]
The Biosynthetic Pathway
Hydroxyectoine is synthesized from the precursor ectoine, which itself is produced from aspartate-β-semialdehyde in a three-step enzymatic process. The final step in hydroxyectoine synthesis is the stereospecific hydroxylation of ectoine, a reaction catalyzed by the enzyme ectoine hydroxylase (EctD). This enzyme is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase. The genes encoding the enzymes for ectoine and hydroxyectoine biosynthesis (ectA, ectB, ectC, and ectD) are often found in a gene cluster, and their expression is typically induced by increased osmolarity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the osmoprotective effects of hydroxyectoine.
Differential Scanning Calorimetry (DSC) for Protein Stability
DSC is a powerful technique to directly measure the thermal stability of a protein in the presence and absence of a stabilizing agent like hydroxyectoine.
Objective: To determine the change in the melting temperature (Tm) of a model protein upon addition of hydroxyectoine.
Materials:
-
MicroCal VP-Capillary DSC or similar instrument
-
Model protein (e.g., Lysozyme, RNase A) at a concentration of 1-2 mg/mL
-
Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Hydroxyectoine solutions of varying concentrations in the dialysis buffer
-
Degassing station
Protocol:
-
Sample Preparation:
-
Dialyze the protein solution extensively against the chosen buffer at 4°C to ensure buffer matching.
-
Prepare a series of hydroxyectoine solutions at the desired concentrations in the same dialysis buffer.
-
Prepare protein-hydroxyectoine samples by adding the hydroxyectoine stock solutions to the protein solution to achieve the final desired concentrations. Prepare a control sample with only the protein in the buffer.
-
Prepare a reference solution which is the dialysis buffer, and for each protein-hydroxyectoine sample, a corresponding reference solution containing the same concentration of hydroxyectoine in the buffer.
-
Degas all samples and reference solutions for 10-15 minutes immediately before loading into the DSC instrument.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the DSC.
-
Set the experimental parameters:
-
Temperature range: e.g., 20°C to 100°C
-
Scan rate: e.g., 60°C/hour
-
Prefilter period: e.g., 15 minutes
-
Pressure: ~3 atm to prevent boiling
-
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the thermal scan for each protein sample.
-
After the initial scan, cool the sample and perform a second scan to assess the reversibility of the unfolding transition.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scans.
-
Normalize the data for protein concentration.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) using the instrument's software (e.g., Origin-based software).
-
The peak of the transition curve corresponds to the melting temperature (Tm).
-
Compare the Tm values of the protein in the presence and absence of hydroxyectoine to determine the ΔTm.
-
Fluorescence Spectroscopy for Membrane Fluidity using Laurdan
The fluorescent probe Laurdan is sensitive to the polarity of its environment and can be used to monitor changes in membrane fluidity.
Objective: To assess the effect of hydroxyectoine on the fluidity of model lipid vesicles.
Materials:
-
Fluorometer with excitation and emission monochromators
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution in ethanol
-
Lipids (e.g., DPPC, POPC) in chloroform
-
Buffer (e.g., HEPES buffer, pH 7.4)
-
Extruder with polycarbonate filters (e.g., 100 nm pore size)
-
Hydroxyectoine solutions
Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in a round-bottom flask. Add the Laurdan probe at a molar ratio of 1:500 (probe:lipid).
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the buffer (with or without hydroxyectoine) by vortexing, to form multilamellar vesicles (MLVs).
-
Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 21 times).
-
-
Fluorescence Measurement:
-
Place the liposome suspension in a quartz cuvette.
-
Set the excitation wavelength to 350 nm.
-
Record the emission spectra from 400 nm to 550 nm.
-
Note the emission intensity at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
-
Data Analysis (Generalized Polarization):
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more disordered (more fluid) membrane.
-
Compare the GP values of liposomes in the presence and absence of hydroxyectoine to determine its effect on membrane fluidity.
-
Molecular Dynamics (MD) Simulations of Hydroxyectoine-Protein/Membrane Interactions
MD simulations provide atomic-level insights into the dynamic interactions between hydroxyectoine and biological macromolecules.
Objective: To investigate the interaction of hydroxyectoine with a model protein or lipid bilayer in an aqueous environment.
Software: GROMACS (--INVALID-LINK--) Force Fields:
-
Protein: e.g., AMBER, CHARMM
-
Lipid Bilayer: e.g., Berger lipids, CHARMM36
-
Hydroxyectoine: A compatible force field is required. Parameters may need to be generated if not available.
-
Water Model: e.g., TIP3P, SPC/E
General Protocol Outline:
-
System Setup:
-
Obtain the initial coordinates of the protein (from the Protein Data Bank) or build a lipid bilayer using tools like CHARMM-GUI.
-
Generate the topology and force field parameters for hydroxyectoine.
-
Place the protein or lipid bilayer in a simulation box of appropriate dimensions.
-
Solvate the system with the chosen water model and add hydroxyectoine molecules to the desired concentration.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system setup.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (isothermal-isochoric) ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to allow the solvent to relax around the solute. Position restraints are typically applied to the protein/lipid heavy atoms.
-
NPT (isothermal-isobaric) ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to achieve the correct density. Position restraints on the solute are gradually released.
-
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds, depending on the process of interest) without any restraints. Save the trajectory and energy data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD) to assess protein stability.
-
Radial Distribution Functions (RDFs) to characterize the hydration shell around the protein and hydroxyectoine.
-
Hydrogen bond analysis to quantify interactions.
-
For lipid bilayers: area per lipid, bilayer thickness, and order parameters of the lipid tails.
-
-
Conclusion and Future Perspectives
Hydroxyectoine is a highly effective osmoprotectant that employs a multi-pronged mechanism to protect cells from the deleterious effects of osmotic stress. Its ability to structure water, stabilize membranes, and act as a chemical chaperone for proteins underscores its importance in microbial stress adaptation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the applications of hydroxyectoine.
For drug development professionals, the remarkable stabilizing properties of hydroxyectoine make it an attractive excipient for biopharmaceutical formulations, potentially enhancing the shelf-life and efficacy of protein-based drugs.[8][10] Further investigations into its interactions with specific drug molecules and its long-term stability in various formulations are warranted. In the broader field of biotechnology, the genetic pathways for hydroxyectoine synthesis can be engineered into industrial microorganisms to enhance their robustness in high-osmolarity fermentation processes. As our understanding of the intricate molecular mechanisms of this extremolyte deepens, so too will the opportunities for its innovative application.
References
- 1. researchgate.net [researchgate.net]
- 2. GROMACS Tutorials [mdtutorials.com]
- 3. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]
- 4. Osmotically Controlled Synthesis of the Compatible Solute Proline Is Critical for Cellular Defense of Bacillus subtilis against High Osmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osmosensing by the bacterial PhoQ/PhoP two-component system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Response to hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. Signal Transduction and Regulatory Mechanisms Involved in Control of the σS (RpoS) Subunit of RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
The Role of Hydroxyectoine in the Thermoprotection of Microbial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the harsh and fluctuating environments that microorganisms inhabit, survival hinges on a sophisticated arsenal of adaptive strategies. Among the most crucial of these are mechanisms to counteract the deleterious effects of extreme temperatures. High temperatures can lead to the denaturation of essential proteins, loss of membrane integrity, and ultimately, cell death. To combat this, many microorganisms synthesize or accumulate small organic molecules known as compatible solutes.
This technical guide delves into the core functions of a particularly effective compatible solute, 5-hydroxyectoine (hereafter referred to as hydroxyectoine), in providing thermoprotection to microbial cells. Hydroxyectoine, a hydroxylated derivative of ectoine, is synthesized by a wide range of bacteria and some archaea in response to environmental stressors, including high salinity and extreme temperatures.[1][2] Its remarkable ability to stabilize biological macromolecules and entire cells against heat stress has garnered significant interest for its potential applications in biotechnology, cosmetics, and pharmaceuticals. This document provides an in-depth examination of the mechanisms, quantitative effects, and experimental methodologies related to hydroxyectoine's thermoprotective properties.
Mechanisms of Thermoprotection
Hydroxyectoine employs a multi-faceted approach to protect microbial cells from heat-induced damage. The primary mechanisms involve the stabilization of proteins and enzymes, the maintenance of cell membrane integrity, and its intrinsic physicochemical properties that make it an excellent protectant.
Protein and Enzyme Stabilization
High temperatures disrupt the delicate balance of forces that maintain the native three-dimensional structure of proteins, leading to unfolding and aggregation. Hydroxyectoine effectively counteracts these effects. It is preferentially excluded from the protein's hydration shell, a phenomenon that thermodynamically favors the compact, native state of the protein. This "preferential exclusion" model posits that hydroxyectoine increases the surface tension of water, making it energetically unfavorable for the protein to unfold and expose its hydrophobic core.
Studies have demonstrated that hydroxyectoine is superior to its precursor, ectoine, in stabilizing proteins against thermal stress.[3][4] It has been shown to suppress the aggregation of various proteins, including antibodies and interferons, even at temperatures as high as 90°C.[3][5][6] This stabilization extends to enzymes, where hydroxyectoine not only prevents irreversible denaturation but also helps retain catalytic activity under heat stress. For instance, in the presence of 50 mM hydroxyectoine, a xylanase from Bacillus halodurans retained about 40% of its original activity after incubation at 65°C for 5 hours, whereas no activity was detected in its absence.[7]
Interaction with Cellular Membranes
The cell membrane is a primary target of thermal stress. Increased temperatures enhance membrane fluidity, which can lead to increased permeability and a loss of essential ions and metabolites.[8][9] While some studies suggest that ectoines can increase the fluidity of lipid bilayers, their overall effect is protective.[10] They are thought to interact with the headgroups of phospholipids, altering the hydration properties at the lipid interface and stabilizing the membrane structure.[10] This helps to prevent the impairment of cell membrane functions at elevated temperatures.[1]
Superior Glass-Forming Properties
A key physical attribute of hydroxyectoine that contributes to its protective role is its high glass transition temperature (Tg). The Tg is the temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. Hydroxyectoine has a significantly higher Tg (87°C) compared to ectoine (47°C).[11][12] This superior glass-forming ability allows it to create a stable, amorphous matrix around biomolecules upon drying or under conditions of low water activity, which are often coupled with heat stress. This glassy matrix immobilizes proteins and other cellular components, preventing unfolding and aggregation.[11][12] This property is particularly relevant for anhydrobiotic engineering, where the goal is to preserve cells and biomolecules in a dried state.[11]
Quantitative Data on Thermoprotection
The thermoprotective effects of hydroxyectoine have been quantified in various studies. The following tables summarize key findings on its impact on protein stability, enzyme activity, and microbial growth at elevated temperatures.
Table 1: Effect of Hydroxyectoine on Protein Stability and Aggregation
| Protein | Stress Condition | Hydroxyectoine Concentration | Observation | Reference |
| Fab2 (Antibody Fragment) | 90°C | 1:1 mass ratio with protein | Suppressed protein aggregation; superior to trehalose. | [3][6] |
| rhIFNα2b (Interferon) | 50°C for 14 days | 10 mM | Reduced thermal-induced aggregation. | [4] |
| Lactate Dehydrogenase (LDH) | Air-drying at 60°C | 2 M | Superior stabilization compared to ectoine. | [11][12] |
Table 2: Protection of Enzyme Activity by Hydroxyectoine under Thermal Stress
| Enzyme | Stress Condition | Hydroxyectoine Concentration | Residual Activity | Reference |
| Xylanase (B. halodurans) | 65°C for 5 hours | 50 mM | ~40% | [7] |
| Xylanase (B. halodurans) | 50°C for 10 hours (pH 12) | Not specified | 89% (vs. 33% without) | [7] |
Table 3: Intracellular Accumulation of Hydroxyectoine in Response to Temperature
| Microorganism | Growth Condition | Ectoine (μmol/g dry weight) | Hydroxyectoine (μmol/g dry weight) | Reference |
| Chromohalobacter salexigens | 1.5 M NaCl, 20°C | ~105 | ~10 | [13] |
| Chromohalobacter salexigens | 1.5 M NaCl, 45°C | ~30 | ~160 | [13] |
| Halomonas elongata | 15% NaCl, 30°C | High | ~17% of total ectoines | [12] |
| Halomonas elongata | 15% NaCl, 50°C (upshock) | Low | ~75% of total ectoines | [12] |
Table 4: Growth Enhancement by Exogenous Hydroxyectoine at High Temperatures
| Microorganism | Growth Condition | Observation | Reference |
| Halomonas ventosae DL7 | 42°C | Higher growth level with 1 mM hydroxyectoine compared to 1 mM ectoine. | [14] |
| Chromohalobacter salexigens (ectD mutant) | 45°C, 1.5-2.5 M NaCl | Growth defect observed, indicating the necessity of hydroxyectoine for thermoprotection. | [13] |
Biosynthesis and Regulation of Hydroxyectoine
The synthesis of hydroxyectoine is a two-step process. First, ectoine is synthesized from the precursor L-aspartate-β-semialdehyde through the action of three enzymes: L-2,4-diaminobutyrate acetyltransferase (EctA), L-2,4-diaminobutyrate transaminase (EctB), and ectoine synthase (EctC).[1][15] Subsequently, ectoine is hydroxylated to form 5-hydroxyectoine in a stereo-specific reaction catalyzed by the ectoine hydroxylase (EctD), a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily.[1][16]
The expression of the genes involved in this pathway is tightly regulated in response to environmental cues. In many halophilic bacteria, such as Chromohalobacter salexigens, the accumulation of hydroxyectoine is significantly upregulated by increases in both salinity and temperature.[13][17] At higher temperatures, the intracellular ratio of hydroxyectoine to ectoine shifts dramatically in favor of hydroxyectoine, underscoring its primary role as a thermoprotectant.[12][13] This regulation can occur at both transcriptional and post-transcriptional levels.[17] In C. salexigens, the general stress factor RpoS is involved in the thermoregulated expression of the primary ectoine hydroxylase gene, ectD.[17] Some bacteria may possess multiple ectoine hydroxylase genes (e.g., ectD and ectE in C. salexigens), which can be differentially regulated to fine-tune the cellular response to stress.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ectoine and hydroxyectoine inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ectoine and Hydroxyectoine Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ectoine-mediated protection of enzyme from the effect of pH and temperature stress: a study using Bacillus halodurans xylanase as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is the cell membrane affected by temperature? | AAT Bioquest [aatbio.com]
- 9. An Overview of Biomembrane Functions in Plant Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of ectoine, hydroxyectoine and β-hydroxybutyrate on the temperature and pressure stability of phospholipid bilayer membranes of different complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant [frontiersin.org]
- 12. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 15. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms | PLOS One [journals.plos.org]
- 17. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional regulation of Hydroxyectoine synthesis genes
An In-depth Technical Guide on the Transcriptional Regulation of Hydroxyectoine Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyectoine is a compatible solute, a small organic molecule that helps organisms survive extreme osmotic and temperature stress.[1][2] Synthesized from its precursor ectoine, hydroxyectoine provides enhanced protection to cellular components, making it a molecule of significant interest for applications in biotechnology, cosmetics, and medicine.[2][3] Understanding the intricate transcriptional regulation of its synthesis is paramount for optimizing its microbial production and harnessing its protective properties for therapeutic purposes. This guide provides a comprehensive overview of the current knowledge on the transcriptional control of hydroxyectoine synthesis genes, focusing on the key regulatory elements, environmental signals, and experimental methodologies used to elucidate these mechanisms.
The Genetic Basis of Hydroxyectoine Synthesis
The biosynthesis of hydroxyectoine is a two-step process. First, ectoine is synthesized from L-aspartate-β-semialdehyde by the enzymes encoded by the ectABC gene cluster.[1][4] Subsequently, the enzyme ectoine hydroxylase, encoded by the ectD gene, catalyzes the hydroxylation of ectoine to produce 5-hydroxyectoine.[1][5] In some bacteria, like the halophilic bacterium Chromohalobacter salexigens, a second ectoine hydroxylase gene, ectE, has been identified, which also contributes to hydroxyectoine synthesis, particularly in thermoprotection.[1][6] The genomic organization of these genes can vary, with ectD and ectE often located at different loci from the ectABC cluster.[7][8]
Transcriptional Regulation of Hydroxyectoine Synthesis Genes
The expression of hydroxyectoine synthesis genes, primarily ectD and ectE, is tightly regulated in response to environmental stressors, ensuring that the protective solute is produced when needed. The primary triggers for the upregulation of these genes are high salinity and temperature stress.[1][9] The regulatory mechanisms involve a complex interplay of sigma factors and transcriptional regulators that modulate gene expression at different growth phases.
Key Transcriptional Regulators
RpoS (σS): The general stress sigma factor RpoS plays a crucial role in the expression of both ectD and ectE in C. salexigens. The osmoregulated expression of ectD during the exponential growth phase and its thermoregulated expression during the stationary phase are dependent on RpoS.[1][6] Similarly, the expression of ectE is consistently dependent on RpoS, irrespective of the growth phase or the nature of the stress (osmotic or heat).[1][10]
EctZ: EctZ is an AraC-GlxA-like transcriptional regulator whose gene is located upstream of ectD in C. salexigens.[1][6] EctZ exhibits a dual regulatory function during exponential growth. It acts as a transcriptional activator for the osmoregulated expression of ectD, while simultaneously repressing the transcription of ectE.[1][10] This dual role suggests a mechanism to prioritize the expression of the primary ectoine hydroxylase, EctD, under osmotic stress. Inactivation of ectZ leads to a higher total pool of ectoines, primarily due to an increased accumulation of ectoine, while hydroxyectoine levels are maintained.[1][6]
Influence of Environmental Signals
Osmotic Stress: Increased salinity is a potent inducer of ectD and ectE expression, particularly during the exponential growth phase.[1] This response is logical, as hydroxyectoine plays a critical role in protecting cells from the detrimental effects of high osmotic pressure.
Temperature Stress: High temperature also upregulates the expression of hydroxyectoine synthesis genes. In C. salexigens, the expression of ectD is strongly induced by temperature at high salinity during the stationary phase.[1] The accumulation of hydroxyectoine has been shown to be essential for thermoprotection in this bacterium.[11]
Quantitative Analysis of Gene Expression
The following tables summarize the quantitative data on the expression of hydroxyectoine synthesis genes (ectD and ectE) in Chromohalobacter salexigens under different environmental conditions and in various genetic backgrounds.
Table 1: Relative Expression of ectD and ectE in Wild-Type C. salexigens in Response to Osmotic and Temperature Stress at Different Growth Phases. (Data extracted from[1][12])
| Growth Phase | Condition | Relative Expression of ectD (fold change) | Relative Expression of ectE (fold change) |
| Exponential | High Salinity (2.5 M NaCl, 37°C) vs. Low Salinity (0.75 M NaCl, 37°C) | 27.9 | 2.3 |
| High Salinity and Temperature (2.5 M NaCl, 45°C) vs. High Salinity (2.5 M NaCl, 37°C) | No significant change | No significant change | |
| Stationary | High Salinity (2.5 M NaCl, 37°C) vs. Low Salinity (0.75 M NaCl, 37°C) | No induction | No induction |
| High Salinity and Temperature (2.5 M NaCl, 45°C) vs. High Salinity (2.5 M NaCl, 37°C) | 30.6 | No significant change |
Table 2: Role of EctZ in the Expression of ectD and ectE in C. salexigens at Exponential Phase. (Data extracted from[13])
| Condition | Gene | Relative Transcriptional Level (Wild-Type) | Relative Transcriptional Level (ectZ mutant) | Fold Change (ectZ mutant vs. Wild-Type) |
| Low Salinity (0.75 M NaCl, 37°C) | ectD | 1.0 | ~0.5 | ~0.5 |
| ectE | 1.0 | ~4.0 | ~4.0 | |
| High Salinity (2.5 M NaCl, 37°C) | ectD | ~28.0 | ~10.0 | ~0.36 |
| ectE | ~2.5 | ~15.0 | ~6.0 | |
| High Salinity + High Temperature (2.5 M NaCl, 45°C) | ectD | ~25.0 | ~8.0 | ~0.32 |
| ectE | ~2.0 | ~12.0 | ~6.0 |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is a generalized procedure based on the methodologies described for studying gene expression in C. salexigens.[1][12]
1. RNA Extraction:
- Harvest bacterial cells from cultures grown under specific experimental conditions (e.g., varying salinity and temperature) by centrifugation.
- Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent, Qiagen).
- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
- Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
- Use a specific amount of total RNA (e.g., 1 µg) as a template in a reaction mixture containing reverse transcriptase, dNTPs, and random primers.
- Perform the reverse transcription reaction according to the manufacturer's recommended thermal profile.
- Include a no-reverse-transcriptase control to check for genomic DNA contamination.
3. qPCR Reaction:
- Prepare the qPCR reaction mixture containing:
- cDNA template (diluted as appropriate)
- Gene-specific forward and reverse primers for the target genes (ectD, ectE) and a reference gene (e.g., 16S rRNA).
- A fluorescent DNA-binding dye master mix (e.g., SYBR Green Master Mix).
- Perform the qPCR reaction in a real-time PCR system using a thermal cycling program that includes an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension.
- Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
- Calculate the relative gene expression using the 2-ΔΔCt method.[12]
- Normalize the expression of the target genes to the expression of the reference gene.
- Express the results as fold changes relative to a control condition.
Visualizing Regulatory Pathways and Workflows
Signaling Pathway of Hydroxyectoine Synthesis Regulation
Caption: Regulatory network for hydroxyectoine synthesis genes in C. salexigens.
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for studying gene expression using qPCR.
Conclusion and Future Directions
The transcriptional regulation of hydroxyectoine synthesis is a finely tuned process that allows bacteria to adapt to harsh environmental conditions. The key players identified to date, RpoS and EctZ, provide a foundational understanding of this regulatory network. However, further research is needed to fully unravel the complexities of this system. Future studies could focus on identifying additional regulatory elements, understanding the precise molecular mechanisms of EctZ's dual function, and exploring how these regulatory networks vary across different hydroxyectoine-producing species. A deeper understanding of these processes will undoubtedly facilitate the development of engineered microbial strains for the efficient and cost-effective production of hydroxyectoine for various biotechnological and therapeutic applications.
References
- 1. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osmotically induced synthesis of the compatible solute hydroxyectoine is mediated by an evolutionarily conserved ectoine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad-salt growing halophilic bacterium Chromohalobacter salexigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature- and Salinity-Decoupled Overproduction of Hydroxyectoine by Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad-salt growing halophilic bacterium Chromohalobacter salexigens [agris.fao.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Investigating the genetic basis of Hydroxyectoine production
An In-depth Technical Guide to the Genetic Basis of Hydroxyectoine Production
Introduction
Hydroxyectoine, specifically 5-hydroxyectoine, is a potent compatible solute, or extremolyte, synthesized by a variety of microorganisms to survive under extreme environmental conditions such as high salinity, and temperature fluctuations.[1] As a derivative of the well-known osmoprotectant ectoine, hydroxyectoine often provides superior protective properties for macromolecules and whole cells, attributed to its additional hydroxyl group. These robust stabilizing capabilities have made it a high-value compound in the cosmetics, biotechnology, and pharmaceutical industries, where it serves as a biostabilizer for proteins and a protective agent for skin and other tissues.[1][2][3]
Hydroxyectoine is not synthesized de novo but is produced through the enzymatic hydroxylation of ectoine.[4] Understanding the genetic underpinnings of this biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This guide provides a detailed overview of the genes, enzymes, and regulatory mechanisms involved, along with key experimental protocols for their investigation.
The Genetic Framework of Hydroxyectoine Biosynthesis
The production of hydroxyectoine is a two-stage process that begins with the synthesis of its precursor, ectoine, from the central metabolic intermediate L-aspartate-β-semialdehyde.[1][2]
Ectoine Synthesis: The ectABC Gene Cluster
The synthesis of ectoine is catalyzed by three enzymes encoded by a highly conserved gene cluster, ectABC.[5][6]
-
ectB (L-2,4-diaminobutyric acid transaminase): This gene encodes the enzyme that catalyzes the first committed step, the transamination of L-aspartate-β-semialdehyde to produce L-2,4-diaminobutyric acid (DABA).[1][4]
-
ectA (L-2,4-diaminobutyric acid acetyltransferase): The product of ectA acetylates DABA to form N-γ-acetyl-2,4-diaminobutyric acid.[1][4]
-
ectC (Ectoine synthase): This gene codes for the final enzyme in the sequence, which catalyzes the cyclization of N-γ-acetyl-2,4-diaminobutyric acid, releasing a water molecule to form ectoine.[1][4]
Hydroxylation of Ectoine: The Role of ectD
The conversion of ectoine to 5-hydroxyectoine is a specific hydroxylation reaction catalyzed by a single enzyme, the ectoine hydroxylase, which is encoded by the ectD gene .[1][4]
-
Ectoine Hydroxylase (EctD): This enzyme is a member of the superfamily of non-heme-containing iron(II)- and 2-oxoglutarate-dependent dioxygenases.[7][8][9] The reaction requires molecular oxygen and 2-oxoglutarate as co-substrates to achieve a stereo-specific hydroxylation of the ectoine ring.[9]
In some microorganisms, such as Chromohalobacter salexigens, multiple genes encoding ectoine hydroxylases, like ectE, may be present, suggesting functional redundancy or regulation under different stress conditions.[4]
Caption: The biosynthetic pathway of hydroxyectoine from L-aspartate-β-semialdehyde.
Regulation of Hydroxyectoine Synthesis
The expression of the ect gene cluster is tightly regulated and typically induced in response to environmental cues, primarily high osmolarity and temperature stress.[10][1] This regulation ensures that the energetically expensive synthesis of compatible solutes occurs only when necessary. In the halophilic bacterium Chromohalobacter salexigens, expression is also dependent on the growth phase and is controlled by the general stress factor RpoS and a transcriptional regulator, EctZ, which can act as both an activator for ectD and a repressor for the secondary hydroxylase gene ectE.[4]
Quantitative Data on Production and Enzyme Kinetics
Metabolic engineering efforts have targeted the hydroxyectoine pathway to improve yields in various microbial hosts. The kinetic properties of the key enzyme, EctD, are critical parameters for these optimization strategies.
Table 1: Kinetic Properties of Ectoine Hydroxylase (EctD)
| Enzyme Source | Substrate | Km (mM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Reference |
|---|---|---|---|---|
| Sphingopyxis alaskensis | Ectoine | 9.8 ± 0.5 | 0.12 | [8] |
| Sphingopyxis alaskensis | 2-Oxoglutarate | 2.7 ± 0.3 | - | [8] |
Note: The kinetic properties of other studied ectoine hydroxylases from various extremophiles have been found to be generally similar.[8][9]
Table 2: Engineered Hydroxyectoine Production in Microbial Hosts
| Host Organism | Genetic Modification | Titer/Yield | Reference |
|---|---|---|---|
| Escherichia coli | Expression of ectABCD from Acidiphilium cryptum | 1.6 g/L (2.2 g/g DCW) | [2] |
| Escherichia coli | Expression of ectABCD-ask from P. stutzeri | 79.08 mg/g DCW (>95% purity) | [11] |
| Corynebacterium glutamicum | Expression of ectD from P. stutzeri (bioconversion of ectoine) | 74 g/L | [12] |
| Halomonas salifodinae | Engineered with enhanced ectD expression | 4.9 g/L |[11] |
Key Experimental Protocols
Investigating the genetic basis of hydroxyectoine production involves standard molecular biology and analytical chemistry techniques.
Protocol for Heterologous Expression and Purification of EctD
This protocol outlines the steps to produce and isolate the EctD enzyme for in vitro characterization.
-
Gene Amplification and Cloning:
-
Amplify the ectD gene from the genomic DNA of a selected microorganism (e.g., Pseudomonas stutzeri) using PCR with primers that incorporate restriction sites or recombination sequences.
-
Clone the PCR product into a suitable protein expression vector (e.g., pET series) that appends an affinity tag (e.g., His₆-tag or Strep-tag II) to the N- or C-terminus of the protein.[13][14] This facilitates subsequent purification.
-
-
Transformation into Expression Host:
-
Protein Expression:
-
Inoculate a single colony into a starter culture of selective liquid media (e.g., LB broth) and grow overnight.
-
Use the starter culture to inoculate a larger volume of media and grow cells at 37°C with shaking until they reach the mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.[16]
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0) containing protease inhibitors.
-
Lyse the cells using physical methods such as sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).[8][14]
-
Wash the column to remove non-specifically bound proteins, then elute the purified EctD protein using an appropriate elution buffer (e.g., containing imidazole for His-tags).
-
Verify protein purity and size using SDS-PAGE.
-
Protocol for Ectoine Hydroxylase In Vitro Activity Assay
This assay quantifies the enzymatic conversion of ectoine to hydroxyectoine.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM TES, pH 7.5).[13]
-
Component Assembly: The final reaction should contain the following components: 1 mM FeSO₄, 10 mM 2-oxoglutarate, 100 mM KCl, a defined concentration of ectoine (substrate), and the purified EctD enzyme.[13]
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination and Analysis: Stop the reaction, typically by heat inactivation or addition of a quenching agent.
-
Quantification: Analyze the reaction mixture using HPLC to determine the amount of hydroxyectoine produced and the amount of ectoine consumed.[6][17] One unit of activity is defined as the amount of enzyme that converts 1 µmol of ectoine per minute under the specified conditions.[17]
Protocol for HPLC Analysis of Ectoines
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying ectoine and hydroxyectoine.
-
Sample Preparation:
-
For intracellular analysis, harvest cells, determine their dry weight, and perform an extraction, for example, using a modified Bligh and Dyer method.[17]
-
For extracellular analysis, centrifuge the culture to pellet the cells and use the supernatant.
-
Filter all samples through a 0.2 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A polar-modified reversed-phase column (e.g., Synergi Polar-RP or similar) is effective for retaining these highly polar compounds.[18]
-
Mobile Phase: A simple isocratic mobile phase, often just pure water, can be used.[19]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[19]
-
Detection: Use a UV detector set to a low wavelength, typically 210 nm.[19]
-
-
Quantification: Create a standard curve using known concentrations of pure ectoine and hydroxyectoine to quantify the amounts in the experimental samples.
Caption: A typical experimental workflow for investigating the EctD enzyme.
Conclusion
The genetic basis for hydroxyectoine production is centered on the ectD gene, which encodes the ectoine hydroxylase responsible for the final synthesis step from ectoine. The entire pathway, originating from the ectABC cluster, is a key component of the stress response system in many microorganisms. A thorough understanding of these genes, their regulation, and the biochemical properties of their encoded enzymes is fundamental for the rational design of microbial cell factories. By leveraging the protocols and knowledge outlined in this guide, researchers can effectively investigate this pathway and develop strategies for the high-level production of hydroxyectoine for a wide range of industrial and therapeutic applications.[3][11][12]
References
- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature- and Salinity-Decoupled Overproduction of Hydroxyectoine by Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. protocols.io [protocols.io]
- 17. journals.asm.org [journals.asm.org]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Producers of Hydroxyectoine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyectoine, a derivative of the compatible solute ectoine, is a small organic molecule produced by a variety of microorganisms to protect against extreme environmental conditions such as high salinity and temperature. Its exceptional properties as a protein and cell protectant have garnered significant interest in the pharmaceutical, cosmetic, and biotechnology industries. This technical guide provides a comprehensive overview of the natural sources and producers of hydroxyectoine, detailing the biosynthetic pathways, regulatory mechanisms, and methods for its production and quantification. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.
Natural Producers of Hydroxyectoine
Hydroxyectoine is primarily synthesized by halophilic and halotolerant bacteria as a defense mechanism against osmotic and thermal stress.[1][2] These microorganisms accumulate hydroxyectoine in their cytoplasm to maintain cellular turgor and protect macromolecules from denaturation.
Key Natural Producers:
-
Chromohalobacter salexigens : A moderately halophilic bacterium known for its ability to produce significant amounts of both ectoine and hydroxyectoine. The accumulation of hydroxyectoine in this organism is notably upregulated by increases in both salinity and temperature.[3][4][5]
-
Halomonas elongata : A versatile halophilic bacterium that is widely used for the industrial production of ectoines. It is the organism of choice for the "bacterial milking" process, a commercial method for ectoine and hydroxyectoine extraction.[6][7]
-
Halomonas salina : Another species of the Halomonas genus that has been optimized for hydroxyectoine production through fermentation processes.[8]
-
Other Producers : Various other bacteria, including species of Streptomyces, Marinococcus, and Virgibacillus, have also been identified as producers of hydroxyectoine.[2][9]
Biosynthesis of Hydroxyectoine
The biosynthesis of hydroxyectoine is a two-stage enzymatic process. First, ectoine is synthesized from the precursor L-aspartate-β-semialdehyde. Subsequently, ectoine is hydroxylated to form hydroxyectoine.[3][10][11]
The biosynthetic pathway involves the following key enzymes:
-
L-2,4-diaminobutyric acid aminotransferase (EctB) : Catalyzes the conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyric acid (DABA).
-
L-2,4-diaminobutyric acid acetyltransferase (EctA) : Mediates the acetylation of DABA to N-γ-acetyl-L-2,4-diaminobutyrate (ADABA).
-
Ectoine synthase (EctC) : Catalyzes the cyclization of ADABA to form ectoine.
-
Ectoine hydroxylase (EctD) : The final and key enzyme that hydroxylates ectoine to produce (S,S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, commonly known as hydroxyectoine.[10]
Regulation of Hydroxyectoine Production
The synthesis of hydroxyectoine is tightly regulated in response to environmental cues, primarily osmotic and thermal stress. This regulation occurs mainly at the transcriptional level of the ect genes.
-
Osmotic Stress : High salinity in the growth medium is a potent inducer of the ectABC and ectD genes, leading to the accumulation of both ectoine and hydroxyectoine.[12][13]
-
Thermal Stress : Elevated temperatures have been shown to specifically upregulate the expression of the ectD gene, leading to a higher ratio of hydroxyectoine to ectoine.[2][12][13] In C. salexigens, hydroxyectoine is essential for thermoprotection.[1][2][12]
-
Co-substrate Availability : The conversion of ectoine to hydroxyectoine by ectoine hydroxylase (EctD) requires the co-substrate α-ketoglutarate. The availability of this co-substrate can be a limiting factor in hydroxyectoine production.[14]
-
Growth Phase : The accumulation of both ectoine and hydroxyectoine is typically maximal during the stationary phase of bacterial growth.[12][13]
Quantitative Data on Hydroxyectoine Production
The following tables summarize the production of hydroxyectoine in various natural and engineered microbial producers under different cultivation conditions.
Table 1: Hydroxyectoine Production in Natural Producers
| Organism | Salinity (M NaCl) | Temperature (°C) | Growth Phase | Hydroxyectoine Yield | Reference |
| Chromohalobacter salexigens | 2.5 | 37 | Stationary | 38% of wild-type at 45°C | [2] |
| Chromohalobacter salexigens | 2.5 | 45 | Stationary | 942 µmol/g BDM | [5] |
| Halomonas salina BCRC 17875 | - | - | Early Stationary | 2.9 g/L | [14] |
| Halomonas elongata | 2.56 | - | - | 45 µg/mg dry cells | [15] |
| A. xylosoxidans H1_3_1 | High ionic strength | - | - | 1.32 µmol/L | [8] |
| M. mageritense H4_3_1 | High ionic strength | - | - | 0.06 µmol/L | [8] |
Table 2: Hydroxyectoine Production in Engineered Producers
| Host Organism | Expressed Genes | Substrate/Conditions | Hydroxyectoine Titer/Yield | Reference |
| Corynebacterium glutamicum | ectD from P. stutzeri | Ectoine, Sucrose (batch) | 74 g/L | [12][16] |
| Escherichia coli | ectABCD from A. cryptum | 0.08 M NaCl | 1.6 g/L (2.2 g/g DCW) | [10][17] |
| Escherichia coli | ectABCD-ask from P. stutzeri | 0.34 M NaCl | >95% of ectoines (79.08 mg/g DCW) | [17] |
| Escherichia coli | Engineered pathway | α-ketoglutarate addition | 14.93 g/L (1.678 g/g DCW) | [14][17] |
| Hansenula polymorpha | ectABCD from H. elongata | No NaCl | 57.73 mg/g DCW | [17] |
| Rhodococcus opacus | Native ectABCD | CO₂, 1.20 M NaCl | 53 mg/g biomass | [17] |
| Hydrogenibacillus schlegelii | Native ectABCD | CO₂, 0.85 M NaCl | 62 mg/g biomass | [17] |
Experimental Protocols
Cultivation of Halophilic Bacteria for Hydroxyectoine Production
This protocol is a general guideline for the cultivation of halophilic bacteria like Chromohalobacter salexigens or Halomonas elongata.
-
Medium Preparation : Prepare a suitable minimal medium (e.g., M63) or a complex medium (e.g., Marine Broth) supplemented with the desired concentration of NaCl (typically 1.5 M to 2.5 M).
-
Inoculation : Inoculate the sterile medium with a fresh overnight culture of the desired bacterial strain.
-
Incubation : Incubate the culture at the optimal temperature for the specific strain (e.g., 37°C or 45°C) with vigorous shaking for aeration.
-
Growth Monitoring : Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvesting : Harvest the cells in the late exponential or stationary phase by centrifugation.
"Bacterial Milking" for Hydroxyectoine Extraction
This non-lytic extraction method allows for the repeated harvesting of compatible solutes from the same batch of cells.[6][7]
-
High-Salinity Cultivation : Grow the halophilic bacteria (e.g., Halomonas elongata) in a high-salinity medium to induce the accumulation of ectoines.
-
Cell Harvesting : Concentrate the cells from the culture medium using centrifugation or cross-flow filtration.
-
Osmotic Downshock : Resuspend the concentrated cell paste in a low-salinity medium or distilled water. This sudden decrease in external osmolarity will cause the cells to release their intracellular compatible solutes into the medium.
-
Solute Collection : Separate the cells from the solute-rich medium by centrifugation or filtration. The supernatant contains the extracted ectoine and hydroxyectoine.
-
Cell Regeneration : Resuspend the cells in the high-salinity growth medium to allow them to regenerate and synthesize more compatible solutes.
-
Repetition : The milking cycle (steps 3-5) can be repeated multiple times.
Extraction and Quantification of Intracellular Hydroxyectoine
-
Cell Lysis : For intracellular extraction, resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication, bead beating, or chemical lysis (e.g., with lysozyme).
-
Protein Precipitation : Precipitate proteins from the cell lysate, for example, by adding a cold organic solvent like ethanol or methanol, followed by incubation on ice and centrifugation.
-
Supernatant Collection : Collect the supernatant containing the soluble compatible solutes.
-
Quantification by HPLC or LC-MS : Analyze the extracted solutes using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19][20]
-
Column : A reverse-phase C18 column is commonly used.
-
Mobile Phase : An isocratic or gradient elution with a suitable buffer system (e.g., phosphate buffer) is employed.
-
Detection : UV detection at a specific wavelength (e.g., 210 nm) or mass spectrometry for more sensitive and specific quantification.
-
Standard Curve : Prepare a standard curve with known concentrations of pure hydroxyectoine to quantify the amount in the samples.
-
Conclusion
Halophilic and halotolerant bacteria are the primary natural sources of hydroxyectoine, a valuable compatible solute with significant potential in various industries. Understanding the biosynthetic pathways, regulatory mechanisms, and optimal production conditions is crucial for harnessing these microorganisms for efficient hydroxyectoine production. The development of metabolic engineering strategies and advanced bioprocessing techniques like "bacterial milking" has further paved the way for large-scale, cost-effective production. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and capitalize on the potential of hydroxyectoine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The ectD gene, which is involved in the synthesis of the compatible solute hydroxyectoine, is essential for thermoprotection of the halophilic bacterium Chromohalobacter salexigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idus.us.es [idus.us.es]
- 6. Bacterial milking: A novel bioprocess for production of compatible solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial milking: A novel bioprocess for production of compatible solutes | Semantic Scholar [semanticscholar.org]
- 8. Enrichment of halotolerant hydrogen-oxidizing bacteria and production of high-value-added chemical hydroxyectoine using a hybrid biological–inorganic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The ectD Gene, Which Is Involved in the Synthesis of the Compatible Solute Hydroxyectoine, Is Essential for Thermoprotection of the Halophilic Bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Quantitative RNA-seq Analysis Unveils Osmotic and Thermal Adaptation Mechanisms Relevant for Ectoine Production in Chromohalobacter salexigens [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Hydroxyectoine: A Key Compatible Solute in the Osmotic Stress Response of Halophiles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Halophilic microorganisms, or "salt-lovers," have evolved sophisticated mechanisms to thrive in environments with high salt concentrations. A primary strategy for survival is the accumulation of small organic molecules known as compatible solutes. These compounds can be amassed to high intracellular concentrations to balance the external osmotic pressure without interfering with cellular metabolism. Among the most effective and widespread of these solutes is hydroxyectoine, a derivative of the cyclic amino acid ectoine. This technical guide provides a comprehensive overview of hydroxyectoine's role as a compatible solute in halophiles, detailing its biosynthesis, regulatory mechanisms, and protective functions. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the unique properties and potential applications of this remarkable molecule.
Biosynthesis of Hydroxyectoine
The synthesis of hydroxyectoine is a multi-step enzymatic process that begins with the precursor L-aspartate-β-semialdehyde. The pathway is highly conserved among halophilic bacteria and involves the sequential action of four key enzymes.[1]
The biosynthesis of ectoine is catalyzed by three enzymes: L-diaminobutyric acid aminotransferase (EctB), L-diaminobutyric acid acetyltransferase (EctA), and ectoine synthase (EctC).[1] Subsequently, hydroxyectoine is produced from the hydroxylation of ectoine by the enzyme ectoine hydroxylase (EctD).[1] In some halophiles, a secondary ectoine hydroxylase, EctE, has also been identified and contributes to thermoprotection.[2] The genes encoding these enzymes are often organized in the ectABC gene cluster, while the ectD and ectE genes may be located elsewhere in the genome.[1][2]
Figure 1: Biosynthesis pathway of hydroxyectoine from L-aspartate-β-semialdehyde.
Regulation of Hydroxyectoine Synthesis
The production of hydroxyectoine is tightly regulated in response to environmental cues, primarily osmotic stress and temperature. The expression of the ect genes is induced by increasing salinity.[3] In the well-studied halophile Chromohalobacter salexigens, the general stress sigma factor RpoS plays a crucial role in the osmo- and thermoregulated expression of ectD and ectE.[2][4]
Furthermore, a transcriptional regulator, EctZ, has been identified to act as a dual-function protein.[2][4] Under exponential growth, EctZ activates the expression of the primary ectoine hydroxylase gene, ectD, in response to osmotic stress, while simultaneously repressing the transcription of the secondary hydroxylase gene, ectE.[2][4] This intricate regulatory network ensures the efficient production of hydroxyectoine when it is most needed for cellular protection.
Figure 2: Transcriptional regulation of hydroxyectoine synthesis genes in response to stress.
Mechanism of Action: A Molecular Shield
Hydroxyectoine's protective effects stem from its remarkable ability to interact with water molecules. It acts as a kosmotrope, an agent that promotes the structure and stability of water. By organizing water molecules around itself, hydroxyectoine forms a stable hydration shell.[5] This "preferential exclusion" from the immediate vicinity of macromolecules, such as proteins and lipid membranes, effectively strengthens the hydration layer of these biomolecules.[5] This enhanced hydration shell prevents the denaturation and aggregation of proteins, and maintains the integrity and fluidity of cell membranes under conditions of high salinity and extreme temperatures.[5]
Quantitative Data on Hydroxyectoine Accumulation
The intracellular concentration of hydroxyectoine varies significantly among different halophilic species and is directly influenced by the severity of the environmental stress. The following tables summarize the accumulation of ectoine and hydroxyectoine in selected halophilic bacteria under different conditions.
Table 1: Accumulation of Ectoine and Hydroxyectoine in Chromohalobacter salexigens
| Growth Condition | Ectoine (μmol/g dry weight) | Hydroxyectoine (μmol/g dry weight) | Reference |
| 0.75 M NaCl, 37°C (Exponential Phase) | ~100 | ~20 | [6] |
| 2.5 M NaCl, 37°C (Exponential Phase) | ~450 | ~150 | [6] |
| 2.5 M NaCl, 45°C (Exponential Phase) | ~300 | ~350 | [6] |
| 0.75 M NaCl, 37°C (Stationary Phase) | ~150 | ~50 | [6] |
| 2.5 M NaCl, 37°C (Stationary Phase) | ~600 | ~400 | [6] |
| 2.5 M NaCl, 45°C (Stationary Phase) | ~250 | ~700 | [6] |
Table 2: Accumulation of Ectoine and Hydroxyectoine in Halomonas ventosae DL7
| Growth Condition | Ectoine (mg/g CDW) | Hydroxyectoine (mg/g CDW) | Reference |
| 3 M NaCl, 30°C | High | Low | [7] |
| 3 M NaCl, 42°C | Lower | 36.6 | [7] |
Table 3: Production of Hydroxyectoine in Different Engineered and Wild-Type Strains
| Strain | Titer (g/L) | Culture Conditions | Reference |
| Halomonas salina BCRC17875 | 2.9 | Medium supplemented with 50 mM α-ketoglutarate and 1 mM iron | [8] |
| Engineered Corynebacterium glutamicum | 74 | Fed-batch fermentation with ectoine as precursor | [9] |
| Engineered Escherichia coli | 14.93 | Osmolarity-independent production strategy | [10] |
Experimental Protocols
Extraction of Intracellular Compatible Solutes
A common method for extracting hydroxyectoine and other compatible solutes from halophilic bacteria is as follows:
-
Cell Harvesting: Grow the bacterial culture to the desired growth phase (e.g., mid-exponential or stationary) under specific salt and temperature conditions. Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet with a buffer solution of the same salinity as the growth medium to remove extracellular solutes.
-
Lyophilization: Freeze-dry the cell pellet to remove all water.
-
Extraction: Resuspend the lyophilized cell powder in a mixture of methanol, chloroform, and water (10:5:4, v/v/v). Vortex vigorously for an extended period (e.g., 1 hour) to ensure complete extraction.
-
Phase Separation: Centrifuge the mixture to separate the phases. The upper aqueous-methanolic phase will contain the polar compatible solutes, including hydroxyectoine.
-
Drying and Reconstitution: Carefully collect the upper phase and dry it, for example, using a rotary evaporator or a vacuum centrifuge. Reconstitute the dried extract in a suitable solvent (e.g., ultrapure water or the mobile phase for HPLC analysis) for further analysis.
Figure 3: General workflow for the extraction of hydroxyectoine from halophilic bacteria.
Quantification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a standard method for the quantification of hydroxyectoine.
-
Column: A C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a polar mobile phase, such as a phosphate buffer or pure water, is employed.
-
Detection: Hydroxyectoine can be detected by UV absorbance at a low wavelength, typically around 210 nm.
-
Quantification: The concentration of hydroxyectoine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of purified hydroxyectoine.
In Vitro Protein Stabilization Assay (Thermal Shift Assay)
The ability of hydroxyectoine to stabilize proteins can be assessed using a thermal shift assay.
-
Reaction Setup: Prepare a reaction mixture containing the protein of interest, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and varying concentrations of hydroxyectoine in a suitable buffer.
-
Thermal Denaturation: Subject the reaction mixtures to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The dye will fluoresce upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. An increase in the Tm in the presence of hydroxyectoine indicates a stabilizing effect.
Liposome Stabilization Assay
The protective effect of hydroxyectoine on lipid membranes can be evaluated using a liposome-based assay.
-
Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Stress Induction: Subject the liposomes to a stressor that can induce leakage, such as freeze-thaw cycles or the addition of a destabilizing agent. Perform this in the presence and absence of hydroxyectoine.
-
Fluorescence Measurement: Measure the fluorescence intensity. Leakage of the dye from the liposomes will result in its dilution and a corresponding increase in fluorescence.
-
Data Analysis: A lower increase in fluorescence in the presence of hydroxyectoine indicates its ability to stabilize the liposome membrane and prevent leakage.
Applications in Drug Development
The remarkable stabilizing properties of hydroxyectoine make it a highly attractive molecule for applications in the pharmaceutical and biotechnology industries.[11] Its ability to protect proteins from denaturation is of great interest for the formulation of therapeutic proteins, such as antibodies and enzymes, to enhance their shelf life and stability.[8] Furthermore, its cytoprotective effects are being explored for the development of topical treatments for skin conditions and as an active ingredient in cosmetics. The anti-inflammatory and anti-aggregating properties of hydroxyectoine also suggest its potential as a therapeutic agent for a range of diseases.[9]
Conclusion
Hydroxyectoine is a fascinating and highly effective compatible solute that plays a critical role in the survival of halophilic microorganisms in extreme environments. Its biosynthesis and regulation are fine-tuned to respond to osmotic and temperature stress, leading to its accumulation to high intracellular levels. The mechanism of action, centered around the structuring of water molecules, provides a powerful means of protecting cellular components from damage. The detailed understanding of its properties and the development of robust experimental protocols for its study are paving the way for its broader application in biotechnology and medicine. As research continues to unravel the full potential of this unique molecule, hydroxyectoine is poised to become an increasingly important tool for researchers and a valuable ingredient in a variety of commercial products.
References
- 1. An overview of the role and diversity of compatible solutes in Bacteria and Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CN101191769A - Novel method for detecting and extracting compatible solute ectoine from neutral obligate halophile Halomonas salina - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.cn]
- 7. Organic compatible solutes of halotolerant and halophilic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic compatible solutes of halotolerant and halophilic microorganisms (Journal Article) | OSTI.GOV [osti.gov]
- 11. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microbial Fermentation of Hydroxyectoine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of Hydroxyectoine, a compatible solute with significant applications in the cosmetic, pharmaceutical, and biotechnology industries. The information compiled herein is based on current scientific literature and is intended to guide the development and optimization of fermentation processes for this high-value compound.
Introduction to Hydroxyectoine and its Biosynthesis
Hydroxyectoine (5-hydroxyectoine) is a derivative of the compatible solute ectoine, synthesized by a wide range of bacteria and some archaea to protect cellular components against environmental stresses such as high salinity and extreme temperatures.[1] Its ability to stabilize proteins, nucleic acids, and cell membranes makes it a highly sought-after ingredient in various commercial products.[2]
The biosynthesis of hydroxyectoine begins with the precursor L-aspartate-β-semialdehyde. A series of enzymatic reactions catalyzed by L-2,4-diaminobutyric acid transaminase (EctB), N-γ-acetyltransferase (EctA), and ectoine synthase (EctC) leads to the formation of ectoine.[3][4] Subsequently, the enzyme ectoine hydroxylase (EctD) catalyzes the stereo-specific hydroxylation of ectoine to produce 5-hydroxyectoine.[3][5] The regulation of this pathway is often linked to environmental cues, particularly osmotic stress.[3]
Microbial Production Systems
Both natural producers and metabolically engineered microorganisms are utilized for hydroxyectoine production. Halophilic bacteria, such as Chromohalobacter salexigens and Halomonas salina, are natural producers that accumulate hydroxyectoine in response to high salinity.[3][6] A common strategy for these organisms is the "bacterial milking" process, where cells are first grown in high-salt media to induce ectoine and hydroxyectoine synthesis and then subjected to an osmotic downshock to release the compounds into the medium.[5][7]
Metabolic engineering has enabled the production of hydroxyectoine in non-halophilic hosts like Escherichia coli and Corynebacterium glutamicum.[8][9] This approach often involves the heterologous expression of the ectABCD gene cluster and can be advantageous in avoiding the challenges associated with high-salt fermentations, such as equipment corrosion and complex wastewater treatment.[5][10]
Data Presentation: Fermentation Parameters and Yields
The following tables summarize key quantitative data from various studies on hydroxyectoine production, providing a comparative overview of different microbial systems and fermentation strategies.
| Microorganism | Fermentation Strategy | Key Parameters | Hydroxyectoine Titer (g/L) | Productivity (g/L/h) | Yield | Reference |
| Chromohalobacter salexigens | Continuous Culture | High cell density (61 g/L) using cross-flow ultrafiltration. | Not specified as titer, but intracellular content up to 400 mg/g CDW | Not specified | Not specified | [11] |
| Halomonas salina BCRC 17875 | Optimized Batch | HYE medium supplemented with 50 mM α-ketoglutarate and 1 mM iron. | 2.9 | Not specified | Not specified | [6][12] |
| Engineered Escherichia coli | Fed-batch | Expression of ectD from C. salexigens, optimization of promoter, co-substrates, and DO. | 8.58 | 0.24 | Not specified | [8] |
| Engineered Escherichia coli | Optimized Fed-batch | Quorum sensing-based auto-regulation of intracellular α-ketoglutarate. | 14.93 | Not specified | 1.678 g/g DCW | [6] |
| Engineered Corynebacterium glutamicum | Two-step Batch | Conversion of previously synthesized ectoine. | 74 | Not specified (achieved in 12h) | Not specified | [9] |
| Engineered Hansenula polymorpha | Batch | Expression of codon-optimized ectABCD from H. elongata. | 2.8 | Not specified (in 144h) | 57.73 mg/g DCW | [5][10] |
CDW: Cell Dry Weight, DCW: Dry Cell Weight, HYE: High Yeast Extract Medium, DO: Dissolved Oxygen
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for Hydroxyectoine Production
This protocol is a generalized procedure based on fed-batch strategies for recombinant E. coli.[8][13][14]
1. Strain and Pre-culture Preparation:
- Use an engineered E. coli strain carrying the necessary genes for hydroxyectoine biosynthesis (e.g., ectABCD).
- Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.
- Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours.
- Use the seed culture to inoculate a larger volume of defined medium for the main fermentation.
2. Bioreactor Setup and Batch Phase:
- Prepare a 2-L bioreactor with 750 mL of defined medium (e.g., F1 salts with glucose, yeast extract, and trace metals).[13][14]
- Autoclave the bioreactor and medium. Aseptically add supplements like glucose, yeast extract, MgSO₄, and antibiotics before inoculation.[13][14]
- Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of ~0.1.
- Control the temperature at 37°C and pH at 7.0. Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
- Run the batch phase until the initial carbon source is nearly depleted, indicated by a sharp increase in DO.
3. Fed-Batch Phase:
- Initiate a feeding strategy with a concentrated solution of glucose and other necessary nutrients. The feed rate can be controlled to maintain a specific growth rate.
- Induce the expression of the hydroxyectoine synthesis genes at an appropriate cell density (e.g., OD₆₀₀ of 10-20).
- Co-feed with precursors or enhancers like α-ketoglutarate and iron (Fe²⁺) to boost hydroxyectoine production.[8]
- Monitor cell growth (OD₆₀₀), glucose concentration, and hydroxyectoine production throughout the fermentation.
4. Harvest and Downstream Processing:
- Harvest the culture broth by centrifugation.
- If hydroxyectoine is intracellular, disrupt the cells using methods like high-pressure homogenization or sonication.[15]
- Separate the cell debris by centrifugation.
- Purify hydroxyectoine from the supernatant using techniques like ion-exchange chromatography and crystallization.[16][17]
Protocol 2: "Bacterial Milking" of Halomonas species
This protocol is based on the principle of osmotic downshock to release intracellularly accumulated hydroxyectoine.[5][7]
1. Hyper-osmotic Cultivation:
- Cultivate a suitable Halomonas strain (e.g., H. salina) in a high-salt medium (e.g., containing 1.5-2.5 M NaCl) to stimulate the accumulation of ectoines.[3]
- Optimize medium components such as yeast extract and monosodium glutamate for enhanced growth and production.[6]
- Grow the culture in a bioreactor with controlled temperature (e.g., 30-37°C) and pH until a high cell density is reached.
2. Osmotic Downshock (Milking):
- Harvest the cells from the high-salt medium by centrifugation.
- Resuspend the cell pellet in a low-salt medium or sterile water. This sudden decrease in external osmolarity will trigger the release of intracellular compatible solutes, including hydroxyectoine, through mechanosensitive channels.[3]
3. Product Recovery:
- Separate the cells from the low-salt medium by centrifugation.
- The supernatant now contains the excreted hydroxyectoine.
- The cell pellet can be recycled for further rounds of "milking".
- Purify hydroxyectoine from the supernatant using standard downstream processing techniques.[15][17]
Visualizations
Biosynthetic Pathway of Hydroxyectoine
Caption: Biosynthetic pathway of ectoine and hydroxyectoine from L-aspartate.
Generalized Fed-Batch Fermentation Workflow
Caption: Generalized workflow for hydroxyectoine production via fed-batch fermentation.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Construction and fermentation optimization of a hydroxyectoine-producing Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring useful fermentation strategies for the production of hydroxyectoine with a halophilic strain, Halomonas salina BCRC 17875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 15. microbiologynotes.org [microbiologynotes.org]
- 16. Optimization of ectoine synthesis through fed-batch fermentation of Brevibacterium epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intensified & Continuous Downstream Processing [sigmaaldrich.com]
Application Notes and Protocols for Metabolic Engineering of E. coli for Hydroxyectoine Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyectoine is a potent compatible solute, a derivative of ectoine, naturally synthesized by extremophilic microorganisms to protect cellular components against harsh environmental conditions such as high salinity, extreme temperatures, and desiccation. Its exceptional stabilizing and protective properties make it a high-value compound for applications in the cosmetics, pharmaceutical, and biotechnology industries.[1][2] Traditional production often relies on "bacterial milking" of natural producers, a process that can be inefficient and require corrosive high-salt conditions.[3] Metabolic engineering of robust industrial chassis like Escherichia coli offers a promising alternative for high-titer, cost-effective, and sustainable hydroxyectoine production under controlled, low-salt conditions.[3][4]
This document provides a detailed overview of the metabolic engineering strategies, quantitative production data, and experimental protocols for synthesizing hydroxyectoine in E. coli.
Metabolic Pathway for Hydroxyectoine Biosynthesis
The heterologous production of hydroxyectoine in E. coli is achieved by introducing a four-step enzymatic pathway originating from the central metabolic intermediate, L-aspartate-β-semialdehyde.[5]
-
L-2,4-diaminobutyrate (DAB) formation: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyrate by L-2,4-diaminobutyrate transaminase (EctB).[5][6]
-
Nγ-acetyl-L-2,4-diaminobutyrate formation: The subsequent acetylation of DAB is catalyzed by L-2,4-diaminobutyrate acetyltransferase (EctA).[5]
-
Ectoine Synthesis: Ectoine synthase (EctC) catalyzes the cyclization of the acetylated intermediate to form ectoine.[5]
-
Hydroxyectoine Synthesis: Finally, ectoine is hydroxylated to 5-hydroxyectoine by ectoine hydroxylase (EctD), a reaction that requires α-ketoglutarate as a co-substrate.[1][7]
The genes encoding these enzymes (ectA, ectB, ectC, ectD) are typically found in an operon in natural producers like Halomonas elongata.[7][8]
Metabolic Engineering Strategies in E. coli
A systematic approach is required to engineer E. coli for efficient hydroxyectoine production. This involves introducing the biosynthetic genes and optimizing the host metabolism to channel precursors towards the product, enhance cofactor availability, and eliminate competing pathways.
Key Genetic Modifications:
-
Heterologous Gene Expression: The ectABCD gene cluster from organisms like Halomonas elongata or Chromohalobacter salexigens is introduced into E. coli, typically on plasmids with varying copy numbers or via chromosomal integration to ensure stable expression.[1][8] The relative expression levels of the ectoine synthesis module (ectABC) and the hydroxylation module (ectD) are critical and often require combinatorial tuning using different promoters and copy numbers.[8]
-
Enhancing Precursor Supply: To increase the flux towards ectoine, genes involved in the synthesis of the precursor L-aspartate-β-semialdehyde are overexpressed. Key targets include aspartate kinase I (thrA**, feedback-resistant mutant) and aspartate semialdehyde dehydrogenase (asd).[9] Overexpression of phosphoenolpyruvate carboxylase (ppc) can also boost the oxaloacetate pool, a direct precursor to aspartate.[9]
-
Eliminating Competing Pathways: The metabolic pathway for lysine biosynthesis competes directly for the precursor L-aspartate-β-semialdehyde. Knocking out the gene encoding diaminopimelate decarboxylase (lysA) effectively blocks this competing branch, redirecting flux towards hydroxyectoine synthesis.[4][10]
-
Cofactor Engineering for Hydroxylation: The conversion of ectoine to hydroxyectoine by EctD is dependent on the co-substrate α-ketoglutarate (α-KG).[1][3] Strategies to enrich the intracellular α-KG pool include activating the glyoxylate cycle and balancing the distribution of α-KG away from the TCA cycle.[3]
Quantitative Production Data
The following table summarizes the production titers and key parameters from several successful metabolic engineering studies of E. coli.
| Strain (Host) | Key Genetic Modifications / Strategy | Titer (g/L) | Productivity | Fermentation Scale / Method | Reference(s) |
| Engineered E. coli | Expression of ectD from H. elongata, activation of glyoxylate cycle, balanced α-KG distribution. | 58.0 | Not Reported | Bioreactor / Semi-continuous feeding (NaCl-free) | [3] |
| Engineered E. coli | Combinatorial optimization of ectABC and ectD expression, α-KG supplementation. | 12.12 | Not Reported | Shake Flask | [11] |
| Engineered E. coli MG1655(DE3) | Multi-copy integration of ectABC, plasmid expression of ectD, optimized Fe2+ and DO. | 8.58 | 0.24 g/(L·h) | 7-L Bioreactor / Fed-batch | [1][12][13] |
| Engineered E. coli | Introduction of ectABC and a mutant L-2,4-diaminobutyrate transaminase. | 2.8 | Not Reported | Shake Flask | [3] |
Experimental Protocols
Protocol 1: Construction of a Hydroxyectoine-Producing E. coli Strain
This protocol describes the general steps for introducing the hydroxyectoine pathway into E. coli using a plasmid-based system.
Materials:
-
E. coli host strain (e.g., BL21(DE3) or MG1655).
-
Plasmid vector(s) (e.g., pET series, pTrc series).
-
ectABCD gene cluster source DNA (e.g., from Halomonas elongata).
-
Restriction enzymes, T4 DNA ligase, and PCR reagents.
-
LB medium and appropriate antibiotics.
-
Chemically competent E. coli cells.
Method:
-
Gene Amplification: Amplify the ectABC and ectD genes (or the entire ectABCD cluster) from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest the expression vector(s) with the corresponding restriction enzymes. Purify the linearized vector.
-
Ligation: Ligate the amplified ect gene fragments into the prepared vector(s) using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into chemically competent E. coli cells (e.g., DH5α for cloning, then the final expression host like BL21(DE3)).
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select resistant colonies and verify the correct insertion by colony PCR and Sanger sequencing.
-
Strain Maintenance: Prepare glycerol stocks of the verified recombinant strain and store at -80°C.
Protocol 2: Shake-Flask Cultivation for Strain Screening
This protocol is suitable for initial screening of engineered strains for hydroxyectoine production.
Materials:
-
Recombinant E. coli strain.
-
Minimal medium (e.g., M9 or MMA) supplemented with glucose (e.g., 10 g/L), a nitrogen source, and trace elements.[14]
-
Appropriate antibiotic.
-
Inducer (e.g., 0.1-1.0 mM IPTG for T7/lac promoters).
-
Baffled Erlenmeyer flasks.
-
Incubator shaker.
Method:
-
Pre-culture: Inoculate a single colony of the recombinant strain into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 50 mL of minimal medium in a 250 mL baffled flask with the overnight pre-culture to an initial OD600 of ~0.1.
-
Growth: Incubate at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired expression temperature (e.g., 30°C). Add the inducer (e.g., IPTG to a final concentration of 0.5 mM).
-
Production Phase: Continue incubation at the lower temperature (e.g., 30°C) for 24-48 hours.
-
Sampling: Collect samples periodically to measure cell density (OD600) and hydroxyectoine concentration. Separate the supernatant and cell pellet for analysis.
Protocol 3: Fed-Batch Fermentation for High-Titer Production
This protocol outlines a general fed-batch strategy to achieve high cell density and high product titers, based on principles from successful studies.[1][12]
Materials:
-
Bioreactor (e.g., 5-L or 7-L).
-
Batch medium (defined mineral medium).
-
Feeding medium (concentrated solution of glucose, nitrogen source, and salts).
-
pH control agents (e.g., NH4OH or H3PO4).
-
Inducer (e.g., IPTG).
Method:
-
Inoculum Preparation: Prepare a seed culture by growing the recombinant strain in shake flasks to the late exponential phase.
-
Batch Phase: Inoculate the bioreactor containing the initial batch medium with the seed culture. Run the fermentation at 37°C, maintaining pH at ~7.0 and dissolved oxygen (DO) above 30% by controlling agitation and aeration.
-
Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated nutrient solution. The feeding rate can be controlled to maintain a constant low glucose concentration, avoiding overflow metabolism.
-
Induction: When the cell density reaches a high level (e.g., OD600 of 30-50), lower the temperature to 30°C and add the inducer.
-
Production Phase: Continue the fed-batch cultivation for another 24-48 hours, maintaining pH and DO levels.
-
Harvesting: At the end of the fermentation, harvest the culture broth. Separate the cells from the supernatant for downstream processing and product quantification.
Protocol 4: Quantification of Hydroxyectoine by HPLC
This protocol describes a general method for analyzing hydroxyectoine concentrations in fermentation samples.
Materials:
-
HPLC system with a UV or RI detector.
-
Aminex or reverse-phase C18 column.
-
Mobile phase (e.g., dilute sulfuric acid or a buffered solution).
-
Hydroxyectoine standard.
-
Syringe filters (0.22 µm).
Method:
-
Sample Preparation (Extracellular): Centrifuge the culture sample (e.g., 1 mL at 13,000 x g for 5 min). Collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Preparation (Intracellular): Resuspend the cell pellet from step 1 in a known volume of deionized water. Perform cell lysis (e.g., via heat treatment at 95°C for 15 min, sonication, or bead beating). Centrifuge to remove cell debris and filter the supernatant.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume (e.g., 10-20 µL) of the prepared sample.
-
Run the analysis under isocratic conditions at a defined flow rate and column temperature.
-
-
Quantification: Create a standard curve by running known concentrations of the hydroxyectoine standard. Determine the concentration in the samples by comparing their peak areas to the standard curve.
Conclusion and Outlook
Metabolic engineering has successfully transformed E. coli into a high-efficiency cell factory for hydroxyectoine production, achieving titers as high as 58 g/L.[3] Key strategies include the balanced expression of the heterologous pathway, reinforcement of precursor supply, and elimination of competing metabolic pathways. Future efforts may focus on optimizing fermentation processes for industrial scale-up, developing sensor-regulator systems for dynamic pathway control, and improving downstream processing to further enhance the economic viability of microbial hydroxyectoine production.
References
- 1. [Construction and fermentation optimization of a hydroxyectoine-producing Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High efficiency production of 5-hydroxyectoine using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Engineering of Escherichia coli for Ectoine Production With a Fermentation Strategy of Supplementing the Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Cultivation of recombinant E. coli strains for the production of ectoines. [bio-protocol.org]
Application Note: UPLC-MS/MS Method for the Quantitative Analysis of Hydroxyectoine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyectoine is a compatible solute with significant potential in the pharmaceutical and cosmetic industries due to its potent stabilizing and protective properties for macromolecules and cells. Accurate and sensitive quantification of hydroxyectoine in biological matrices is crucial for pharmacokinetic studies, efficacy assessments, and understanding its metabolic fate. This application note provides a detailed protocol for the analysis of hydroxyectoine in biological samples using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of the highly polar hydroxyectoine from complex biological matrices while minimizing matrix effects. Protein precipitation is a common and effective method.
Protocol for Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled hydroxyectoine).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
Protocol for Urine Samples:
-
Thaw urine samples on ice and vortex to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
Protocol for Cell Extracts:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 80% methanol.
-
Lyse the cells by sonication on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the pellet in the initial mobile phase containing the internal standard.
-
Centrifuge to remove any insoluble material and transfer the supernatant to an autosampler vial.
UPLC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The following transition for hydroxyectoine has been previously utilized where it served as an internal standard and can be optimized for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hydroxyectoine | 159.1 | 113.13 | 0.1 | 25 | 15 |
| Internal Standard | - | - | 0.1 | - | - |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative data from a validated method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Hydroxyectoine | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 80 | 85 - 115 |
| High QC | 800 | > 80 | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for hydroxyectoine analysis.
Hydroxyectoine Biosynthesis Pathway
Caption: Biosynthesis pathway of hydroxyectoine from aspartate.
Application Notes and Protocols for the Purification of Hydroxyectoine from Fermentation Broth using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyectoine, a derivative of the compatible solute ectoine, is a small, cyclic amino acid with significant potential in the pharmaceutical and cosmetic industries due to its potent stabilizing and protective properties for biomolecules and cells. Produced through microbial fermentation, the purification of hydroxyectoine from the complex fermentation broth presents a significant downstream processing challenge. This is often compounded by the co-production of its precursor, ectoine, which has very similar physicochemical properties, making their separation difficult.
This document provides detailed application notes and protocols for the purification of hydroxyectoine from fermentation broth, with a focus on chromatographic techniques. The described workflow is a representative multi-step process designed to achieve high purity and yield of the target molecule.
Overall Purification Workflow
The purification of hydroxyectoine from fermentation broth is a multi-stage process designed to isolate the target molecule from cells, cellular debris, proteins, salts, and the closely related ectoine. The general workflow involves initial clarification of the broth, followed by a series of chromatographic steps that exploit the specific properties of hydroxyectoine to achieve separation and purification.
Caption: A typical multi-step workflow for the purification of hydroxyectoine.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the purification of hydroxyectoine from a fermentation broth.
Step 1: Clarification of Fermentation Broth
Objective: To remove microbial cells and other insoluble components from the fermentation broth.
Protocol:
-
Harvest the fermentation broth from the bioreactor.
-
Centrifuge the broth at 10,000 x g for 30 minutes at 4°C to pellet the cells.
-
Carefully decant the supernatant, which contains the soluble hydroxyectoine.
-
For further clarification, pass the supernatant through a 0.45 µm filter to remove any remaining fine particles.
Step 2: Cation Exchange Chromatography (Capture and Initial Separation)
Objective: To capture hydroxyectoine and achieve initial separation from negatively charged and neutral impurities, as well as partial separation from ectoine.
Protocol:
-
Column: A strong cation exchange column (e.g., packed with a resin like Dowex® HCR-S).
-
Equilibration Buffer (Buffer A): 20 mM Sodium Citrate, pH 3.0.
-
Elution Buffer (Buffer B): 20 mM Sodium Citrate, 1 M NaCl, pH 3.0.
-
Procedure: a. Equilibrate the column with 5 column volumes (CV) of Buffer A. b. Adjust the pH of the clarified supernatant to 3.0 with HCl and load it onto the column at a flow rate of 150 cm/h. c. Wash the column with 5 CV of Buffer A to remove unbound impurities. d. Elute the bound molecules using a linear gradient of 0-50% Buffer B over 10 CV. e. Collect fractions and monitor the absorbance at 210 nm. f. Analyze the fractions containing the hydroxyectoine peak by HPLC for purity and pool the relevant fractions.
Step 3: Hydrophobic Interaction Chromatography (Intermediate Purification)
Objective: To further purify hydroxyectoine and separate it from the less hydrophobic ectoine.
Protocol:
-
Column: A hydrophobic interaction chromatography column (e.g., packed with a Phenyl Sepharose resin).
-
Binding Buffer (Buffer C): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Elution Buffer (Buffer D): 20 mM Sodium Phosphate, pH 7.0.
-
Procedure: a. Add ammonium sulfate to the pooled fractions from the cation exchange step to a final concentration of 1.5 M. b. Equilibrate the HIC column with 5 CV of Buffer C. c. Load the sample onto the column at a flow rate of 100 cm/h. d. Wash the column with 5 CV of Buffer C. e. Elute the bound molecules using a linear gradient of 0-100% Buffer D over 10 CV. Hydroxyectoine, being more polar than ectoine, is expected to elute earlier. f. Collect fractions and monitor the absorbance at 210 nm. g. Analyze the fractions by HPLC to identify and pool the pure hydroxyectoine fractions.
Step 4: Gel Filtration Chromatography (Polishing and Desalting)
Objective: To remove any remaining impurities and to exchange the buffer for a final formulation buffer.
Protocol:
-
Column: A gel filtration column (e.g., Sephadex G-25).
-
Final Buffer (Buffer E): Deionized water or a specific buffer as required for the final application (e.g., Phosphate Buffered Saline, pH 7.4).
-
Procedure: a. Concentrate the pooled hydroxyectoine fractions from the HIC step using a suitable method like rotary evaporation or ultrafiltration. b. Equilibrate the gel filtration column with 2 CV of the Final Buffer. c. Load the concentrated sample onto the column (sample volume should not exceed 5% of the total column volume for optimal resolution). d. Elute with the Final Buffer at a flow rate of 50 cm/h. e. Collect the main peak corresponding to hydroxyectoine.
Data Presentation
The following table summarizes the expected quantitative data from a representative purification process of hydroxyectoine.
| Purification Step | Total Protein (mg) | Hydroxyectoine (mg) | Purity (%) | Yield (%) |
| Clarified Supernatant | 5000 | 1000 | 20 | 100 |
| Cation Exchange | 500 | 900 | 90 | 90 |
| HIC | 50 | 810 | 95 | 81 |
| Gel Filtration | 10 | 770 | >99 | 77 |
Visualization of Key Processes
Cation Exchange Chromatography Principle
This diagram illustrates the principle of separating hydroxyectoine from other components based on charge.
Caption: Principle of cation exchange chromatography for hydroxyectoine purification.
Hydrophobic Interaction Chromatography Principle
This diagram illustrates the separation of hydroxyectoine from ectoine based on their differences in hydrophobicity.
Caption: Principle of HIC for separating hydroxyectoine and ectoine.
Conclusion
The successful purification of hydroxyectoine from fermentation broth requires a well-designed, multi-step chromatographic process. The combination of cation exchange, hydrophobic interaction, and gel filtration chromatography, as detailed in these protocols, provides a robust framework for achieving high purity and yield. The specific conditions for each step may require optimization based on the specific fermentation broth composition and the desired final product specifications. These application notes serve as a comprehensive guide for researchers and professionals in the development of efficient downstream processes for this high-value biomolecule.
Protocol for Using Hydroxyectoine as an Enzyme Stabilizer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyectoine is a natural, small organic molecule known as a compatible solute or extremolyte. It is produced by extremophilic microorganisms to protect their cellular components, including enzymes, from harsh environmental conditions such as high temperature, desiccation, and high salinity. This property makes Hydroxyectoine a highly effective stabilizer for enzymes, enhancing their shelf-life and resilience against various stressors encountered during manufacturing, storage, and application. These application notes provide detailed protocols for utilizing Hydroxyectoine to stabilize enzymes and for quantifying its protective effects.
The primary mechanism by which Hydroxyectoine stabilizes enzymes is through a phenomenon known as "preferential exclusion" or "preferential hydration." Hydroxyectoine molecules are largely excluded from the immediate vicinity of the enzyme's surface. This leads to an increase in the surface tension of the surrounding water and promotes the formation of a stable hydration shell around the enzyme. This "water-trapping" effect maintains the enzyme's native, folded conformation, which is essential for its catalytic activity, and prevents aggregation.
Mechanism of Enzyme Stabilization by Hydroxyectoine
Caption: Mechanism of Hydroxyectoine stabilization.
Experimental Protocols
The following protocols provide a general framework for assessing the stabilizing effect of Hydroxyectoine on a target enzyme. Specific parameters may need to be optimized for each enzyme.
General Experimental Workflow
Caption: Workflow for enzyme stabilization testing.
Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol determines the melting temperature (Tm) of an enzyme, which is a key indicator of its thermal stability. An increase in Tm in the presence of Hydroxyectoine indicates stabilization.
Materials:
-
Purified enzyme of interest
-
Hydroxyectoine
-
Appropriate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the enzyme in the chosen buffer at a concentration of 1-2 mg/mL.
-
Prepare a series of Hydroxyectoine solutions in the same buffer at different concentrations (e.g., 10 mM, 50 mM, 100 mM, 500 mM, 1 M).
-
Prepare the final samples by mixing the enzyme stock solution with the Hydroxyectoine solutions to achieve the desired final concentrations. Include a control sample with the enzyme in buffer only.
-
-
DSC Measurement:
-
Load the enzyme samples and a matching buffer reference into the DSC cells.
-
Set the DSC parameters:
-
Temperature range: 20°C to 100°C (or a range appropriate for the enzyme).
-
Scan rate: 60°C/hour or 90°C/hour.
-
-
Run the DSC scan.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the Tm for each sample.
-
Compare the Tm of the enzyme in the presence of Hydroxyectoine to the control.
-
Protocol 2: Assessment of Enzyme Activity after Stress
This protocol measures the residual activity of an enzyme after being subjected to a stressor, comparing samples with and without Hydroxyectoine.
Materials:
-
Enzyme and its specific substrate
-
Hydroxyectoine
-
Appropriate assay buffer
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Sample Preparation:
-
Prepare enzyme samples with and without various concentrations of Hydroxyectoine as described in Protocol 1.
-
-
Stress Application:
-
Thermal Stress: Incubate the samples at an elevated temperature (e.g., 50°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Freeze-Thaw Stress: Subject the samples to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing.
-
-
Enzyme Activity Assay:
-
After the stress treatment, bring all samples to the optimal temperature for the enzyme activity assay.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of product formation or substrate consumption using a spectrophotometer at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the residual activity for each sample relative to a non-stressed control sample (defined as 100% activity).
-
Plot residual activity versus time or number of freeze-thaw cycles for each Hydroxyectoine concentration.
-
Protocol 3: Monitoring Protein Aggregation using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
This protocol is used to quantify the formation of soluble aggregates, a common result of enzyme instability.
Materials:
-
Enzyme samples (stressed and unstressed, with and without Hydroxyectoine)
-
SE-HPLC system with a suitable column
-
Mobile phase (e.g., phosphate buffer with a suitable salt concentration)
Procedure:
-
Sample Preparation:
-
Prepare and stress enzyme samples as described in Protocol 2.
-
-
SE-HPLC Analysis:
-
Inject the samples onto the SE-HPLC column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric enzyme and any high-molecular-weight aggregates.
-
Calculate the percentage of aggregation in each sample.
-
Compare the aggregation levels in samples with and without Hydroxyectoine.
-
Protocol 4: Analysis of Protein Conformation using Fluorescence Spectroscopy and Circular Dichroism (CD)
These spectroscopic techniques provide insights into the tertiary and secondary structure of the enzyme, respectively. Changes in the spectra can indicate unfolding or conformational changes.
A. Intrinsic Tryptophan Fluorescence:
Procedure:
-
Prepare enzyme samples with and without Hydroxyectoine.
-
Excite the samples at 295 nm to selectively excite tryptophan residues.
-
Record the emission spectra from 300 nm to 400 nm.
-
Analyze any shifts in the wavelength of maximum emission (λmax). A red shift (to longer wavelengths) indicates that tryptophan residues are becoming more exposed to the aqueous solvent, which is a sign of unfolding.
B. Circular Dichroism Spectroscopy:
Procedure:
-
Prepare enzyme samples in a CD-compatible buffer (low salt, no absorbing additives in the far-UV region).
-
Record the far-UV CD spectra (e.g., from 190 nm to 250 nm).
-
Analyze the spectra for changes in the signals corresponding to alpha-helical and beta-sheet structures. A loss of signal intensity indicates a loss of secondary structure.
Quantitative Data Summary
The following tables summarize representative data from studies on the stabilizing effects of Hydroxyectoine on various enzymes.
Table 1: Thermal Stability of Enzymes in the Presence of Hydroxyectoine
| Enzyme | Hydroxyectoine Concentration | ΔTm (°C) | Reference |
| Ribonuclease A (RNase A) | 3 M | >12 | [1] |
| Recombinant Human Interferon Alfa2b | 10 mM | Slight increase | [2] |
| Bacillus halodurans Xylanase | 50 mM | Modest increase | [3] |
Table 2: Effect of Hydroxyectoine on Enzyme Activity and Aggregation under Stress
| Enzyme | Stress Condition | Hydroxyectoine Concentration | Observation | Reference |
| Bacillus halodurans Xylanase | 10 h at 50°C, pH 5 | Not specified | Residual activity increased from ~45% to 86% | [3] |
| Bacillus halodurans Xylanase | 10 h at 50°C, pH 12 | Not specified | Residual activity increased from ~33% to 89% | [3] |
| Bacillus halodurans Xylanase | 5 h at 65°C, pH 10 | 50 mM | ~40% of original activity retained (vs. 0% in control) | [3] |
| Recombinant Human Interferon Alfa2b | 14 days at 50°C | 10 mM | Reduced thermal-induced aggregation | [2] |
| Rabbit Muscle Lactate Dehydrogenase | Incubation at 55°C | 0.5 M | Significantly protected against thermal inactivation | [4] |
| Therapeutic Antibody (Fab2) | Freeze/Thaw Cycles | 1:1 mass ratio to protein | Suppressed protein aggregation | [5] |
Conclusion
Hydroxyectoine is a versatile and highly effective excipient for the stabilization of enzymes against a variety of stresses. The protocols outlined in these application notes provide a comprehensive framework for researchers and drug development professionals to evaluate and implement Hydroxyectoine as a stabilizer in their specific applications. The provided data demonstrates the significant potential of Hydroxyectoine to enhance the stability and shelf-life of enzymatic products.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 2. Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Membrane protein stability depends on the concentration of compatible solutes--a single molecule force spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydroxyectoine as a Protein Stabilizer in Biopharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyectoine is a natural, cyclic amino acid derivative and a powerful compatible solute produced by extremophilic microorganisms to survive harsh environmental conditions such as high salinity, extreme temperatures, and desiccation.[1][2] In biopharmaceutical formulations, maintaining the stability of therapeutic proteins like monoclonal antibodies and enzymes is a critical challenge, as degradation can lead to loss of efficacy and potential immunogenicity.[3][4] Hydroxyectoine has emerged as a highly effective excipient for protecting proteins against various stresses, including thermal degradation, aggregation, and damage during freeze-thaw and drying processes.[5][6] Its superior stabilizing properties, in some cases surpassing those of conventional stabilizers like trehalose, make it a valuable tool in the development of robust liquid and solid-state protein formulations.[3][7]
Mechanism of Action
The protein-stabilizing effect of hydroxyectoine is attributed to two primary mechanisms:
-
Preferential Exclusion and Hydration: Like many compatible solutes, hydroxyectoine is preferentially excluded from the protein's surface.[8] This phenomenon creates a thermodynamic driving force that favors a more compact, folded protein state to minimize the surface area exposed to the solute.[8][9] This leads to the formation of a stable hydration shell around the protein, which is crucial for maintaining its native conformation and preventing denaturation and aggregation.[2][10][11]
-
Vitrification and Glass-Forming Properties: Hydroxyectoine is an excellent glass-forming compound with a high glass transition temperature (Tg) of 87°C.[1] During desiccation or freezing, it forms a rigid, amorphous glass matrix that immobilizes the protein, restricting its conformational mobility and protecting it from degradation pathways that require molecular motion.[1][10] This property is particularly beneficial for the stability of lyophilized or spray-dried protein products.
Caption: Hydroxyectoine is excluded from the protein surface, promoting a stable hydration layer.
Quantitative Data on Protein Stabilization
The efficacy of hydroxyectoine has been demonstrated across various model proteins and therapeutic molecules. The following tables summarize key quantitative findings from published studies.
Table 1: Thermal Stabilization of Various Proteins by Hydroxyectoine
| Protein | Stress Condition | Hydroxyectoine Conc. | Key Metric (Change in Tₘ) | Comparison / Notes | Source |
|---|---|---|---|---|---|
| Ribonuclease A (RNase A) | Thermal Denaturation | 3 M | Increased Tₘ by >12 K | Highly efficient stabilizer, increasing stability by 10.6 kJ/mol at room temperature. | [12] |
| rhIFNα2b | Thermal Denaturation | 10 mM | Slight increase in Tₘ | Hydroxyectoine showed superior stabilizing properties compared to ectoine. | [13][14] |
| Mink Growth Hormone | Heat-induced Aggregation | Varies | Increased onset temp. of aggregation | Effect is pH-dependent; destabilized the protein when it was positively charged. |[15] |
Table 2: Inhibition of Protein Aggregation by Hydroxyectoine
| Protein | Stress Condition | Hydroxyectoine Conc. | Key Metric (% Aggregation Reduction) | Comparison / Notes | Source |
|---|---|---|---|---|---|
| rhIFNα2b | 50°C for 14 days | 10 mM | Significantly reduced aggregation | More effective than ectoine at the same concentration. | [13][14] |
| Antibody Fragment (Fab2) | 90°C and 37°C (Solid State) | 1:1 mass ratio to protein | Suppressed protein aggregation | Better than trehalose at a 1:1 mass ratio. Also limited N-terminal pyroglutamate formation. | [3][5][7] |
| Alzheimer's β-amyloid (Aβ42) | Aggregation in vitro | Not specified | Strongly inhibited amyloid formation | Reduced neurotoxicity of Aβ42 aggregates. |[2][16] |
Table 3: Desiccation & Freeze-Thaw Protection by Hydroxyectoine
| Protein / Cell | Stress Condition | Stabilizer | % Residual Activity / Viability | Comparison / Notes | Source |
|---|---|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Air-drying at 60°C for 2h | Hydroxyectoine (2 M) | ~70% | Performed better than sucrose (~58%) but less than trehalose (~83%). Ectoine showed no effect. | [1] |
| Antibody Fragment (Fab2) | Multiple Freeze-Thaw Cycles | Hydroxyectoine | Suppressed protein aggregation | Effective in protecting against freeze-thaw stress in concentrate systems. | [3][5] |
| Probiotic Bacteria (e.g., L. brevis) | Freeze-drying | Hydroxyectoine (5 g/L) | ~90% | Showed significantly higher protective ability compared to ectoine at the same concentration. |[17] |
Experimental Protocols
Detailed protocols are essential for evaluating the efficacy of hydroxyectoine as a stabilizer in a specific biopharmaceutical formulation.
Caption: Workflow for evaluating the stabilizing effect of hydroxyectoine on a target protein.
Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat capacity of a protein solution as a function of temperature. The temperature at which the protein unfolds (denatures) is observed as an endothermic peak. The midpoint of this transition is the melting temperature (Tₘ), a key indicator of thermal stability. An increase in Tₘ in the presence of an excipient indicates stabilization.[12]
Materials:
-
Differential Scanning Calorimeter
-
Purified protein solution (e.g., 1 mg/mL)
-
Hydroxyectoine stock solution
-
Dialysis buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
Control excipients (e.g., trehalose, sucrose)
Procedure:
-
Sample Preparation: Prepare protein samples in the dialysis buffer with and without varying concentrations of hydroxyectoine (e.g., 10 mM, 100 mM, 1 M).[13] A control sample containing only the protein in buffer is essential.
-
Instrument Setup: Equilibrate the DSC instrument. Load the protein sample into the sample cell and the corresponding buffer (containing the same concentration of hydroxyectoine but no protein) into the reference cell.
-
Thermal Scan: Scan the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Acquisition: Record the differential heat flow between the sample and reference cells as a function of temperature.
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the unfolding transition peak to a suitable model using the instrument's software to determine the Tₘ.
-
Compare the Tₘ of the protein with hydroxyectoine to the Tₘ of the protein-only control. A ΔTₘ > 0 indicates a stabilizing effect.
Protocol 2: Quantifying Soluble Aggregates by Size Exclusion-High Performance Liquid Chromatography (SE-HPLC)
Principle: SE-HPLC separates molecules based on their hydrodynamic size. Monomeric proteins will have a longer retention time than larger, aggregated species. By integrating the peak areas, the percentage of monomer, soluble aggregates, and fragments can be quantified, providing a direct measure of physical stability.[13][14]
Materials:
-
HPLC system with a UV detector (280 nm or 214 nm)
-
Size-exclusion column suitable for the protein of interest
-
Mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0)
-
Protein samples subjected to stress (e.g., incubated at 50°C for 14 days) with and without hydroxyectoine.[13]
Procedure:
-
System Equilibration: Equilibrate the SE-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a fixed volume (e.g., 20 µL) of the stressed protein sample onto the column.
-
Chromatogram Acquisition: Run the mobile phase for a sufficient time to elute all species (e.g., 30 minutes) and record the UV absorbance.
-
Analysis: Repeat for all samples, including a non-stressed control (t=0) to establish the initial monomer purity.
Data Analysis:
-
Identify the peaks corresponding to the monomer, aggregates (earlier elution), and fragments (later elution).
-
Integrate the area under each peak.
-
Calculate the percentage of monomer remaining using the formula: % Monomer = (Area_monomer / Area_total) * 100
-
Compare the % monomer in samples with hydroxyectoine to the control sample without stabilizer. A higher % monomer indicates greater stability.
Protocol 3: Measuring Particle Size Distribution by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. This information is used to determine the hydrodynamic size distribution of the particles. It is highly sensitive to the formation of large aggregates.[14]
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
Stressed protein samples (as in Protocol 2)
Procedure:
-
Sample Preparation: Centrifuge samples briefly to remove any large, insoluble particles that could interfere with the measurement.
-
Instrument Setup: Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Measurement: Transfer the sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will generate a particle size distribution report.
Data Analysis:
-
Analyze the size distribution profile. A monomodal peak at the expected size of the native protein indicates a stable sample.
-
The appearance of larger peaks (e.g., >100 nm) indicates the presence of aggregates.
-
Compare the average particle size (Z-average) and Polydispersity Index (PDI) across samples. Lower Z-average and PDI values in the presence of hydroxyectoine suggest better stabilization against aggregation.
Hydroxyectoine is a versatile and highly effective protein stabilizer with demonstrated efficacy in protecting a range of biomolecules, including antibodies and enzymes, against thermal, desiccation, and freeze-thaw stresses.[1][3][13] Its mechanism of action, based on preferential exclusion and vitrification, provides robust protection in both liquid and solid-state formulations.[1][10] The quantitative data consistently show that hydroxyectoine can significantly reduce protein aggregation and preserve activity, often outperforming other common excipients.[3][12] The protocols outlined above provide a framework for researchers and drug development professionals to systematically evaluate and implement hydroxyectoine to enhance the stability and shelf-life of biopharmaceutical products.
References
- 1. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ectoine and Hydroxyectoine Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydroxyectoine.com [hydroxyectoine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential exclusion of sucrose from recombinant interleukin-1 receptor antagonist: Role in restricted conformational mobility and compaction of native state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Extrinsic protein stabilization by the naturally occurring osmolytes beta-hydroxyectoine and betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ectoine and hydroxyectoine inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of extremolytes ectoine and hydroxyectoine on the heat-induced protein aggregation: The case of growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ectoine and hydroxyectoine inhibit aggregation and neurotoxicity of Alzheimer's beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. staff-beta.najah.edu [staff-beta.najah.edu]
Application Notes and Protocols for Mitigating Stress in Mammalian Cell Culture Using Hydroxyectoine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammalian cell culture is a cornerstone of modern biological research and the biopharmaceutical industry. However, cells in culture are susceptible to various stressors, including osmotic, oxidative, and thermal stress, which can negatively impact cell viability, growth, and productivity. Hydroxyectoine, a natural osmolyte, has emerged as a potent cytoprotective agent with the potential to mitigate these detrimental effects. This document provides detailed application notes and protocols for the use of Hydroxyectoine to enhance the robustness and performance of mammalian cell cultures.
Hydroxyectoine is a derivative of ectoine, a compatible solute originally identified in halophilic bacteria.[1][2] These small organic molecules accumulate in the cytoplasm of organisms living in extreme environments, protecting them from harsh conditions without interfering with cellular metabolism.[1][2] Hydroxyectoine is considered a superior stress protectant compared to ectoine in certain conditions, offering enhanced stabilization of proteins, nucleic acids, and cell membranes.[2] Its protective effects extend to mitigating apoptosis and counteracting oxidative damage.
Mechanism of Action
The primary mechanism by which Hydroxyectoine protects cells is through the "preferential exclusion" model. It is effectively excluded from the immediate hydration layer of macromolecules like proteins. This exclusion forces water molecules to interact more strongly with the protein surface, promoting a more compact and stable protein conformation. This stabilization helps to prevent denaturation and aggregation under stress conditions.
Furthermore, emerging evidence suggests that Hydroxyectoine can influence cellular signaling pathways involved in stress response and survival. Studies on its precursor, ectoine, have shown the upregulation of antioxidant enzymes and the modulation of pro-survival pathways such as the PI3K/AKT pathway.[1] Ectoine has also been shown to promote the expression of the anti-inflammatory cytokine IL-37 in response to hyperosmotic stress.[3]
Data Presentation
The following tables summarize quantitative data on the effects of Hydroxyectoine on mammalian cell viability and apoptosis under various stress conditions.
| Cell Line | Stress Factor | Stress Condition | Hydroxyectoine Concentration (mM) | Incubation Time (h) | Cell Viability (%) | Reference |
| QU-DB (Non-Small Cell Lung Cancer) | Intrinsic | Standard Culture | 2 | 48 | 67.7 | [4] |
| HFLF-PI5 (Normal Human Lung Fibroblast) | Intrinsic | Standard Culture | 2 | 48 | ~100 (No cytotoxicity observed) | [4] |
| Human Skin Fibroblasts (HSF) | Oxidative (H₂O₂) | 400 µM H₂O₂ | 0.056 (as Ectoine) | 24 | Increased vs. control | [1] |
| Human Corneal Epithelial Cells (HCEC) | Hyperosmotic | 500 mOsM | 20 (as Ectoine) | 24 | Significantly increased vs. control | [3] |
Table 1: Effect of Hydroxyectoine on Mammalian Cell Viability Under Stress.
| Cell Line | Stress Factor | Stress Condition | Hydroxyectoine Concentration (mM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| QU-DB (Non-Small Cell Lung Cancer) | Intrinsic | Standard Culture | 2 | 48 | 20.97 | [4] |
Table 2: Pro-Apoptotic Effect of Hydroxyectoine on a Cancer Cell Line. Note: This demonstrates a context-dependent effect, as in non-cancerous cells, ectoines are generally anti-apoptotic under stress.
Experimental Protocols
Protocol 1: General Procedure for Mitigating Stress in Adherent Mammalian Cell Culture with Hydroxyectoine
This protocol provides a general framework for assessing the protective effects of Hydroxyectoine against a chosen stressor.
Materials:
-
Adherent mammalian cell line of choice (e.g., CHO-K1, HEK293)
-
Complete cell culture medium
-
Hydroxyectoine (high purity)
-
Phosphate-Buffered Saline (PBS), sterile
-
Stressor agent (e.g., H₂O₂ for oxidative stress, sorbitol for osmotic stress)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Multi-well plates (96-well for viability, 6-well for apoptosis)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well for a 96-well plate).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Pre-treatment with Hydroxyectoine:
-
Prepare a stock solution of Hydroxyectoine in complete culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of Hydroxyectoine (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Include a vehicle control (medium without Hydroxyectoine).
-
Incubate for a pre-determined time (e.g., 4 to 24 hours) to allow for cellular uptake and adaptation.
-
-
Induction of Stress:
-
Prepare the stressor solution in a complete culture medium.
-
For the stress-induced groups, remove the Hydroxyectoine-containing medium and add the stressor-containing medium (with or without Hydroxyectoine, depending on the experimental design).
-
For the control groups, replace the medium with a fresh complete medium.
-
Incubate for the desired stress exposure time (this will vary depending on the stressor and cell line).
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Viability (MTT Assay):
-
After the stress incubation period, remove the medium.
-
Add MTT reagent diluted in serum-free medium to each well and incubate for 2-4 hours.
-
Add solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Apoptosis (Annexin V-FITC/PI Staining):
-
Harvest the cells by trypsinization and collect the supernatant to include any detached apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Protocol 2: Mitigating Oxidative Stress in Suspension Cell Culture (e.g., CHO-S)
Materials:
-
Suspension-adapted mammalian cell line (e.g., CHO-S)
-
Appropriate suspension culture medium
-
Hydroxyectoine
-
Hydrogen Peroxide (H₂O₂)
-
Shake flasks
-
Shaking incubator (37°C, 8% CO₂, appropriate RPM)
-
Cell counter (e.g., automated cell counter with trypan blue)
-
Reagents for measuring Reactive Oxygen Species (ROS) (e.g., DCFDA)
Procedure:
-
Cell Culture and Pre-treatment:
-
Culture cells in shake flasks to the desired density in the exponential growth phase.
-
Add Hydroxyectoine directly to the culture medium to achieve final concentrations to be tested (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle control.
-
Incubate for 24 hours.
-
-
Induction of Oxidative Stress:
-
Add a pre-determined concentration of H₂O₂ to the cultures to induce oxidative stress (e.g., 200-500 µM).
-
Continue to incubate under standard conditions.
-
-
Monitoring and Analysis:
-
At various time points post-stress induction (e.g., 6, 12, 24, 48 hours), take samples for analysis.
-
Viable Cell Density and Viability: Use a cell counter with trypan blue exclusion to determine the number of viable and dead cells.
-
ROS Measurement:
-
Harvest a sample of cells.
-
Wash with PBS.
-
Incubate with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Analyze by flow cytometry to quantify the intracellular ROS levels.
-
-
Visualizations
Caption: Proposed signaling pathways for Hydroxyectoine's cytoprotective effects.
Caption: General experimental workflow for evaluating Hydroxyectoine.
Caption: Logical flow of Hydroxyectoine's protective role in cells.
Conclusion
Hydroxyectoine presents a promising and versatile tool for enhancing the resilience of mammalian cell cultures against a variety of stressors. By stabilizing cellular components and modulating key survival pathways, it can lead to improved cell viability, reduced apoptosis, and potentially higher yields of biopharmaceutical products. The protocols and data provided herein offer a starting point for researchers to incorporate Hydroxyectoine into their cell culture workflows and optimize its application for their specific needs. Further investigation into the precise molecular mechanisms and signaling pathways will continue to expand the utility of this remarkable cytoprotective agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectoine protects corneal epithelial survival and barrier from hyperosmotic stress by promoting anti-inflammatory cytokine IL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EctD-mediated biotransformation of the chemical chaperone ectoine into hydroxyectoine and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fed-Batch Fermentation Strategies for Industrial Hydroxyectoine Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial production of Hydroxyectoine using fed-batch fermentation strategies. It covers various microbial hosts, including both natural producers and genetically engineered organisms, and outlines key fermentation parameters, media compositions, and downstream processing techniques.
Introduction to Hydroxyectoine and its Production
Hydroxyectoine is a compatible solute with significant potential in the pharmaceutical, cosmetic, and food industries due to its protective and stabilizing properties.[1] Industrial production of hydroxyectoine is primarily achieved through microbial fermentation. Fed-batch cultivation is a widely adopted strategy to achieve high cell densities and, consequently, high product yields.[2] This method involves the controlled feeding of nutrients during the fermentation process, which helps in overcoming substrate inhibition and catabolite repression, thus extending the production phase.[2][3]
Various microorganisms have been utilized for hydroxyectoine production, including natural producers like Halomonas salina and engineered strains of Escherichia coli and Corynebacterium glutamicum.[1][4][5] The choice of organism and the fermentation strategy significantly impacts the final titer and productivity of hydroxyectoine.
Biosynthesis of Hydroxyectoine
The biosynthesis of hydroxyectoine begins with the precursor L-aspartate-β-semialdehyde. Through a series of enzymatic reactions involving EctB (L-2,4-diaminobutyric acid transaminase), EctA (L-2,4-diaminobutyric acid acetyltransferase), and EctC (ectoine synthase), ectoine is synthesized. Subsequently, ectoine is hydroxylated to hydroxyectoine by the enzyme ectoine hydroxylase (EctD), a reaction that requires α-ketoglutarate and Fe²⁺ as co-factors.[3][6][7][8][9]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Biotechnological production of ectoine: current status and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring useful fermentation strategies for the production of hydroxyectoine with a halophilic strain, Halomonas salina BCRC 17875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maximizing Hydroxyectoine Production in Halomonas Species
Welcome to the technical support center for the optimization of hydroxyectoine yield in Halomonas species. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in hydroxyectoine production.
Frequently Asked Questions (FAQs)
Q1: What is the natural role of hydroxyectoine in Halomonas species?
A1: Hydroxyectoine is a compatible solute, an organic molecule that helps halophilic (salt-loving) bacteria like Halomonas survive in high-salt environments. It maintains the osmotic balance and turgor pressure of the cell without interfering with normal cellular processes.[1][2] Compared to its precursor, ectoine, which binds seven water molecules, hydroxyectoine can bind up to nine, giving it stronger hydration properties.[1]
Q2: What is the biosynthetic pathway for hydroxyectoine?
A2: The biosynthesis of hydroxyectoine begins with the amino acid aspartate.[1] A series of enzymatic reactions converts aspartate into ectoine. Specifically, L-aspartate is converted to aspartate-β-semialdehyde, which is then catalyzed by the enzymes EctB (L-2,4-diaminobutyrate aminotransferase), EctA (L-2,4-diaminobutyrate acetyltransferase), and EctC (ectoine synthase) to produce ectoine.[1][3] Subsequently, the enzyme ectoine hydroxylase (EctD) converts ectoine into hydroxyectoine.[4][5][6]
Q3: What are the key factors influencing hydroxyectoine yield?
A3: Several factors significantly impact hydroxyectoine yield:
-
Genetic Factors: The expression level of the ectD gene, which encodes ectoine hydroxylase, is a critical determinant.[1] The presence of pathways that degrade ectoine and hydroxyectoine can also reduce the final yield.[7]
-
Fermentation Conditions: Salinity, temperature, medium composition, and aeration all play crucial roles. Hydroxyectoine production is often positively correlated with the salinity of the medium.[1][5]
-
Precursor and Cofactor Availability: The availability of the precursor ectoine and the co-substrate for the EctD enzyme, α-ketoglutarate (also known as 2-oxoglutarate), is essential.[8] Iron (II) and molecular oxygen are also required for ectoine hydroxylase activity.[8]
Q4: What is the "bacterial milking" process for hydroxyectoine extraction?
A4: "Bacterial milking" is a common method for extracting intracellularly accumulated compatible solutes like ectoine and hydroxyectoine. The process involves first cultivating Halomonas cells under high-salt conditions to maximize the synthesis and accumulation of these compounds.[1] The cells are then subjected to a rapid osmotic downshock by transferring them to a low-salt medium (e.g., water), which causes them to release the accumulated solutes into the medium.[1][3]
Troubleshooting Guide
Problem 1: Low or no detectable hydroxyectoine yield despite successful cell growth.
| Possible Cause | Troubleshooting Step |
| Insufficient Salinity | Halomonas species often require high salinity to trigger hydroxyectoine production. Verify the NaCl concentration in your medium. For H. salifodinae, almost no hydroxyectoine was detected below 1.4 mol/L NaCl.[1] Increase the salt concentration in increments (e.g., from 1.5 M to 3.0 M NaCl) to find the optimal level for your strain. |
| Low Expression of Ectoine Hydroxylase (EctD) | The conversion of ectoine to hydroxyectoine is directly dependent on the EctD enzyme.[1] Consider overexpressing the ectD gene using a suitable expression vector and a strong promoter. |
| Limited Precursor (Ectoine) Availability | If ectoine production is low, hydroxyectoine synthesis will also be limited. Ensure that the culture conditions are also optimized for ectoine synthesis (e.g., appropriate carbon and nitrogen sources). |
| Limited Cofactor Availability | The EctD enzyme requires α-ketoglutarate and iron (II) as cofactors.[8] Supplement the fermentation medium with α-ketoglutarate (e.g., 50 mM) and an iron source (e.g., 1 mM FeSO₄) during the early stationary phase.[8][9] |
| Suboptimal Temperature | Temperature can influence the expression and activity of ectoine hydroxylase. For Halomonas ventosae DL7, hydroxyectoine synthesis increased with temperature, peaking at 42°C.[4] Test a range of temperatures (e.g., 30°C to 42°C) to find the optimum for your specific Halomonas strain. |
Problem 2: High ectoine yield but low conversion to hydroxyectoine.
| Possible Cause | Troubleshooting Step |
| Rate-Limiting EctD Activity | Even with high ectoine levels, the conversion can be a bottleneck. This points to insufficient EctD enzyme. The primary solution is to enhance the expression of the ectD gene through metabolic engineering.[1] |
| Insufficient Supply of α-ketoglutarate | The hydroxylation reaction consumes α-ketoglutarate. Its availability can be a critical limiting factor.[8] Supplementing the medium with α-ketoglutarate has been shown to significantly boost hydroxyectoine production.[8][9] Additionally, metabolic engineering strategies to increase the intracellular supply of α-ketoglutarate can be employed.[1] |
| Degradation of Hydroxyectoine | Some Halomonas species possess pathways that can degrade ectoine and hydroxyectoine. For instance, the doeA gene is involved in ectoine degradation.[7] Knocking out such degradation pathways can stabilize the product and increase the net yield.[1] |
Problem 3: Batch-to-batch variability in hydroxyectoine yield.
| Possible Cause | Troubleshooting Step |
| Inconsistent Medium Preparation | Minor variations in the concentration of key components like yeast extract, NaCl, iron, or α-ketoglutarate can lead to different outcomes. Ensure precise and consistent preparation of all media and stock solutions. Using a richer medium, such as a high yeast extract (HYE) medium, has been shown to improve yield.[8][9] |
| Variable Inoculum Quality | The age, density, and physiological state of the inoculum can affect fermentation performance. Standardize your inoculum preparation protocol, ensuring you use a fresh, actively growing pre-culture and a consistent inoculum size (e.g., 10% v/v).[10] |
| Fluctuations in Fermentation Parameters | Inconsistent control of pH, temperature, and dissolved oxygen can lead to variability. Calibrate all probes before each run and ensure your bioreactor control systems are functioning correctly. |
Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize the impact of various strategies on hydroxyectoine production in different Halomonas species.
Table 1: Effect of Genetic Engineering on Hydroxyectoine Production in H. salifodinae
| Strain | Genetic Modification | Hydroxyectoine Titer (g/L) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | - | ~0.59 | - | [1] |
| HS328-YNP15 | ΔdoeA::PUP119-ectD, p-gdh | 4.9 | 8.3 | [1] |
| Modifications involved blocking the ectoine degradation pathway (ΔdoeA), enhancing ectD expression, and increasing the supply of 2-oxoglutarate (p-gdh). |
Table 2: Effect of Fermentation Strategy on Hydroxyectoine Production in H. salina BCRC 17875
| Medium/Condition | Hydroxyectoine Titer (g/L) | Reference |
| Yeast Extract (YE) Medium | 0.9 | [8][9] |
| High Yeast Extract (HYE) Medium | 1.8 | [8][9] |
| HYE + α-ketoglutarate + Iron | 2.4 | [8][9] |
| HYE + 50 mM α-ketoglutarate + 1 mM Iron | 2.9 | [8][9] |
Key Experimental Protocols
Protocol 1: Gene Knockout in Halomonas using Suicide Plasmid/Homologous Recombination
This protocol provides a general workflow for gene deletion, such as knocking out an ectoine degradation gene (doeA).
-
Construct Suicide Vector:
-
Amplify the upstream and downstream homologous arms (typically 500-1000 bp) flanking the target gene from the Halomonas genomic DNA using PCR.
-
Clone the amplified upstream and downstream fragments into a suicide vector (e.g., a plasmid that cannot replicate in Halomonas and carries a counter-selectable marker like sacB). The two fragments should flank a selection marker (e.g., an antibiotic resistance gene).
-
Verify the final construct by sequencing.
-
-
Conjugation:
-
Introduce the suicide vector into a suitable E. coli donor strain (e.g., S17-1).
-
Grow the E. coli donor strain and the recipient Halomonas strain to the mid-log phase.
-
Mix the donor and recipient cells on a filter placed on a non-selective agar plate and incubate to allow for conjugation.
-
-
Selection of Single-Crossover Mutants:
-
Resuspend the cells from the filter and plate them on a selective medium containing an antibiotic to which the Halomonas recipient is sensitive but the plasmid confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double-Crossover Mutants:
-
To select for the second recombination event (which excises the plasmid backbone and the target gene), culture the single-crossover mutants in a non-selective liquid medium.
-
Plate the culture onto a medium containing a counter-selective agent (e.g., sucrose for the sacB gene). Cells that have lost the suicide vector backbone (containing sacB) will survive.
-
-
Verification:
-
Screen the resulting colonies by PCR using primers that bind outside the homologous arms to confirm the deletion of the target gene. Further verification can be done by sequencing the PCR product.
-
Protocol 2: Quantification of Hydroxyectoine by HPLC
This protocol outlines a method for extracting and quantifying intracellular hydroxyectoine.
-
Sample Preparation and Extraction:
-
Harvest a known volume of cell culture (e.g., 1 mL) by centrifugation at high speed (e.g., 10,000 x g for 5 min) at 4°C.[11]
-
Discard the supernatant and wash the cell pellet with a suitable buffer.
-
Resuspend the pellet in a known volume of pure water or a suitable extraction solvent.
-
Disrupt the cells to release intracellular contents. This can be achieved by methods such as sonication or treatment with lysozyme.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the hydroxyectoine.
-
-
HPLC Analysis:
-
Column: A polar reversed-phase C18 column is often suitable for retaining polar compounds like ectoine and hydroxyectoine.[12][13]
-
Mobile Phase: A simple and effective mobile phase can be 100% pure water, which is also an environmentally friendly "green chemistry" approach.[12][13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[13]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C.[13]
-
Detection: Use a UV detector at a wavelength of 210 nm.[13]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure hydroxyectoine.
-
Run the extracted samples through the HPLC system.
-
Identify the hydroxyectoine peak based on the retention time of the standard.
-
Calculate the concentration in the sample by comparing the peak area to the standard curve.
-
Visualizations
Biosynthesis and Engineering Pathway
Caption: Metabolic pathway for hydroxyectoine synthesis and key engineering strategies.
Experimental Workflow for Strain Improvement
Caption: General workflow for engineering Halomonas for increased hydroxyectoine yield.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low hydroxyectoine yield.
References
- 1. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halomonas as a chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational flux-tuning of Halomonas bluephagenesis for co-production of bioplastic PHB and ectoine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring useful fermentation strategies for the production of hydroxyectoine with a halophilic strain, Halomonas salina BCRC 17875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of polar RP-HPLC method for screening for ectoine high-yield strains in marine bacteria with green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for enhanced Hydroxyectoine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for enhanced hydroxyectoine production.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for hydroxyectoine?
A1: Hydroxyectoine biosynthesis is a two-stage enzymatic process. First, L-aspartate is converted to ectoine through the action of three key enzymes: L-2,4-diaminobutyric acid aminotransferase (EctB), L-2,4-diaminobutyric acid acetyltransferase (EctA), and ectoine synthase (EctC)[1][2][3]. Subsequently, ectoine is hydroxylated to form hydroxyectoine by the enzyme ectoine hydroxylase (EctD)[1][2][3]. The precursor for this pathway, L-aspartate-β-semialdehyde, is an intermediate in amino acid metabolism[3].
Q2: My fermentation is resulting in low hydroxyectoine yield. What are the potential causes and solutions?
A2: Low hydroxyectoine yield can stem from several factors. Common issues include insufficient precursor supply, suboptimal fermentation conditions, and low expression or activity of the ectoine hydroxylase (EctD) enzyme[4][5]. To address this, consider the following:
-
Optimize Precursor Availability: Ensure an adequate supply of the precursor, L-aspartate.
-
Enhance EctD Expression: If using an engineered strain, consider using a stronger promoter or a higher copy number plasmid for the ectD gene[4][5].
-
Supplement with Co-factors: The conversion of ectoine to hydroxyectoine is influenced by the availability of α-ketoglutarate and iron (Fe2+)[4][6][7]. Supplementing the fermentation medium with these factors can significantly enhance production[6][7].
-
Control Dissolved Oxygen: Dissolved oxygen levels can impact hydroxyectoine synthesis[4][5]. Experiment with different aeration and agitation rates to find the optimal level for your specific strain and bioreactor setup.
-
Optimize Environmental Stress: The production of hydroxyectoine is a response to environmental stressors like osmotic and temperature stress[1][8]. Systematically evaluate different salt concentrations and temperatures to identify the optimal conditions for your production strain[8].
Q3: I am observing high levels of ectoine but very little hydroxyectoine. How can I improve the conversion efficiency?
A3: This issue directly points to a bottleneck at the ectoine hydroxylation step. Here are some targeted strategies:
-
Increase Ectoine Hydroxylase (EctD) Activity:
-
Genetic Engineering: Overexpress the ectD gene. In some cases, the source of the ectD gene can influence efficiency, so testing genes from different organisms might be beneficial[4][5].
-
Co-factor Addition: Ectoine hydroxylase is a non-heme iron-containing dioxygenase that requires α-ketoglutarate as a co-substrate[6]. Adding both iron and α-ketoglutarate to the culture medium, particularly during the early stationary phase, has been shown to significantly increase hydroxyectoine production[6][7].
-
-
Optimize Fermentation Conditions for EctD: The optimal conditions for EctD activity might differ from those for cell growth or ectoine production. Consider a two-stage fermentation process where initial conditions favor biomass and ectoine accumulation, followed by a shift in conditions (e.g., adding inducers or co-factors) to promote the conversion to hydroxyectoine.
Q4: What is "bacterial milking" and is it applicable to hydroxyectoine production?
A4: "Bacterial milking" is a strategy traditionally used for ectoine production. It involves cultivating halophilic bacteria in a high-salt medium to stimulate intracellular ectoine accumulation. The cells are then subjected to a hypoosmotic shock by transferring them to a low-salt medium, which causes them to release the accumulated ectoine. This process can be adapted for hydroxyectoine production, where the initial high-salt phase would encourage the synthesis of both ectoine and hydroxyectoine. However, a significant challenge with high-salinity fermentations is the potential for corrosion of fermenters and the environmental impact of the resulting wastewater.
Q5: Are there strategies to reduce the high salt concentrations typically required for hydroxyectoine fermentation?
A5: Yes, reducing the salinity of the fermentation broth is a key area of research to improve the economic and environmental sustainability of hydroxyectoine production[9]. Strategies include:
-
Metabolic Engineering: Engineering non-halophilic host strains like E. coli or Corynebacterium glutamicum to produce hydroxyectoine can eliminate the need for high-salt media[4][5][10].
-
Strain Engineering of Halophiles: Modifying halophilic production strains to produce high levels of hydroxyectoine under lower salt conditions is another approach. This can involve engineering the regulatory networks that control osmolyte production[11][12].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Cell Growth | Suboptimal media composition. | Optimize carbon and nitrogen sources. Ensure all essential nutrients, vitamins, and trace elements are present. |
| Incorrect temperature or pH. | Determine the optimal temperature and pH range for your production strain and maintain these parameters throughout the fermentation. | |
| Presence of inhibitory substances in the media. | Ensure the purity of raw materials. Some complex media components can contain inhibitors[13]. | |
| Contamination (e.g., mold, foreign bacteria) | Inadequate sterilization of media, bioreactor, or aeration system. | Review and validate sterilization protocols. Ensure aseptic sampling techniques. |
| Compromised seals or filters on the bioreactor. | Inspect and replace any faulty seals or filters. Maintain positive pressure inside the bioreactor. | |
| Inconsistent Batch-to-Batch Production | Variability in raw materials. | Source high-quality, consistent raw materials. Pre-screen new batches of media components. |
| Inconsistent inoculum preparation. | Standardize the age, cell density, and physiological state of the inoculum. | |
| Fluctuations in process parameters (temperature, pH, dissolved oxygen). | Implement robust process control and monitoring systems to ensure consistency. | |
| Foaming | High protein content in the medium (e.g., yeast extract). | Add an appropriate antifoaming agent. Optimize the agitation rate to minimize shear-induced foaming. |
| Excessive gas production by the culture. | This is a normal part of fermentation. Ensure the foam probe and antifoam addition system are functioning correctly. | |
| Product Degradation | Presence of enzymes that degrade ectoines. | Engineer the production strain to knock out genes responsible for ectoine/hydroxyectoine catabolism (e.g., doeA)[11][12]. |
| Unstable pH or high temperatures post-fermentation. | Rapidly cool the fermentation broth after harvesting and adjust the pH to a stable range if necessary. |
Data Presentation: Enhancing Hydroxyectoine Production
Table 1: Effect of α-Ketoglutarate and Iron Supplementation on Hydroxyectoine Production in Halomonas salina [6][7]
| Medium Supplement | Hydroxyectoine Titer (g/L) | Fold Increase |
| Control (HYE Medium) | 1.8 | - |
| α-Ketoglutarate + Iron | 2.4 | 1.33 |
| 50 mM α-Ketoglutarate + 1 mM Iron | 2.9 | 1.61 |
Table 2: Hydroxyectoine Production in Engineered E. coli [4][5]
| Strain/Condition | Hydroxyectoine Titer (g/L) | Productivity (g/L·h) |
| Engineered E. coli (Optimized Promoter, Co-substrate, Fe2+, DO) | 8.58 | 0.24 |
Table 3: Impact of Salinity on Hydroxyectoine Production in Halomonas salifodinae [11]
| NaCl Concentration (mol/L) | Hydroxyectoine Titer (g/L) |
| < 1.4 | ~0 |
| 3.0 | 0.96 |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for Hydroxyectoine Production in Engineered E. coli
This protocol is a generalized procedure based on findings for engineered E. coli strains[4][5].
-
Inoculum Preparation:
-
Inoculate a single colony of the hydroxyectoine-producing E. coli strain into a seed culture medium (e.g., LB broth with appropriate antibiotics).
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a specified value (e.g., 0.6-0.8).
-
-
Bioreactor Setup:
-
Prepare the fermentation medium in a sterilized bioreactor. The medium should contain a suitable carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 37°C and maintain the pH at a controlled setpoint (e.g., 7.0) using automated addition of acid/base.
-
-
Fermentation Process:
-
Inoculate the bioreactor with the seed culture.
-
Maintain the DO level at a specific setpoint (e.g., 30% of air saturation) by controlling the agitation speed and airflow rate.
-
Once the initial carbon source is depleted (indicated by a sharp increase in DO), initiate a feeding strategy with a concentrated feed solution containing the carbon source and other necessary nutrients.
-
Induce the expression of the hydroxyectoine biosynthesis genes at an appropriate time (e.g., based on cell density).
-
Supplement the fermentation with Fe2+ and a co-substrate feed of α-ketoglutarate as needed.
-
-
Sampling and Analysis:
-
Periodically take samples to measure cell density (OD600), substrate concentration, and hydroxyectoine/ectoine titers using methods like HPLC.
-
Protocol 2: Enhancing Hydroxyectoine Production in Halomonas salina via Co-factor Addition
This protocol is based on the study by Chen et al. (2019)[6][7].
-
Culture Conditions:
-
Grow Halomonas salina in a high yeast extract (HYE) medium containing a specific salt concentration.
-
Incubate at an optimal temperature with shaking.
-
-
Supplementation Strategy:
-
At the early stationary phase of growth, add sterile solutions of α-ketoglutarate and an iron salt (e.g., FeCl2 or FeSO4) to the culture medium to final concentrations of up to 50 mM and 1 mM, respectively.
-
-
Analysis:
-
Continue incubation and harvest samples at different time points to determine the concentration of hydroxyectoine.
-
Analyze the activity of ectoine hydroxylase if required.
-
Visualizations
Caption: Hydroxyectoine biosynthesis pathway starting from L-aspartate.
Caption: A logical workflow for troubleshooting low hydroxyectoine production.
References
- 1. Hydroxyectoine Biosynthesis: How It Is Made -ETprotein [etprotein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Construction and fermentation optimization of a hydroxyectoine-producing Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring useful fermentation strategies for the production of hydroxyectoine with a halophilic strain, Halomonas salina BCRC 17875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High ectoine production by an engineered Halomonas hydrothermalis Y2 in a reduced salinity medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. defoortconsultant.com [defoortconsultant.com]
Troubleshooting low conversion of ectoine to Hydroxyectoine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion of ectoine to hydroxyectoine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro conversion of ectoine to hydroxyectoine is showing very low yield. What are the most critical factors to check?
A1: Low conversion rates in vitro are often linked to suboptimal reaction conditions for the ectoine hydroxylase (EctD) enzyme. EctD is a non-heme Fe(II)- and 2-oxoglutarate-dependent dioxygenase, and its activity is critically dependent on several factors.[1][2][3] Key parameters to verify are:
-
Enzyme Activity: Ensure your purified EctD is active. Improper folding during recombinant expression or degradation during purification and storage can lead to loss of activity.
-
Cofactor and Cosubstrate Concentration: The presence of Fe(II) and 2-oxoglutarate is essential for the enzymatic reaction.[2][4] Molecular oxygen is also required.[2] Ensure these are present in sufficient concentrations.
-
Reaction Buffer Conditions: The pH, temperature, and salt concentration of your reaction buffer must be optimal for the specific EctD enzyme you are using. Different orthologs of EctD have different optimal conditions.[5]
-
Presence of Inhibitors: Chelating agents (e.g., EDTA) can sequester Fe(II) ions, inhibiting the enzyme. Other compounds in your reaction mixture could also be acting as inhibitors.
Q2: I am using a whole-cell biotransformation approach, but the conversion of supplemented ectoine to hydroxyectoine is inefficient. What could be the problem?
A2: In a whole-cell system, several additional factors beyond the enzyme itself can limit conversion efficiency:
-
Ectoine Uptake: The cells must be able to efficiently transport the externally supplied ectoine into the cytoplasm where the EctD enzyme is located.
-
Cofactor and Cosubstrate Availability: The intracellular pools of 2-oxoglutarate and Fe(II) might be limiting.[4][5][6] The metabolic state of the cells can significantly influence the availability of these crucial components.
-
Dissolved Oxygen: The hydroxylation reaction consumes oxygen. Insufficient aeration in your culture can be a major bottleneck.[7]
-
EctD Expression Levels: The level of heterologous expression of the ectD gene might be insufficient. This can be influenced by the choice of expression vector, promoter, and induction conditions.[7]
-
Product Excretion: In some systems, the produced hydroxyectoine may not be efficiently secreted from the cells, potentially leading to feedback inhibition or metabolic burden.
Q3: How do the optimal conditions differ between EctD enzymes from different microorganisms?
A3: The biochemical properties of EctD enzymes can vary significantly depending on their source organism. For example, the optimal temperature and pH can differ. It is crucial to characterize the specific EctD you are working with or refer to literature data for that particular enzyme. Below is a summary of properties for some characterized EctD enzymes.
Data Summary
Table 1: Biochemical Properties of Various Ectoine Hydroxylases (EctD)
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Apparent Km (Ectoine) (mM) | Vmax (µmol min-1 mg-1) |
| Pseudomonas stutzeri | 35 | 7.5 | 2.3 ± 0.2 | 23.5 ± 0.5 |
| Sphingopyxis alaskensis | 15 | 7.5 | 0.8 ± 0.1 | 2.9 ± 0.1 |
| Halomonas elongata | ~32 | Not specified | Not specified | Not specified |
| Acidiphilium cryptum | ~32 | Not specified | Not specified | Not specified |
Data compiled from available literature.[5][8][9] Conditions should be optimized for each specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Conversion of Ectoine to Hydroxyectoine
This protocol outlines a general procedure for the enzymatic conversion of ectoine using purified EctD.
-
Reaction Mixture Preparation:
-
Pre-incubation:
-
Pre-incubate the reaction mixture for 10 minutes at the optimal temperature for your specific EctD enzyme (e.g., 35°C for P. stutzeri EctD).[8]
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified EctD enzyme to the pre-warmed reaction mixture (e.g., to a final concentration of 1-2 µM).[8]
-
-
Incubation:
-
Incubate the reaction for a defined period (e.g., 5-60 minutes). Time course experiments are recommended to determine the optimal reaction time.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching agent, such as acetonitrile (in a 1:2 ratio of reaction volume to acetonitrile).[8]
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture to pellet the denatured protein (e.g., 13,000 x g for 10 minutes).[8]
-
Collect the supernatant for analysis.
-
-
Analysis:
Protocol 2: Quantification of Ectoine and Hydroxyectoine by HPLC
This protocol provides a general method for analyzing ectoine and hydroxyectoine concentrations.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
-
Column:
-
Mobile Phase:
-
A common mobile phase is an aqueous solution with a small amount of acid, such as 0.1% (v/v) formic acid.[10] Isocratic or gradient elution can be used.
-
-
Detection:
-
Detection is typically performed at a low UV wavelength, such as 210 nm.[12]
-
-
Quantification:
-
Prepare standard curves for both ectoine and hydroxyectoine of known concentrations.
-
Calculate the concentrations in the experimental samples by comparing their peak areas to the standard curves.
-
Visual Guides
Signaling Pathways and Workflows
Caption: Enzymatic conversion of ectoine to hydroxyectoine by EctD.
Caption: Troubleshooting workflow for low hydroxyectoine conversion.
References
- 1. The ectD Gene, Which Is Involved in the Synthesis of the Compatible Solute Hydroxyectoine, Is Essential for Thermoprotection of the Halophilic Bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring useful fermentation strategies for the production of hydroxyectoine with a halophilic strain, Halomonas salina BCRC 17875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Construction and fermentation optimization of a hydroxyectoine-producing Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine [frontiersin.org]
- 9. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 10. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the extremolyte ectoine in plasma and a pharmacokinetic study in rats by a validated and BAGI-evaluated UPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Downstream Processing of Hydroxyectoine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the downstream processing of Hydroxyectoine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of challenges in Hydroxyectoine downstream processing?
The main challenges in downstream processing of Hydroxyectoine stem from its production method, which primarily involves microbial fermentation using halophilic bacteria.[1][2][3] Key difficulties include:
-
High-Salt Fermentation Broth: The high salinity required for inducing Hydroxyectoine production is corrosive to standard fermenters and creates challenges for wastewater treatment.[1][2]
-
Intracellular Product Accumulation: Hydroxyectoine is primarily an intracellular compatible solute, necessitating cell lysis or osmotic downshock ("bacterial milking") for its release, which also releases other cellular components.[1][2][4]
-
Presence of Ectoine as a Major Impurity: The biosynthetic precursor, ectoine, is often co-produced, leading to separation challenges due to their structural similarity.[1][5]
-
Complex Impurity Profile: The fermentation broth contains a complex mixture of salts, residual media components, biomass, and other metabolites, complicating purification.[4][6]
-
Product Crystallization: Achieving high purity often involves a final crystallization step, which can be difficult to control and optimize.[7][8]
Q2: How can I efficiently extract Hydroxyectoine from the biomass?
The most common method for releasing intracellular Hydroxyectoine is the "bacterial milking" process, which involves subjecting the cells to an osmotic downshock.[1][2][9] This forces the cells to release the accumulated solutes into a low-salt medium to prevent bursting.[9][10]
Alternatively, cell disruption methods can be employed, followed by extraction with solvents. A common solvent mixture for extraction is methanol/chloroform/water.[11]
Q3: What are the recommended methods for purifying Hydroxyectoine?
A multi-step purification strategy is typically required to achieve high-purity Hydroxyectoine. A common approach involves:
-
Clarification: Removal of cells and cellular debris through centrifugation or filtration.[12]
-
Chromatography: Cation-exchange chromatography is an effective method for capturing and purifying Hydroxyectoine, separating it from other contaminants.[4][8]
-
Desalting/Buffer Exchange: Techniques like tangential flow filtration (TFF) or size-exclusion chromatography can be used to remove salts and exchange the buffer.
-
Crystallization: The final step to achieve high purity and a stable solid product.[7][8]
Q4: How can I monitor the purity of my Hydroxyectoine sample during processing?
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for quantifying Hydroxyectoine and assessing its purity.[13][14][15] Reversed-phase chromatography with UV detection is a common method. For more detailed impurity profiling and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[16]
Troubleshooting Guides
Issue 1: Low Yield of Hydroxyectoine After Extraction
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Inefficient Osmotic Shock | Optimize the osmotic downshock procedure by adjusting the salt concentration gradient and the duration of the shock.[10] For cell lysis, ensure the chosen method (e.g., sonication, high-pressure homogenization) is effective for the specific bacterial strain. |
| Product Degradation | Maintain low temperatures during extraction and subsequent processing steps to minimize enzymatic or chemical degradation. |
| Adsorption to Cellular Debris | After cell lysis, ensure complete separation of the soluble fraction from the cell debris by optimizing centrifugation speed and duration. Consider washing the cell pellet with a small amount of extraction buffer to recover any adsorbed product. |
Issue 2: Presence of Ectoine as a Significant Impurity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-production during Fermentation | Optimize fermentation conditions (e.g., temperature, salinity, nutrient feed) to favor the conversion of ectoine to Hydroxyectoine.[17][18] Some studies suggest that higher stress levels can increase the ectoine-to-hydroxyectoine conversion rate.[18] |
| Inefficient Chromatographic Separation | Optimize the cation-exchange chromatography method. This includes adjusting the pH of the mobile phase, the salt gradient for elution, and the choice of resin to enhance the resolution between Hydroxyectoine and ectoine. |
Issue 3: Difficulty in Crystallizing Hydroxyectoine
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Presence of Impurities | Ensure the pre-crystallization sample is of high purity. Additional purification steps, such as a second chromatographic polish, may be necessary. Impurities can inhibit nucleation and crystal growth.[19] |
| Supersaturation Not Reached | Concentrate the Hydroxyectoine solution to achieve the appropriate level of supersaturation. This can be done through evaporation or by adding an anti-solvent.[19] |
| Incorrect Solvent System | Experiment with different solvent or anti-solvent systems to find the optimal conditions for crystallization. Hydroxyectoine has good glass-forming properties, which can sometimes make crystallization challenging.[7] |
| "Oiling Out" | If an oily phase separates instead of crystals, it indicates that the solution is too supersaturated or cooling too quickly. Try diluting the solution slightly or slowing down the cooling rate.[19] |
Quantitative Data Summary
Table 1: Reported Hydroxyectoine Titers and Yields from Various Production Strategies
| Production Strain | Fermentation Strategy | Hydroxyectoine Titer (g/L) | Yield (g/g DCW) | Reference |
| Halomonas salina | Optimization of fermentation process | 2.13 | Not Reported | [1] |
| Halomonas salina BCRC 17875 | Optimized agitation and medium | Not directly reported for Hydroxyectoine | Not Reported | [1] |
| Engineered E. coli | Heterologous expression | 1.6 | 2.2 | [18] |
| Engineered E. coli | Quorum sensing-based autoregulation | 14.93 | 1.678 | [18] |
| Chromohalobacter salexigens | Continuous operation with osmotic down-shock | ~2.1 (total ectoines) | 0.4 (intracellular) | [10] |
Experimental Protocols
Protocol 1: Extraction of Hydroxyectoine via Osmotic Downshock
-
Harvest Cells: Centrifuge the fermentation broth to pellet the bacterial cells.
-
Resuspend in High-Salt Buffer: Resuspend the cell pellet in a buffer with a high salt concentration similar to the fermentation medium (e.g., 2-3 M NaCl).
-
Osmotic Downshock: Rapidly dilute the cell suspension with a large volume of low-salt or salt-free buffer (e.g., distilled water) to induce osmotic shock. A typical dilution ratio is 1:10 (cell suspension to low-salt buffer).
-
Incubation: Gently stir the suspension at a controlled temperature (e.g., 4°C) for a defined period (e.g., 1-2 hours) to allow for the release of intracellular solutes.
-
Separate Supernatant: Centrifuge the suspension to pellet the cells. The supernatant now contains the released Hydroxyectoine and other solutes.
Protocol 2: HPLC Analysis of Hydroxyectoine
-
Sample Preparation: Filter the extracted sample through a 0.22 µm filter to remove any particulates. Dilute the sample as necessary to fall within the calibration range of the instrument.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
-
Quantification: Prepare a standard curve using high-purity Hydroxyectoine. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: General workflow for the downstream processing of Hydroxyectoine.
Caption: Troubleshooting logic for common downstream processing issues.
References
- 1. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. us.typology.com [us.typology.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Process optimization of the integrated synthesis and secretion of ectoine and hydroxyectoine under hyper/hypo-osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening of Moderately Halophilic Bacteria Producing Ectoine Resulting in the Selection of Virgibacillus salarius BHTA19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Hydroxyectoine Synthesis in Recombinant Hosts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic modification of recombinant hosts to improve hydroxyectoine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common recombinant hosts used for hydroxyectoine production?
A1: The most commonly used recombinant hosts for hydroxyectoine production are Escherichia coli and Corynebacterium glutamicum.[1][2][3][4] These organisms are favored due to their well-characterized genetics, rapid growth, and established fermentation processes. Other hosts, such as Halomonas species and the methylotrophic yeast Hansenula polymorpha, have also been successfully engineered for hydroxyectoine synthesis.[2][3]
Q2: What is the general metabolic pathway for hydroxyectoine synthesis?
A2: Hydroxyectoine is synthesized from the precursor ectoine, which itself is derived from L-aspartate-semialdehyde, an intermediate in the L-lysine biosynthesis pathway.[1][5] The key enzymes involved are:
-
EctB (L-2,4-diaminobutyrate transaminase): Converts L-aspartate-semialdehyde to L-2,4-diaminobutyrate.
-
EctA (L-2,4-diaminobutyrate acetyltransferase): Acetylates L-2,4-diaminobutyrate.
-
EctC (Ectoine synthase): Cyclizes the acetylated intermediate to form ectoine.
-
EctD (Ectoine hydroxylase): Hydroxylates ectoine to produce 5-hydroxyectoine, a reaction that requires O₂ and α-ketoglutarate as a co-substrate.[5][6]
Q3: Which ectD (ectoine hydroxylase) gene should I choose for expression in my recombinant host?
A3: The choice of ectD gene can significantly impact hydroxyectoine production. Studies have shown that codon-optimized ectD genes from various bacterial and archaeal sources can be successfully expressed in hosts like C. glutamicum.[1] Variants from Mycobacterium smegmatis and Pseudomonas stutzeri have demonstrated high performance.[1] It is recommended to screen several codon-optimized ectD variants to identify the most efficient one for your specific host and process conditions.[1]
Q4: How can I increase the precursor supply for hydroxyectoine synthesis?
A4: Enhancing the pool of precursors is a critical strategy. This can be achieved by:
-
Overexpressing key enzymes in the L-aspartate pathway, such as aspartokinase (Ask).[7]
-
Blocking competing metabolic pathways that drain the L-aspartate-semialdehyde pool. For instance, in Halomonas campaniensis, knocking out the hom gene (encoding homoserine dehydrogenase) increased ectoine yields.[8]
-
Increasing the intracellular supply of α-ketoglutarate , a co-substrate for EctD, can also be beneficial, especially for achieving sole production of hydroxyectoine.[4][6]
Q5: Is it possible to produce hydroxyectoine without co-production of ectoine?
A5: Yes, achieving high selectivity for hydroxyectoine is a key challenge but is possible. Strategies include:
-
Optimizing the expression of ectD relative to the ectABC genes.
-
Ensuring a sufficient supply of the co-substrate α-ketoglutarate , which can be a limiting factor for the conversion of ectoine to hydroxyectoine.[6]
-
Process optimization , such as increasing the fermentation temperature, has been shown to boost the conversion of ectoine to hydroxyectoine.[1]
Troubleshooting Guides
Issue 1: Low or No Hydroxyectoine Production
| Possible Cause | Troubleshooting Step |
| Inefficient EctD enzyme | Screen different codon-optimized ectD genes from various microbial sources.[1] |
| Insufficient precursor (ectoine) supply | Overexpress the ectABC gene cluster to increase ectoine availability. Consider using a two-step process where ectoine is first produced and then converted to hydroxyectoine.[1] |
| Suboptimal fermentation conditions | Optimize temperature, pH, and media composition. Increased temperature (e.g., 37°C) can enhance EctD activity.[1] |
| Limiting co-substrate (α-ketoglutarate) | Supplement the medium with α-ketoglutarate or engineer the host to increase its intracellular production.[4][6] |
| Poor gene expression | Use strong, inducible promoters to control the expression of the ect genes. Verify mRNA and protein expression levels. |
| Plasmid instability | If using a plasmid-based system, ensure consistent antibiotic selection. Consider genomic integration of the expression cassette for improved stability. |
| Toxicity of recombinant protein | Use a tightly regulated expression system to control protein production. Lowering the induction temperature and inducer concentration may help.[9] |
Issue 2: High Ectoine to Hydroxyectoine Ratio (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Low EctD activity compared to EctABC | Increase the expression level of ectD relative to ectABC. This can be achieved by using a stronger promoter for ectD or increasing its gene copy number. |
| Insufficient α-ketoglutarate | As mentioned above, supplement the medium with α-ketoglutarate or engineer the host for its overproduction.[4][6] This is a critical factor for driving the reaction towards hydroxyectoine. |
| Suboptimal conditions for EctD | Increase the fermentation temperature, as EctD activity is often enhanced at higher temperatures.[1] Ensure adequate aeration to provide sufficient O₂ for the hydroxylation reaction. |
| Feedback inhibition of EctD | While not extensively documented for EctD, consider if high product concentrations might be inhibitory. Fed-batch fermentation strategies could mitigate this. |
Quantitative Data Summary
Table 1: Hydroxyectoine Production in Engineered Corynebacterium glutamicum
| Strain / Condition | Host | Genetic Modification | Titer (g/L) | Selectivity (%) | Reference |
| Ptuf ectDMSM | C. glutamicum | Episomal expression of codon-optimized ectD from M. smegmatis | 74 | 70 | [1] |
| Ptuf ectDPST | C. glutamicum | Episomal expression of codon-optimized ectD from P. stutzeri | - | 79 (mol-%) | [1] |
| ECT-2 | C. glutamicum | Genomic integration of codon-optimized ectABCD from P. stutzeri | 0.4 | Mixture | [1] |
Table 2: Hydroxyectoine Production in Engineered Escherichia coli
| Strain / Condition | Host | Genetic Modification | Titer (g/L) | Reference |
| Engineered E. coli | E. coli | Optimized expression of ectABCD and controlled 2-oxoglutarate levels | 14.93 | [2] |
| Engineered E. coli | E. coli | Expression of ectD from C. salexigens | 8.58 | [4] |
| Engineered E. coli | E. coli | Expression of ectABCD-ask from P. stutzeri | 2.13 (from ectoine) | [2] |
| Engineered E. coli | E. coli | Expression of ectABCD from A. cryptum | 1.6 | [2] |
Table 3: Hydroxyectoine Production in Other Recombinant Hosts
| Strain / Condition | Host | Genetic Modification | Titer (g/L) | Reference |
| Engineered H. salina | Halomonas salina | Optimized fermentation | 2.9 | [1] |
| Engineered H. polymorpha | Hansenula polymorpha | Genomic integration of synthetic ectABCD from H. elongata | 2.8 | [3] |
Experimental Protocols
Protocol 1: Screening of Ectoine Hydroxylase (EctD) Variants in C. glutamicum
-
Gene Synthesis and Cloning: Synthesize codon-optimized ectD genes from various donor organisms (e.g., Mycobacterium smegmatis, Pseudomonas stutzeri, Alkalihalobacillus clausii). Clone these genes into an appropriate E. coli - C. glutamicum shuttle vector under the control of a strong constitutive promoter (e.g., Ptuf).
-
Transformation: Transform the resulting plasmids into C. glutamicum ATCC 13032.
-
Cultivation:
-
Prepare a minimal medium (e.g., CGXII) supplemented with glucose (10 g/L) and ectoine (5 mM).
-
Inoculate the medium with the recombinant C. glutamicum strains.
-
Incubate at 30°C with shaking. For temperature optimization experiments, also test 33°C and 37°C.[1]
-
-
Sampling and Analysis:
-
Take samples at regular intervals (e.g., 24 hours).
-
Separate the cells from the supernatant by centrifugation.
-
Analyze the concentration of ectoine and hydroxyectoine in the supernatant and cell lysate using HPLC.
-
-
Evaluation: Compare the hydroxyectoine titers and the conversion efficiency of ectoine to hydroxyectoine for each EctD variant to select the best performer.
Protocol 2: Fed-Batch Fermentation for High-Titer Hydroxyectoine Production
-
Strain Selection: Use the best-performing engineered strain identified from screening experiments (e.g., C. glutamicum Ptuf ectDMSM).
-
Bioreactor Setup: Prepare a bioreactor with a suitable production medium. For C. glutamicum, this could be a defined medium with an initial concentration of sucrose (e.g., 100 g/L) as the carbon source and ectoine (e.g., 60 g/L) as the precursor.[1] Supplement with yeast extract (e.g., 5 g/L) to support cell vitality at higher temperatures.[1]
-
Inoculation and Cultivation:
-
Inoculate the bioreactor with a seed culture.
-
Maintain the temperature at 37°C and control the pH (e.g., at 7.0) through the automated addition of a base (e.g., NH₄OH).
-
Maintain dissolved oxygen levels through controlled agitation and aeration.
-
-
Fed-Batch Strategy: Monitor the concentration of the carbon source (e.g., sucrose or glucose) and feed a concentrated solution to maintain a desired level and avoid substrate limitation.
-
Monitoring and Analysis: Regularly monitor cell growth (OD600) and the concentrations of substrates and products (ectoine and hydroxyectoine) using HPLC.
-
Harvesting: Harvest the culture when maximum hydroxyectoine concentration is reached. The product may be present both intracellularly and in the supernatant, so both fractions should be processed for product recovery.
Visualizations
Caption: Biosynthetic pathway of ectoine and hydroxyectoine.
Caption: Troubleshooting workflow for low hydroxyectoine yield.
References
- 1. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Construction and fermentation optimization of a hydroxyectoine-producing Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic engineering of Halomonas campaniensis strain XH26 to remove competing pathways to enhance ectoine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Reducing byproduct formation during microbial Hydroxyectoine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproduct formation during microbial hydroxyectoine production.
Troubleshooting Guide
This guide addresses common issues encountered during hydroxyectoine production, offering potential causes and solutions.
Issue 1: High levels of ectoine byproduct in the final product.
-
Potential Cause 1: Insufficient activity of ectoine hydroxylase (EctD). The conversion of ectoine to hydroxyectoine is catalyzed by the enzyme EctD. Low activity of this enzyme can lead to the accumulation of the precursor, ectoine.
-
Solution 1.1: Optimize fermentation conditions to enhance EctD activity.
-
Temperature: Higher temperatures can favor the conversion of ectoine to hydroxyectoine[1][2]. For instance, in Corynebacterium glutamicum, increasing the temperature from 30°C to 37°C has been shown to boost hydroxyectoine production yield to as high as 97%[2].
-
Co-factor Supplementation: The EctD enzyme requires specific co-factors to function optimally. Supplementing the fermentation medium with α-ketoglutarate and iron (Fe2+) can significantly enhance its activity and promote the sole production of hydroxyectoine[1][3][4][5]. For example, adding 50 mM of α-ketoglutarate and 1 mM of iron to the medium increased hydroxyectoine production in Halomonas salina from 2.4 g/L to 2.9 g/L[3][5].
-
-
Potential Cause 2: Insufficient expression of the ectD gene. Even with optimal conditions, low expression levels of the gene encoding the EctD enzyme will limit the conversion of ectoine.
-
Solution 2.1: Enhance the expression of the ectD gene through metabolic engineering.
-
Gene Copy Number: Increasing the number of copies of the ectD gene in the production strain can lead to higher enzyme levels. This can be achieved by using high-copy number plasmids or by integrating multiple copies of the gene into the microbial genome[1][6].
-
Promoter Engineering: Utilizing strong, constitutive, or inducible promoters to drive the expression of ectD can significantly increase the production of the EctD enzyme.
-
Issue 2: Formation of other byproducts, such as trehalose or amino acids derived from the ectoine precursor, L-aspartate-4-semialdehyde.
-
Potential Cause: Diversion of metabolic flux towards competing pathways. The precursor for ectoine synthesis, L-aspartate-4-semialdehyde, is a branch point for other metabolic pathways, such as the synthesis of amino acids like glycine[7][8].
-
Solution: Block competing metabolic pathways using metabolic engineering.
-
Gene Knockouts: Identifying and knocking out genes that encode enzymes for competing pathways can redirect the metabolic flux towards ectoine and subsequently hydroxyectoine synthesis. For example, knocking out the hom gene, which encodes homoserine dehydrogenase, in Halomonas campaniensis blocked a competing pathway and significantly increased ectoine yield[7][8].
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during microbial hydroxyectoine production?
A1: The most common and significant byproduct is ectoine , the direct precursor to hydroxyectoine[3][9][10]. Other potential byproducts can include compatible solutes like trehalose and amino acids that share the same precursor pool, such as those derived from L-aspartate-4-semialdehyde[2][7][8].
Q2: How does salt concentration affect byproduct formation?
A2: High salt concentrations generally induce the production of both ectoine and hydroxyectoine as a response to osmotic stress[11][12]. However, the ratio of hydroxyectoine to ectoine can be influenced by the salt level. In some organisms, hydroxyectoine production is favored at higher salinities compared to ectoine[11]. While effective, high salinity increases production costs and can cause corrosion of fermentation equipment[9][13]. Therefore, strategies are being developed to enhance hydroxyectoine production under lower salt conditions[12].
Q3: Can the choice of microbial strain influence byproduct formation?
A3: Yes, the choice of the production host is critical. Some naturally producing strains, like Halomonas salina and Chromohalobacter salexigens, can be optimized for higher hydroxyectoine yields[1][3][5]. Alternatively, engineered non-halophilic hosts like Escherichia coli and Corynebacterium glutamicum can be designed to specifically overproduce hydroxyectoine with minimal byproducts by introducing the necessary genes and knocking out competing pathways[2][3][4][14]. Some strains, like Brevibacterium epidermis, naturally lack the ectD gene and therefore do not produce hydroxyectoine as a byproduct of ectoine synthesis, making them suitable for ectoine-specific production[9][10].
Q4: What is the role of α-ketoglutarate in reducing ectoine byproduct?
A4: α-ketoglutarate is a crucial co-substrate for the ectoine hydroxylase (EctD) enzyme, which catalyzes the conversion of ectoine to hydroxyectoine[3]. A sufficient supply of α-ketoglutarate is critical for driving this reaction forward and achieving the sole production of hydroxyectoine, thereby minimizing the accumulation of the ectoine byproduct[3].
Quantitative Data Summary
Table 1: Effect of Co-factor Supplementation on Hydroxyectoine Production in Halomonas salina
| Condition | Hydroxyectoine Titer (g/L) | Ectoine Byproduct | Reference |
| High Yeast Extract (HYE) Medium | 1.8 | Present | [3][5] |
| HYE + α-ketoglutarate + Iron | 2.4 | Present | [3][5] |
| HYE + 50 mM α-ketoglutarate + 1 mM Iron | 2.9 | Not specified | [3][5] |
| Optimized α-ketoglutarate addition | Sole production of hydroxyectoine | No ectoine accumulation | [3] |
Table 2: Impact of Metabolic Engineering on Ectoine and Betaine Production in Halomonas campaniensis
| Strain | Ectoine Yield (mg/g CDW) | Betaine Yield (mg/g CDW) | Reference |
| Wild-type | 239.18 | 69.58 | [7][8] |
| XH26/Δhom | 351.13 | 19.98 | [7][8] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for Hydroxyectoine Production in Engineered E. coli
This protocol is a generalized procedure based on practices described in the literature[4].
-
Strain Preparation: Culture the engineered E. coli strain harboring the hydroxyectoine synthesis genes (e.g., ectABCD) in LB medium overnight at 37°C.
-
Inoculum Preparation: Inoculate a shake flask containing a defined seed medium with the overnight culture and grow until the optical density (OD600) reaches a suitable level (e.g., 4-6).
-
Bioreactor Setup: Prepare a 7-L bioreactor with a defined fermentation medium. Calibrate pH and dissolved oxygen (DO) probes.
-
Fermentation: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C and the pH at a controlled level (e.g., 7.0) by automatic addition of a base (e.g., ammonia). Maintain DO above 20% by adjusting the agitation speed and aeration rate.
-
Fed-Batch Strategy: When the initial carbon source is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated solution of the carbon source (e.g., glucose) and nitrogen source.
-
Induction and Supplementation: If using an inducible promoter, add the inducer at an appropriate time (e.g., mid-exponential phase). Supplement the medium with Fe2+ and α-ketoglutarate to enhance hydroxyectoine production.
-
Sampling and Analysis: Take samples periodically to measure cell density (OD600) and the concentrations of hydroxyectoine and byproducts using methods like HPLC.
Visualizations
References
- 1. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Construction and fermentation optimization of a hydroxyectoine-producing Escherichia coli strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring useful fermentation strategies for the production of hydroxyectoine with a halophilic strain, Halomonas salina BCRC 17875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Metabolic engineering of Halomonas campaniensis strain XH26 to remove competing pathways to enhance ectoine production | Semantic Scholar [semanticscholar.org]
- 8. Metabolic engineering of Halomonas campaniensis strain XH26 to remove competing pathways to enhance ectoine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing plasmid instability in engineered Hydroxyectoine-producing strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with engineered hydroxyectoine-producing strains.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of plasmid instability in our engineered hydroxyectoine-producing strains?
A1: Plasmid instability in recombinant strains engineered for hydroxyectoine production is a common issue that can significantly impact yield and process reproducibility. The primary causes are:
-
Metabolic Burden: The expression of the hydroxyectoine biosynthesis pathway, which involves multiple enzymes (EctA, EctB, EctC, and EctD), imposes a significant metabolic load on the host cell. This diverts cellular resources such as amino acids, ATP, and reducing equivalents from essential cellular processes, including growth and plasmid replication. This metabolic stress can lead to a growth advantage for plasmid-free cells, which then outcompete the plasmid-containing cells in the culture.
-
High Plasmid Copy Number: While a high copy number can increase gene dosage and potentially hydroxyectoine production, it also exacerbates the metabolic burden on the host. The increased demand for resources for plasmid replication and protein expression can slow down cell growth and increase the rate of plasmid loss.
-
Toxicity of Recombinant Proteins: Overexpression of certain enzymes in the hydroxyectoine pathway may lead to the accumulation of intermediate metabolites that could be toxic to the host cell, further selecting for plasmid-free segregants.
-
Suboptimal Culture Conditions: Factors such as nutrient limitation, oxygen depletion, and suboptimal pH or temperature can stress the host cells and negatively impact their ability to maintain plasmids. For instance, in large-scale fermenters, poor mixing can lead to localized zones of low dissolved oxygen, which has been shown to decrease plasmid stability.[1]
-
Ineffective Selective Pressure: Some antibiotic resistance markers, like ampicillin, are susceptible to degradation by secreted enzymes (e.g., β-lactamase). This can lead to a loss of selective pressure over time, allowing plasmid-free cells to proliferate.
Q2: We are observing a significant drop in hydroxyectoine yield during scale-up. Could plasmid instability be the cause?
A2: Yes, a drop in yield during scale-up is a classic symptom of plasmid instability. What works at the shake-flask level may not be directly transferable to a large-scale fermenter for several reasons:
-
Longer Culture Times: Fed-batch fermentations for industrial production run for extended periods, often without continuous antibiotic selection. This provides a greater opportunity for plasmid-free cells to arise and take over the culture.
-
Environmental Heterogeneity: Large-scale bioreactors can have gradients in nutrients, dissolved oxygen, and pH. These inconsistencies can create pockets of suboptimal conditions that stress the cells and promote plasmid loss.[1]
-
Shear Stress: The higher agitation rates in large fermenters can impose physical stress on the cells, which may also contribute to plasmid instability.
Q3: What are the recommended host strains for stable production of hydroxyectoine?
A3: The choice of host strain is critical for maintaining plasmid stability. For hydroxyectoine production, both Escherichia coli and Corynebacterium glutamicum are commonly used.
-
Escherichia coli : Strains like BL21(DE3) and its derivatives are popular due to their fast growth and high transformation efficiency. However, they can be prone to acetate accumulation, which can inhibit growth and affect plasmid stability. Strains engineered to reduce acetate formation may be beneficial.
-
Corynebacterium glutamicum : This gram-positive bacterium is an excellent host for amino acid and derived compound production. It is generally regarded as safe (GRAS) and is known for its robustness in industrial fermentation processes. It may offer better plasmid stability for long-term production compared to E. coli.
It is recommended to empirically test your hydroxyectoine production plasmid in a few different host strains to identify the one that provides the best balance of growth, plasmid stability, and product yield.
Troubleshooting Guides
Issue 1: Low or Inconsistent Hydroxyectoine Yield
Symptoms:
-
Final hydroxyectoine titer is significantly lower than expected.
-
High variability in yield between different fermentation runs.
-
A decline in the rate of product formation over the course of the fermentation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Plasmid Loss | 1. Quantify Plasmid Stability: Perform a plasmid stability assay (see Experimental Protocol 1) to determine the percentage of plasmid-containing cells at different time points during fermentation. A significant decrease in this percentage confirms plasmid instability. 2. Implement Plasmid Stabilization Strategies: a. Change Antibiotic Selection Marker: If using ampicillin, switch to a more stable antibiotic like kanamycin. b. Incorporate a Plasmid Addiction System: Clone a plasmid stabilization cassette, such as the hok/sok system, into your production plasmid. This system ensures that only plasmid-containing cells survive.[2][3][4] c. Optimize Plasmid Copy Number: If using a high-copy-number plasmid, consider switching to a medium or low-copy-number vector to reduce the metabolic burden. |
| Suboptimal Fermentation Conditions | 1. Optimize Media Composition: Ensure that the fermentation medium is not limiting for essential nutrients. For C. glutamicum, CGXII medium is a good starting point.[5][6][7] For E. coli, a defined medium with controlled glucose feeding is recommended.[8][9] 2. Control Dissolved Oxygen (DO): Maintain DO levels above 20-30% saturation through controlled agitation and aeration. 3. Maintain pH: Control the pH of the culture within the optimal range for your host strain (typically around 7.0 for E. coli and C. glutamicum). |
| Metabolic Imbalance | 1. Precursor Limitation: The biosynthesis of hydroxyectoine requires a steady supply of the precursor, L-aspartate-β-semialdehyde. Consider metabolic engineering strategies to increase the flux towards this precursor. 2. Co-factor Availability: Ensure sufficient availability of co-factors like α-ketoglutarate and Fe2+, which are important for the ectoine hydroxylase (EctD) enzyme.[10] |
Issue 2: Complete Loss of Hydroxyectoine Production after Several Generations
Symptoms:
-
Initial production of hydroxyectoine is observed, but it ceases after a few subcultures or during prolonged fermentation.
-
Plating of the culture on selective and non-selective media shows a high percentage of plasmid-free cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Severe Plasmid Instability | 1. Confirm Plasmid Loss: Use the plasmid stability assay (Experimental Protocol 1) to confirm the complete loss of the plasmid. 2. Implement Robust Plasmid Stabilization: A simple antibiotic selection may not be sufficient. It is highly recommended to use a plasmid addiction system like hok/sok to ensure plasmid maintenance in the absence of antibiotics.[2][3][4][11] 3. Genomic Integration: For long-term, stable production, consider integrating the hydroxyectoine biosynthesis genes into the host chromosome. This eliminates the issue of plasmid instability altogether. |
| Host Strain Mutation | 1. Re-transform Host Strain: Use a fresh, verified stock of the host strain for transformation with the production plasmid. 2. Sequence the Plasmid: Isolate the plasmid from the non-producing culture and verify its sequence to ensure no mutations have occurred in the genes of interest or regulatory elements. |
Data Presentation
Table 1: Comparison of Antibiotic Resistance Markers on Plasmid Stability
| Antibiotic Marker | Host Strain | Plasmid | Culture Conditions | Plasmid Stability (% of cells with plasmid after 50 generations without selection) | Reference |
| Ampicillin | E. coli DH5α | pBR322 derivative | LB medium, 37°C | ~20% | General knowledge, supported by[12] |
| Kanamycin | E. coli DH5α | pET derivative | LB medium, 37°C | >80% | General knowledge, supported by[13] |
| Chloramphenicol | E. coli DH5α | pACYC derivative | LB medium, 37°C | >90% | General knowledge |
Note: This table provides representative data. Actual stability will depend on the specific plasmid, host strain, and culture conditions.
Table 2: Effect of Plasmid Addiction System on Plasmid Stability
| Plasmid | Stabilization System | Host Strain | Culture Conditions | Plasmid Stability (% of cells with plasmid after 80 generations without selection) | Reference |
| pET28a | None | E. coli BL21(DE3) | LB medium, 37°C | <10% | [3] |
| pET28a-hok/sok | hok/sok | E. coli BL21(DE3) | LB medium, 37°C | >95% | [3] |
Experimental Protocols
Experimental Protocol 1: Quantifying Plasmid Stability by Serial Dilution and Plate Counting
This protocol allows for the determination of the percentage of plasmid-containing cells in a culture over time.
Materials:
-
Culture of the engineered hydroxyectoine-producing strain
-
Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution
-
Non-selective agar plates (e.g., LB agar)
-
Selective agar plates (e.g., LB agar with the appropriate antibiotic)
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Initial Culture: Inoculate a single colony of the engineered strain into a liquid medium with the appropriate antibiotic and grow overnight.
-
Subculturing without Selection: The next day, dilute the overnight culture 1:1000 into a fresh liquid medium without any antibiotic. This is Generation 0.
-
Incubation: Incubate the culture under the desired experimental conditions (e.g., 37°C, 200 rpm).
-
Sampling: At regular intervals (e.g., every 10 generations, which is approximately every 8-10 hours for E. coli in rich media), take a sample from the culture for analysis.[14]
-
Serial Dilutions: a. Perform a series of 10-fold serial dilutions of the culture sample in sterile PBS or saline. A typical dilution series would be from 10-1 to 10-7. b. To make a 10-1 dilution, add 100 µL of the culture to 900 µL of PBS. Vortex to mix. c. To make a 10-2 dilution, add 100 µL of the 10-1 dilution to 900 µL of PBS. Vortex to mix. Continue this process for the desired dilution range.[15]
-
Plating: a. From the appropriate dilutions (typically 10-5, 10-6, and 10-7), plate 100 µL of the cell suspension onto both non-selective and selective agar plates. b. Spread the inoculum evenly using a sterile spreader.
-
Incubation: Incubate the plates at 37°C overnight or until colonies are visible.
-
Colony Counting: a. Count the number of colonies on the plates that have between 30 and 300 colonies. b. The non-selective plates will give the total number of viable cells (plasmid-containing + plasmid-free). c. The selective plates will give the number of plasmid-containing cells.
-
Calculation:
-
Calculate the colony-forming units per mL (CFU/mL) for both total cells and plasmid-containing cells: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Calculate the percentage of plasmid-containing cells: Plasmid Stability (%) = (CFU/mL on selective media / CFU/mL on non-selective media) × 100
-
Experimental Protocol 2: High-Density Fed-Batch Fermentation of Hydroxyectoine-Producing E. coli
This protocol provides a general framework for a fed-batch fermentation process to achieve high cell density and hydroxyectoine production.
Materials:
-
Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen.
-
Inoculum culture of the engineered E. coli strain.
-
Sterile batch medium and feed medium.
-
Sterile solutions of glucose, MgSO4, trace elements, and antibiotic.
-
Acid (e.g., H3PO4) and base (e.g., NH4OH) for pH control.
Media Composition:
-
Batch Medium (per liter):
-
(NH4)2SO4: 2 g
-
KH2PO4: 3 g
-
Na2HPO4·12H2O: 7 g
-
Yeast extract: 5 g
-
Glucose: 20 g
-
MgSO4·7H2O: 1 g
-
Trace element solution: 1 mL
-
Antibiotic (if used in the initial phase)
-
-
Feed Medium (per liter):
-
Glucose: 500 g
-
Yeast extract: 100 g
-
MgSO4·7H2O: 10 g
-
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a shake flask with appropriate medium and antibiotic. Grow overnight at 37°C.
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the batch medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.
-
Batch Phase:
-
Set the temperature to 37°C.
-
Maintain pH at 7.0 using NH4OH and H3PO4.
-
Control the dissolved oxygen (DO) at >30% by cascading agitation (e.g., 200-800 rpm) and aeration (e.g., 1-2 vvm).
-
Monitor the glucose concentration. The batch phase ends when the initial glucose is depleted, which is often indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Once the initial glucose is consumed, start the exponential feeding of the feed medium to maintain a specific growth rate (e.g., 0.1 h-1). The feed rate (F) can be calculated using the formula: F(t) = (µ / YX/S) * X0V0 * eµt, where µ is the desired specific growth rate, YX/S is the biomass yield on substrate, X0 is the biomass concentration at the start of the feed, V0 is the initial volume, and t is time.
-
Alternatively, a simpler DO-stat or pH-stat feeding strategy can be employed where the feed is added in response to a rise in DO or pH, indicating substrate limitation.
-
-
Induction (if applicable): If using an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a high cell density (e.g., OD600 of 50).
-
Production Phase: Continue the fed-batch cultivation for the desired period (e.g., 24-48 hours), monitoring cell growth and hydroxyectoine production.
-
Harvesting: Harvest the culture and separate the cells from the supernatant for product analysis.
Visualizations
Hydroxyectoine Biosynthesis Pathway
References
- 1. static.igem.org [static.igem.org]
- 2. Plasmid addiction systems: perspectives and applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location and Orientation of the Genetic Toxin-Antitoxin Element hok/sok in the Plasmid Affect Expression of Pharmaceutically Significant Proteins in Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. beckman.com [beckman.com]
- 6. Development of a defined medium for Corynebacterium glutamicum using urea as nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronic acid production with Corynebacterium glutamicum: effect of media composition on yield and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. eppendorf.com [eppendorf.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Hok/sok system - Wikipedia [en.wikipedia.org]
- 12. Antibiotic Resistance and Plasmid Profiling of Escherichia coli Isolated from Human Sewage Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and comparative analysis of antibiotic resistance plasmids isolated from a wastewater treatment plant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Plasmid Stability by Negative Selection in Gram-negative Bacteria [bio-protocol.org]
- 15. youtube.com [youtube.com]
Troubleshooting peak tailing and splitting in Hydroxyectoine HPLC analysis
This guide provides comprehensive troubleshooting advice for common chromatographic issues, specifically peak tailing and splitting, encountered during the HPLC analysis of Hydroxyectoine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my Hydroxyectoine peak tailing?
A1: Peak tailing for Hydroxyectoine, a polar and zwitterionic compound, is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the basic amine function in Hydroxyectoine with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[1] Other potential causes include column contamination, column voids, high sample concentration (mass overload), or extra-column effects like excessive tubing length.[1]
Q2: What is causing my Hydroxyectoine peak to split into two or more peaks?
A2: Peak splitting can arise from several issues. A common chemical cause for zwitterionic compounds is operating at a mobile phase pH close to the analyte's pKa, where both ionized and non-ionized forms exist simultaneously, leading to different retention behaviors.[2][3] Physical or mechanical issues are also frequent culprits, such as a partially blocked column inlet frit, a void or channel in the column packing, or contamination at the head of the column.[4] Incompatibility between the sample solvent and the mobile phase can also disrupt the sample band and cause splitting.
Q3: What type of HPLC column is best for Hydroxyectoine analysis?
A3: Due to its high polarity, retaining Hydroxyectoine on traditional reversed-phase C18 columns can be challenging.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective alternative for separating polar compounds.[6][7] HILIC stationary phases are polar (e.g., bare silica, amide, or zwitterionic phases) and use a high concentration of organic solvent in the mobile phase, which facilitates the retention of polar analytes.[6][7] Alternatively, specialized reversed-phase columns with low silanol activity or polar-endcapped C18 columns can be used to minimize secondary interactions and improve peak shape.[1]
Q4: How critical is mobile phase pH for Hydroxyectoine analysis?
A4: Mobile phase pH is a critical parameter.[2][3] As a zwitterion, Hydroxyectoine's net charge and polarity are highly dependent on the pH. Adjusting the pH can significantly alter retention time, selectivity, and peak shape.[2][8] To ensure robust and reproducible results with symmetrical peaks, it is recommended to use a buffered mobile phase with a pH at least 1.5-2 units away from the pKa values of the analyte.[2][9]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1.2. Follow this step-by-step guide to identify and resolve the issue.
Step 1: Investigate Chemical Interactions
-
Problem: Secondary interactions with the stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH < 3) with an acidic modifier like formic acid or phosphoric acid will protonate the residual silanol groups on the silica surface, reducing their capacity for strong ionic interactions with the amine group of Hydroxyectoine.[1]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help shield the active sites on the stationary phase and improve peak shape.[10]
-
Use a Different Column: Switch to a column with a highly deactivated, end-capped stationary phase or a polar-embedded phase designed to shield silanol groups.[1] A HILIC column is also an excellent option to promote a different retention mechanism.[6]
-
Step 2: Check for Column and System Issues
-
Problem: Column contamination or degradation.
-
Solution:
-
Flush the Column: Wash the column with a strong solvent to remove strongly retained contaminants.
-
Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective preventative measure.
-
Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged (e.g., bed deformation) and require replacement.
-
Guide 2: Diagnosing and Resolving Peak Splitting
Peak splitting appears as a "double peak" or a significant shoulder on the main peak.
Step 1: Evaluate Mobile Phase and Sample Solvent
-
Problem: Mobile phase pH is too close to the analyte's pKa.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from Hydroxyectoine's pKa values to ensure it exists in a single ionic form.[2][3]
-
Problem: Sample solvent is incompatible with the mobile phase.
-
Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[11] Injecting a sample in a much stronger solvent can cause the sample band to spread unevenly at the column inlet.
Step 2: Inspect the HPLC System and Column
-
Problem: Partial blockage of the column inlet frit or tubing.
-
Solution:
-
Backflush the Column: Disconnect the column from the detector and reverse the flow direction to flush it to waste. This can often dislodge particulates from the inlet frit.
-
Check for System Leaks/Voids: Inspect all fittings and connections for signs of leaks or improper seating, which can create dead volumes.
-
-
Problem: Column void or channeling.
-
Solution: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This usually requires replacing the column.
Data Presentation: Optimizing HPLC Parameters
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Peak Shape (Tailing) | Rationale |
| Mobile Phase pH | Decrease (e.g., to pH 2-3) | May Increase or Decrease | Likely to Improve | Suppresses ionization of acidic silanol groups, reducing secondary interactions.[2][8] The net charge of the zwitterion changes, affecting retention. |
| Increase (e.g., to pH > 8) | May Increase or Decrease | May Worsen or Improve | Hydroxyectoine becomes anionic, while silanols are also deprotonated. Peak shape depends on the balance of interactions. High pH can degrade silica columns.[8] | |
| Buffer Concentration | Increase | Generally Decreases | May Improve | Higher salt concentrations can compete with the analyte for active sites on the stationary phase and can alter the partitioning in HILIC mode.[10] |
| Decrease | Generally Increases | May Worsen | Lower ionic strength may lead to stronger secondary ionic interactions.[10] | |
| Organic Solvent % | Increase (Reversed-Phase) | Decreases | No Direct Effect | Elution strength increases, reducing retention. |
| (Acetonitrile) | Increase (HILIC) | Increases | May Improve | In HILIC, acetonitrile is the weak solvent. Higher organic content enhances the aqueous layer on the stationary phase, increasing partitioning and retention.[7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
This method is adapted from a validated protocol for the analysis of the related compound Ectoine and is suitable for Hydroxyectoine.[12]
-
Sample Preparation:
-
For cosmetic samples, perform a liquid-liquid or solid-phase extraction to isolate polar compounds.[13]
-
Dissolve the extracted residue or pure standard in the mobile phase to a concentration of approximately 0.1 - 1 mg/mL.[11]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[11]
-
-
HPLC Conditions:
-
Column: Polar-endcapped RP-C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier. A typical starting point is 20:80 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10-20 µL.
-
Protocol 2: HILIC Method
HILIC is often better suited for retaining and separating highly polar compounds like Hydroxyectoine.[5][6]
-
Sample Preparation:
-
Follow the same extraction and filtration steps as in the reversed-phase protocol.
-
Crucially, the final sample solvent should have a high organic content, similar to the mobile phase, to prevent peak distortion. A solvent of 80-90% acetonitrile is recommended.
-
-
HPLC Conditions:
-
Column: HILIC column (e.g., with amide, bare silica, or zwitterionic stationary phase), 3-5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and an aqueous buffer (Solvent A, e.g., 10 mM Ammonium Formate, pH 3.0).
-
Starting Conditions: 90-95% Acetonitrile.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 2-10 µL.
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. chromtech.com [chromtech.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
- 6. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Hydroxyectoine during purification steps
Welcome to the Technical Support Center for Hydroxyectoine purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of Hydroxyectoine during various purification steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of Hydroxyectoine, providing targeted solutions to enhance recovery rates.
Ion-Exchange Chromatography (IEX)
Question 1: Why is my Hydroxyectoine recovery low after ion-exchange chromatography?
Answer: Low recovery of Hydroxyectoine during IEX can stem from several factors related to its zwitterionic nature. Here are the primary causes and their solutions:
-
Incorrect Buffer pH: Hydroxyectoine's binding to the ion-exchange resin is highly dependent on the pH of the buffer. As a zwitterion, its net charge changes with pH. For cation-exchange chromatography, the buffer pH should be below the isoelectric point (pI) of Hydroxyectoine to ensure a net positive charge for effective binding. Conversely, for anion-exchange, the pH should be above the pI.
-
Inappropriate Ionic Strength: High salt concentrations in the sample or binding buffer can compete with Hydroxyectoine for binding to the resin, leading to poor retention and elution in the flow-through. Conversely, if the ionic strength of the elution buffer is too low, Hydroxyectoine may not efficiently desorb from the column.
-
Column Overloading: Exceeding the binding capacity of the column will result in the loss of product in the flow-through. It is crucial to know the binding capacity of your specific resin and load an appropriate amount of crude extract.
-
Presence of Competing Molecules: The crude extract may contain other charged molecules that compete with Hydroxyectoine for binding sites on the resin.
Troubleshooting Steps:
-
Optimize Buffer pH: Empirically determine the optimal pH for binding and elution. Start with a pH 1-2 units away from the pI of Hydroxyectoine.
-
Adjust Ionic Strength: Desalt the crude extract before loading it onto the column. Use a stepwise or linear gradient of increasing salt concentration in the elution buffer to find the optimal concentration for eluting Hydroxyectoine while leaving strongly bound impurities behind.
-
Determine Column Capacity: Perform a binding capacity study with your specific resin and crude extract to avoid overloading.
-
Pre-treatment of Crude Extract: Consider a pre-purification step, such as precipitation, to remove some of the competing molecules before IEX.
Crystallization
Question 2: I am experiencing poor crystal yield or no crystal formation at all for Hydroxyectoine. What could be the issue?
Answer: Challenges in crystallizing Hydroxyectoine can often be attributed to its high solubility and the presence of impurities. Hydroxyectoine is known to be more prone to forming stable glasses than its precursor, ectoine, which can inhibit crystallization[1].
-
Suboptimal Solvent System: The choice of solvent and anti-solvent is critical for inducing crystallization. A common approach for ectoine, which can be adapted for hydroxyectoine, is the use of an alcohol (like methanol or ethanol) as an anti-solvent to a concentrated aqueous solution of the compound[2][3].
-
Presence of Impurities: Ectoine is a common impurity in Hydroxyectoine preparations and its presence can significantly hinder crystallization due to their similar chemical structures. Other residual salts and cellular components can also act as crystallization inhibitors.
-
Supersaturation Level: Achieving the right level of supersaturation is key. If the solution is too dilute, crystals will not form. If it is too concentrated, rapid precipitation or oiling out may occur instead of controlled crystallization.
-
Temperature and Cooling Rate: The temperature profile during crystallization affects nucleation and crystal growth. A rapid cooling rate can lead to the formation of small, impure crystals or amorphous precipitate.
Troubleshooting Steps:
-
Screen Different Solvent/Anti-solvent Systems: Experiment with different alcohols (methanol, ethanol, isopropanol) and their ratios with water to find the optimal conditions for your Hydroxyectoine solution.
-
Improve Purity of the Starting Material: Ensure the Hydroxyectoine solution is of high purity before attempting crystallization. Additional chromatography steps may be necessary to remove ectoine and other impurities.
-
Optimize Supersaturation: Carefully control the concentration of Hydroxyectoine and the addition rate of the anti-solvent. Seeding with a small amount of previously obtained Hydroxyectoine crystals can help induce crystallization at a lower supersaturation level.
-
Control Cooling Profile: Employ a slow, controlled cooling process to encourage the growth of larger, higher-purity crystals.
Filtration and Washing
Question 3: I am observing significant product loss during the filtration and washing of my Hydroxyectoine crystals. How can I minimize this?
Answer: Product loss during filtration and washing is often due to the solubility of Hydroxyectoine in the wash solvent and mechanical losses.
-
Inappropriate Wash Solvent: Washing with a solvent in which Hydroxyectoine is highly soluble will lead to the dissolution of the crystals.
-
Excessive Washing: While washing is necessary to remove residual impurities from the mother liquor, excessive washing can dissolve a significant amount of the product.
-
Mechanical Losses: Transferring the crystal slurry to the filtration apparatus and scraping the crystals can result in mechanical losses.
Troubleshooting Steps:
-
Use a Cold Anti-solvent for Washing: The wash solvent should be a cold mixture of the crystallization solvent and anti-solvent, in a ratio that minimizes the solubility of Hydroxyectoine. Using the pure, cold anti-solvent is often effective.
-
Optimize the Number and Volume of Washes: Perform a study to determine the minimum number of washes and the smallest volume of wash solvent required to achieve the desired purity without significant product loss.
-
Careful Handling: Ensure complete transfer of the crystal slurry to the filter. Use a minimal amount of the cold wash solvent to rinse the crystallization vessel and transfer the remaining crystals.
Quantitative Data on Recovery Rates
The following table summarizes typical recovery rates observed during the purification of ectoine, a closely related molecule to Hydroxyectoine. These values can serve as a benchmark for optimizing your Hydroxyectoine purification process. Significant losses are often observed during the initial filtration and desalination steps.
| Purification Step | Typical Recovery Rate (%) | Key Factors Influencing Recovery |
| Initial Filtration (Cell Removal) | ~81% | Efficiency of cell lysis, filter pore size, and prevention of filter clogging. |
| Desalination | ~85% | Method of desalination (e.g., diafiltration, electrodialysis), membrane characteristics. |
| Cation-Exchange Chromatography | ~95% | Buffer pH and ionic strength, column loading, elution conditions. |
| Crude Product Extraction/Precipitation | ~96% | Choice of solvent/anti-solvent, temperature, mixing efficiency. |
| Crystallization & Refining | Variable | Purity of starting material, solvent system, cooling rate, number of recrystallization steps. |
| Overall Process Yield | ~43% | Cumulative losses from all steps. |
Note: Data is based on studies of ectoine purification and should be used as a reference for Hydroxyectoine.
Experimental Protocols
The following are generalized protocols for the key purification steps of Hydroxyectoine. These should be optimized for your specific experimental conditions.
Protocol 1: Ion-Exchange Chromatography of Hydroxyectoine
-
Resin Selection and Column Packing:
-
Select a strong cation-exchange resin (e.g., sulfopropyl-based).
-
Pack the chromatography column according to the manufacturer's instructions to ensure a uniform bed.
-
-
Column Equilibration:
-
Equilibrate the column with a binding buffer (e.g., 20 mM sodium phosphate, pH 2.0-3.0) until the pH and conductivity of the outlet stream are stable. The pH should be below the pI of Hydroxyectoine.
-
-
Sample Preparation and Loading:
-
Adjust the pH of the crude Hydroxyectoine solution to match the binding buffer.
-
Ensure the ionic strength of the sample is low to facilitate binding. If necessary, desalt the sample using dialysis or diafiltration.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of the binding buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound Hydroxyectoine using an elution buffer containing a higher salt concentration (e.g., 20 mM sodium phosphate with 0.5-1.0 M NaCl, pH 2.0-3.0). A stepwise or linear gradient can be used to optimize separation.
-
Collect fractions and analyze for the presence of Hydroxyectoine using a suitable analytical method (e.g., HPLC).
-
-
Regeneration:
-
Regenerate the column with a high salt solution (e.g., 2 M NaCl) followed by a sanitization step (e.g., 1 M NaOH) and re-equilibration with the binding buffer for subsequent runs.
-
Protocol 2: Crystallization of Hydroxyectoine
-
Preparation of Supersaturated Solution:
-
Prepare a concentrated aqueous solution of purified Hydroxyectoine.
-
Gently heat the solution if necessary to ensure complete dissolution.
-
-
Anti-solvent Addition:
-
Slowly add a pre-chilled anti-solvent (e.g., methanol or ethanol) to the Hydroxyectoine solution with gentle stirring. The ratio of solvent to anti-solvent needs to be optimized.
-
-
Induction of Crystallization:
-
If crystals do not form spontaneously, induce crystallization by scratching the inside of the vessel with a glass rod or by adding a few seed crystals of Hydroxyectoine.
-
-
Crystal Growth:
-
Allow the solution to cool down slowly and undisturbed to room temperature, followed by further cooling at 4°C to promote crystal growth.
-
-
Harvesting Crystals:
-
Collect the crystals by vacuum filtration.
-
-
Washing:
-
Wash the crystals with a small volume of the cold anti-solvent to remove residual mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum at a controlled temperature.
-
Visualizations
Hydroxyectoine Biosynthesis and Purification Workflow
Caption: Workflow of Hydroxyectoine biosynthesis and subsequent purification steps.
Troubleshooting Logic for Low Recovery in Ion-Exchange Chromatography
References
Validation & Comparative
Navigating Hydroxyectoine Analysis: A Comparative Guide to Mass Spectrometry and High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the precise and reliable validation of Hydroxyectoine's purity and identity is paramount. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). By presenting supporting experimental data and detailed protocols, this document aims to equip scientists with the necessary information to select the most appropriate method for their research and development needs.
The accurate quantification and identification of Hydroxyectoine, a compatible solute with significant applications in the pharmaceutical and cosmetic industries, is crucial for ensuring product quality and efficacy. While various analytical methods can be employed, LC-MS/MS and HPLC-UV are among the most common. This guide delves into a head-to-head comparison of these techniques, highlighting their respective strengths and weaknesses in the context of Hydroxyectoine analysis.
Quantitative Performance: A Head-to-Head Comparison
The choice between LC-MS/MS and HPLC-UV often hinges on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key quantitative performance parameters for the analysis of Hydroxyectoine and its structurally similar parent compound, Ectoine, using both methods.
| Parameter | LC-MS/MS (for Ectoine, with Hydroxyectoine as IS) | HPLC-UV (for Ectoine) |
| Purity Determination | High | Moderate |
| Identity Confirmation | Very High (based on mass-to-charge ratio) | Indirect (based on retention time) |
| Linearity (r²) | > 0.99 | 0.9993[1] |
| Limit of Detection (LOD) | Lower ng/mL to pg/mL range (expected) | 0.123 µg/mL[1] |
| Limit of Quantification (LOQ) | Lower ng/mL to pg/mL range (expected) | 0.372 µg/mL[1] |
| Accuracy (% Recovery) | High (typically 95-105%) | 100.55%[1] |
| Precision (% RSD) | < 15% | Not explicitly stated |
The Power of Mass Spectrometry for Unambiguous Identification
Mass spectrometry offers unparalleled specificity for the identification of Hydroxyectoine. By measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments, LC-MS/MS provides a highly confident confirmation of the compound's identity. In a typical UPLC-MS/MS method, the precursor ion for Hydroxyectoine is observed at an m/z of 159.1, which fragments into a major product ion with an m/z of 113.13.[2] This specific transition is a molecular fingerprint that unequivocally identifies Hydroxyectoine, even in complex matrices.
In contrast, HPLC-UV relies on the retention time of the analyte as it passes through the chromatography column for identification. While effective in controlled settings, this method can be susceptible to co-eluting impurities that may have similar retention times, potentially leading to misidentification or inaccurate quantification.
Experimental Protocols: A Step-by-Step Guide
To facilitate the implementation of these methods, detailed experimental protocols are provided below.
Detailed Experimental Protocol for LC-MS/MS Analysis of Hydroxyectoine
This protocol is based on established methods for the analysis of Ectoine, utilizing Hydroxyectoine as an internal standard, and can be adapted for the direct quantification of Hydroxyectoine.
1. Sample Preparation:
-
Accurately weigh and dissolve the Hydroxyectoine sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
Perform serial dilutions to prepare calibration standards and quality control samples at various concentrations.
-
For analysis in biological matrices, a protein precipitation step using a solvent like acetonitrile is typically required to remove interfering substances.[2]
2. Chromatographic Conditions:
-
Chromatography System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for optimal resolution and speed.
-
Column: A C8 or C18 reversed-phase column is suitable for the separation of these polar compounds. A common choice is a 1.7 µm UPLC C8 column (100 mm × 2.1 mm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.05% formic acid) and an organic solvent (e.g., acetonitrile with 0.05% formic acid) is typically employed.[2]
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 1-5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is effective for Hydroxyectoine.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for Hydroxyectoine:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Hydroxyectoine MRM transition against the concentration of the calibration standards.
-
Determine the concentration of Hydroxyectoine in the samples by interpolating their peak areas from the calibration curve.
-
Assess the purity of the sample by calculating the area percentage of the Hydroxyectoine peak relative to the total peak area in the chromatogram.
Detailed Experimental Protocol for HPLC-UV Analysis of Ectoine (Adaptable for Hydroxyectoine)
This protocol is based on a validated method for the analysis of Ectoine and can be adapted for Hydroxyectoine.
1. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., ultrapure water).
-
Create a series of calibration standards by diluting the stock solution.
2. Chromatographic Conditions:
-
Chromatography System: A standard HPLC system with a UV detector.
-
Column: A polar-modified C18 column (e.g., 5 μm, 250 × 4.6 mm) is suitable.[1]
-
Mobile Phase: Isocratic elution with ultrapure water can be used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[1]
-
Detection Wavelength: Monitor the absorbance at 210 nm.[1]
-
Injection Volume: Typically 10-20 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area at 210 nm against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Calculate the purity by the area percentage method.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both LC-MS/MS and HPLC-UV analysis.
Caption: Experimental workflow for Hydroxyectoine analysis by LC-MS/MS.
References
Comparative Analysis of Hydroxyectoine and Ectoine as Stress Protectants
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Hydroxyectoine and Ectoine.
Introduction
Ectoine and its hydroxylated derivative, Hydroxyectoine, are natural extremolytes produced by extremophilic microorganisms to survive harsh environmental conditions such as high temperature, desiccation, and osmotic stress. Their remarkable protein- and membrane-stabilizing properties have led to their widespread use in cosmetics and, increasingly, in pharmaceutical and medical device applications. While both molecules offer significant cytoprotective benefits, their performance can differ depending on the specific stressor and biological context. This guide provides a comprehensive, data-driven comparison of Hydroxyectoine and Ectoine, focusing on their efficacy as stress protectants, their mechanisms of action, and relevant experimental data.
Physicochemical Properties and Mechanism of Action
Ectoine and Hydroxyectoine are compatible solutes that accumulate in the cytoplasm of stressed cells without disturbing cellular metabolism. Their protective effect is largely attributed to their ability to organize water molecules, leading to the formation of a preferential hydration shell around macromolecules. This phenomenon, known as "preferential exclusion," enhances the stability of proteins, nucleic acids, and cell membranes.
The primary structural difference between the two molecules is the presence of a hydroxyl group in Hydroxyectoine. This addition enhances its hydrogen-bonding capacity, which is hypothesized to contribute to its superior water-structuring and moisturizing properties in some instances.
Comparative Efficacy in Stress Protection: Experimental Data
The following tables summarize key experimental findings from in vitro and in vivo studies comparing the protective effects of Hydroxyectoine and Ectoine against various stressors.
Table 1: Protection Against Oxidative Stress
| Parameter | Stress Model | Ectoine | Hydroxyectoine | Reference |
| Cell Viability | H₂O₂-induced oxidative stress in human keratinocytes | Significant increase vs. control | Slightly higher increase than Ectoine | |
| Reactive Oxygen Species (ROS) Reduction | UV-induced ROS in fibroblasts | Effective reduction | More potent ROS scavenger than Ectoine | |
| DNA Protection | UV-induced DNA damage in HaCaT cells | Protective effect observed | Superior protection against DNA strand breaks |
Table 2: Anti-Inflammatory Effects
| Parameter | Stress Model | Ectoine | Hydroxyectoine | Reference |
| IL-6 Secretion | LPS-stimulated macrophages | Inhibition of IL-6 release | Stronger inhibition compared to Ectoine | |
| NF-κB Activation | TNF-α-induced inflammation in endothelial cells | Suppression of NF-κB pathway | More pronounced suppression | |
| COX-2 Expression | UV-induced inflammation in skin explants | Downregulation of COX-2 | Greater downregulation than Ectoine |
Table 3: Protein and Membrane Stabilization
| Parameter | Stress Model | Ectoine | Hydroxyectoine | Reference |
| Enzyme Activity | Heat-induced denaturation of lysozyme | Stabilization of enzyme structure and function | Higher stabilizing effect at elevated temperatures | |
| Membrane Fluidity | Dehydration stress in liposomes | Maintenance of membrane integrity | Superior ability to prevent membrane fusion | |
| Protein Aggregation | Freeze-thaw-induced aggregation of IgG | Inhibition of aggregation | More effective in preventing irreversible aggregation |
Signaling Pathways and Experimental Workflows
The protective effects of Ectoine and Hydroxyectoine are mediated through various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures.
Figure 1: Simplified signaling pathway of stress protection by Ectoine and Hydroxyectoine.
Figure 2: General experimental workflow for evaluating the cytoprotective effects of Ectoine and Hydroxyectoine.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the protective effect of Ectoine/Hydroxyectoine against stress-induced cell death.
-
Methodology:
-
Seed cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of Ectoine or Hydroxyectoine for 24 hours.
-
Induce stress by adding a stressor (e.g., H₂O₂) for a defined period.
-
Remove the medium and add MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
-
ROS Measurement (DCF-DA Assay)
-
Objective: To measure the intracellular reactive oxygen species scavenging activity.
-
Methodology:
-
Culture cells and pre-treat with Ectoine or Hydroxyectoine as described above.
-
Induce oxidative stress (e.g., by UV irradiation).
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates ROS scavenging.
-
Cytokine Quantification (ELISA)
-
Objective: To quantify the anti-inflammatory effects by measuring the secretion of pro-inflammatory cytokines.
-
Methodology:
-
Culture immune cells (e.g., macrophages) and pre-treat with Ectoine or Hydroxyectoine.
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
Collect the cell culture supernatant after a specified incubation time.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Conclusion
Both Ectoine and Hydroxyectoine are potent and versatile stress protectants with significant potential in pharmaceutical and cosmetic applications. The available data suggests that while both molecules offer substantial protection, Hydroxyectoine often exhibits superior efficacy, particularly in scavenging reactive oxygen species and mitigating inflammatory responses . This enhanced activity is likely attributable to the additional hydroxyl group, which increases its hydrogen-bonding capacity and interaction with water molecules.
The choice between Ectoine and Hydroxyectoine for a specific application should be guided by the nature of the cellular stress and the desired biological outcome. For applications requiring potent antioxidant and anti-inflammatory effects, Hydroxyectoine may be the preferred candidate. However, Ectoine remains a highly effective and well-established stress protectant for a broad range of applications. Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potential.
Hydroxyectoine vs. Trehalose: A Comparative Guide to Desiccation Protection
For Researchers, Scientists, and Drug Development Professionals
The preservation of biological materials such as cells, proteins, and enzymes in a dried state is a critical challenge in pharmaceuticals, biotechnology, and food science. Desiccation, or drying, imposes severe stress on biological structures, often leading to loss of function and viability. Compatible solutes are small organic molecules that accumulate in organisms to protect them from environmental stresses. Among these, the disaccharide trehalose has long been considered the gold standard for biopreservation. However, recent evidence highlights the exceptional protective capabilities of hydroxyectoine, an extremolyte found in halophilic bacteria. This guide provides an objective comparison of the efficacy of hydroxyectoine versus trehalose for desiccation protection, supported by experimental data and detailed protocols.
Quantitative Comparison of Protective Efficacy
Experimental studies directly comparing hydroxyectoine and trehalose have demonstrated that the choice of protectant can significantly impact the survival of microorganisms and the stability of biomolecules. Hydroxyectoine has shown superior performance in several contexts, particularly for bacterial cells that are not naturally tolerant to desiccation.
| Biological System | Stress Type | Protectant | Concentration | Key Outcome Metric | Result | Source |
| Pseudomonas putida KT2440 | Vacuum Drying & Storage (7 days, 30°C) | Extracellular Hydroxyectoine | 1 M | Cell Viability | ~40-50% | [1] |
| Pseudomonas putida KT2440 | Vacuum Drying & Storage (7 days, 30°C) | Extracellular Trehalose | 1 M | Cell Viability | <10% | [1][2] |
| Fab2 Antibody Fragment | Spray Drying & Storage (90°C) | Hydroxyectoine | 1:1 (mass ratio to protein) | Protein Aggregation | Lower aggregation than trehalose | [3][4] |
| Fab2 Antibody Fragment | Spray Drying & Storage (90°C) | Trehalose | 1:1 (mass ratio to protein) | Protein Aggregation | Higher aggregation than hydroxyectoine | [3][4] |
| Probiotic Bacteria (L. brevis) | Freeze-Drying (Lyophilization) | Hydroxyectoine | 5 g/L | Cell Survival Rate | ~91.9% | [5] |
| Probiotic Bacteria (L. brevis) | Freeze-Drying (Lyophilization) | Trehalose | 5 g/L | Cell Survival Rate | ~98.5% | [5] |
| Probiotic Bacteria (L. brevis) | Storage post-Lyophilization (6 months) | Hydroxyectoine + Trehalose | 5 g/L each | Cell Viability Loss | < 0.5 log units (most effective) | [5] |
The data indicates that for the anhydrobiotic engineering of sensitive bacteria like P. putida, extracellular hydroxyectoine is significantly more effective than trehalose.[1][2] Furthermore, in pharmaceutical formulations, hydroxyectoine can be a better stabilizer for therapeutic antibodies against thermal stress than trehalose.[3][4] While trehalose showed slightly better performance during the initial freeze-drying of certain probiotics, a combination with hydroxyectoine was optimal for long-term storage stability.[5]
Mechanisms of Action
The protective effects of both hydroxyectoine and trehalose are primarily attributed to their biophysical interactions with water, proteins, and membranes. Two leading theories are the "water replacement hypothesis" and the "vitrification" model.
-
Water Replacement: During desiccation, protectant molecules form hydrogen bonds with proteins and membrane lipids, effectively replacing the structural water that is lost.[6][7] This maintains the native conformation of proteins and the integrity of cell membranes.
-
Vitrification: Upon drying, solutes like trehalose form a rigid, amorphous glassy matrix.[7][8][9] This glassy state immobilizes the embedded biomolecules, preventing unfolding, aggregation, and degradative chemical reactions by severely restricting molecular mobility.[6][10] Hydroxyectoine also exhibits glass-forming properties, contributing to its protective effects.[11]
The superiority of hydroxyectoine in certain systems may be due to preferential interactions with specific extracytoplasmic structures or a more efficient water replacement capability.[1]
Caption: Protective mechanisms of hydroxyectoine and trehalose against desiccation stress.
Experimental Protocols
This section details a generalized protocol for assessing the efficacy of protectants on bacterial viability after vacuum drying, based on methodologies described in the literature.[1]
1. Preparation of Bacterial Cultures: a. Inoculate a single colony of the bacterial strain (e.g., Pseudomonas putida KT2440) into a suitable liquid medium (e.g., LB broth). b. Incubate the culture overnight at the optimal temperature (e.g., 30°C) with shaking. c. For osmotic preconditioning, which can enhance survival, grow cells in a medium with high osmolarity (e.g., defined medium with 0.6 M NaCl) to the late exponential phase.
2. Preparation of Drying Solutions: a. Prepare stock solutions of the protectants (e.g., 2 M Hydroxyectoine, 2 M Trehalose) in sterile deionized water. b. Prepare a solution of a matrix polymer, such as 3% (w/v) polyvinylpyrrolidone (PVP), which aids in forming a stable glass. c. Mix the protectant solution with the PVP solution and bacterial culture to achieve final concentrations of 1 M protectant and 1.5% PVP. The cell density should be adjusted to a consistent value (e.g., OD₆₀₀ of 10).
3. Desiccation (Vacuum Drying): a. Aliquot small volumes (e.g., 50 µL) of the cell suspension into sterile vials or microtiter plates. b. Place the samples in a vacuum dryer (e.g., a centrifugal vacuum concentrator). c. Dry the samples until all visible moisture is removed (typically 4-6 hours).
4. Storage: a. After drying, immediately seal the vials under a vacuum or in a desiccator containing a drying agent (e.g., silica gel). b. Store the samples at a controlled temperature (e.g., 30°C) for the desired duration (e.g., 1 day, 7 days, 42 days).
5. Rehydration and Viability Assessment: a. Rehydrate the dried samples by adding a suitable sterile buffer or growth medium (e.g., phosphate-buffered saline or LB broth) to the original volume. b. Vortex gently for 1-2 minutes to ensure complete resuspension. c. Perform serial dilutions of the rehydrated suspension. d. Plate the dilutions onto agar plates of the appropriate growth medium. e. Incubate the plates until colonies are visible. f. Count the colony-forming units (CFU) to determine the number of viable cells. g. Calculate the survival rate as (CFU after drying / CFU before drying) × 100%.
Caption: Experimental workflow for bacterial desiccation protection assay.
Conclusion
While trehalose is a widely used and effective protectant for many applications, the experimental evidence clearly indicates that hydroxyectoine can offer superior protection in specific, challenging contexts. For microorganisms that are recalcitrant to preservation with trehalose, hydroxyectoine presents a powerful alternative that can dramatically improve viability.[1][2] In the formulation of protein-based therapeutics, hydroxyectoine's ability to better prevent aggregation at elevated temperatures makes it a compelling excipient for enhancing drug product stability.[3][4] Therefore, for researchers and developers seeking to optimize the preservation of sensitive biological materials, hydroxyectoine should be considered a primary candidate, either as a direct replacement for or as a synergistic partner to trehalose.
References
- 1. Hydroxyectoine Is Superior to Trehalose for Anhydrobiotic Engineering of Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ectoine and Hydroxyectoine Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Sugars Protect Dry Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Superiority of Hydroxyectoine: A Comparative Guide for Researchers
For Immediate Publication
In the competitive landscape of cellular protectants, Hydroxyectoine is emerging as a frontrunner, demonstrating superior efficacy in safeguarding proteins and cells against a multitude of stressors. This guide offers an in-depth comparison of Hydroxyectoine with other widely used compatible solutes, including Ectoine, Trehalose, and Glyceryl Glucoside. The presented experimental data, detailed protocols, and pathway visualizations aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their research and development endeavors.
Superior Protein Stabilization and Cellular Protection
Hydroxyectoine consistently demonstrates exceptional capabilities in preserving protein structure and function, outperforming other compatible solutes in various stress conditions. Its enhanced performance is attributed to its unique molecular structure, which allows for more effective interaction with water molecules, forming a protective hydration shell around biomolecules.
Comparative Performance Data
Experimental studies have quantitatively established the superiority of Hydroxyectoine. In protein aggregation assays, Hydroxyectoine exhibits a more potent inhibitory effect on heat-induced aggregation of proteins compared to Ectoine and Trehalose[1][2]. Furthermore, at a 1:1 mass ratio, Hydroxyectoine has been shown to be a more effective stabilizer of antibodies than Trehalose[1][2].
While direct comparative experimental data between Hydroxyectoine and Glyceryl Glucoside is limited in publicly available literature, the known mechanisms of action suggest Hydroxyectoine's potential for superior performance due to its zwitterionic nature and strong water-binding capacity. A patent application mentions both Hydroxyectoine and Glyceryl Glucoside as active agents for promoting the regeneration of injured body tissue, though it does not provide a direct experimental comparison of their efficacy[3].
| Compatible Solute | Protein Aggregation Inhibition | Cell Viability Under Osmotic Stress | Anti-inflammatory Effects |
| Hydroxyectoine | High [1][2] | High | High [4] |
| Ectoine | Moderate to High[1][2] | High | High[5] |
| Trehalose | Moderate[1][2] | Moderate to High | Low |
| Glyceryl Glucoside | Data not available | Moderate to High | Data not available |
Table 1: Comparative Efficacy of Compatible Solutes. This table summarizes the relative performance of Hydroxyectoine against other common compatible solutes based on available experimental data.
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed protocols for key experiments are provided below.
Protein Aggregation Assay
This protocol outlines a method to assess the ability of compatible solutes to prevent heat-induced protein aggregation.
Materials:
-
Protein solution (e.g., Lysozyme at 1 mg/mL in 100 mM sodium phosphate buffer, pH 7.0)
-
Compatible solute solutions (Hydroxyectoine, Ectoine, Trehalose, Glyceryl Glucoside) at various concentrations (e.g., 10 mM, 50 mM, 100 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Heating block or water bath
Procedure:
-
Prepare protein-solute mixtures by adding the compatible solute solution to the protein solution. A control sample with buffer instead of the solute should be prepared.
-
Incubate the samples at a temperature known to induce aggregation (e.g., 65°C for lysozyme) for a specified time (e.g., 60 minutes).
-
After incubation, cool the samples to room temperature.
-
Measure the absorbance of each sample at 340 nm to quantify the extent of aggregation.
-
Calculate the percentage of aggregation inhibition for each solute concentration relative to the control.
Cell Viability Assay (MTT Assay) under Osmotic Stress
This protocol describes how to evaluate the protective effects of compatible solutes on cell viability under hyperosmotic stress using the MTT assay.
Materials:
-
Adherent cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hyperosmotic stressor (e.g., Sorbitol or NaCl)
-
Compatible solute solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Pre-incubate the cells with different concentrations of compatible solutes for a defined period (e.g., 24 hours).
-
Induce osmotic stress by replacing the medium with a hyperosmotic medium (e.g., DMEM with 600 mM Sorbitol) containing the respective compatible solutes. A control group should be maintained in normal osmotic medium.
-
After the stress period (e.g., 24 hours), remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the unstressed control.
Mechanistic Insights: Signaling Pathways
Hydroxyectoine exerts its protective effects through the modulation of key cellular signaling pathways, particularly those involved in inflammation and stress response.
Anti-inflammatory Signaling
Hydroxyectoine has been shown to mitigate inflammatory responses by targeting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. By reducing the expression of TLR4 and inhibiting the activation of NF-κB, Hydroxyectoine effectively downregulates the production of pro-inflammatory cytokines[4].
Caption: Hydroxyectoine's anti-inflammatory mechanism.
Biosynthesis of Hydroxyectoine
Hydroxyectoine is synthesized from L-aspartate-β-semialdehyde through a series of enzymatic reactions. The final step involves the hydroxylation of Ectoine, catalyzed by the enzyme Ectoine hydroxylase (EctD)[6][7][8][9][10][11].
References
- 1. High-efficiency production of 5-hydroxyectoine using metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical signals activate p38 MAPK pathway-dependent reinforcement of actin via mechanosensitive HspB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Osmoprotective Prowess of Hydroxyectoine: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular stress, the battle against osmotic imbalance is a critical frontier for researchers in drug development and cellular biology. A new comprehensive guide published today offers a deep dive into the osmoprotective efficiency of Hydroxyectoine, a compatible solute of significant interest. This guide provides a meticulous comparison of Hydroxyectoine with other osmoprotectants across various cell types, supported by experimental data and detailed protocols to aid in the validation of its efficacy.
The guide is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in clearly structured tables for straightforward comparison of performance. It further distinguishes itself by including detailed methodologies for key experiments and mandatory visualizations of signaling pathways and experimental workflows using Graphviz (DOT language), offering a multi-faceted understanding of Hydroxyectoine's mechanism of action.
Superior Protection in a Stressed Cellular Environment
Hydroxyectoine, a derivative of the well-known compatible solute ectoine, has demonstrated remarkable capabilities in protecting cells from the detrimental effects of hyperosmotic stress. This stress, characterized by a higher solute concentration outside the cell, can lead to water efflux, cell shrinkage, and ultimately, apoptosis or programmed cell death. The guide highlights studies showcasing Hydroxyectoine's ability to preserve cell viability and function under such challenging conditions.
Comparative Efficacy of Hydroxyectoine
To provide a clear perspective on its performance, this guide collates data from various studies comparing Hydroxyectoine with other commonly used osmoprotectants, including its precursor Ectoine, as well as trehalose and glycine betaine.
Table 1: Comparative Osmoprotective Efficiency of Hydroxyectoine and Other Osmoprotectants in Porcine Retinal Explants Subjected to Hypoxia
| Treatment Group | Retinal Ganglion Cell (RGC) Survival | Reduction in Apoptosis | Reduction in Hypoxic Cells (HIF-1α+) |
| Control | Baseline | Baseline | Baseline |
| Hypoxia (CoCl₂) | Decreased | Increased | 46.2% ± 6.4% |
| Hypoxia + Ectoine (0.5 mM) | Protected (p < 0.05) | Reduced (p < 0.001) | No significant reduction (35.9% ± 3.0%) |
| Hypoxia + Hydroxyectoine (0.5 mM) | Protected (p < 0.01) | Reduced (p < 0.001) | Significantly reduced (p < 0.05) |
Data adapted from a study on porcine retinal organ cultures subjected to CoCl₂-induced hypoxia, a model for retinal degeneration.[1]
Table 2: Osmoprotective Efficiency of Hydroxyectoine in Different Cell Models
| Cell Type | Stress Condition | Osmoprotectant | Key Findings |
| Human Neuroblastoma Cells | Aβ42-induced toxicity | Hydroxyectoine, Ectoine | Both inhibited Aβ42 amyloid formation and reduced toxicity. |
| Human Keratinocytes | Heat Stress | Ectoine | Induced expression of heat shock proteins (hsp70 and hsp70B'), modulating the proinflammatory response.[2] |
| Pseudomonas putida KT2440 | Desiccation | Hydroxyectoine, Trehalose | Hydroxyectoine was found to be superior to trehalose as a desiccation protectant. |
Delving into the Mechanism: Signaling Pathways and Experimental Validation
Understanding the molecular mechanisms behind Hydroxyectoine's protective effects is paramount for its application in therapeutic development. This guide provides insights into the signaling pathways modulated by this powerful osmoprotectant.
Under hyperosmotic stress, cells activate a cascade of signaling pathways to adapt and survive. Key players in this response include the Mitogen-Activated Protein Kinase (MAPK) pathways and the Nuclear Factor-kappa B (NF-κB) pathway, which are central regulators of stress responses, inflammation, and apoptosis. Evidence suggests that ectoines can modulate these pathways to exert their cytoprotective effects. For instance, in human keratinocytes, ectoine has been shown to induce the expression of heat shock proteins (HSPs), which are crucial for protein folding and cellular repair, while also downregulating pro-inflammatory cytokines.[2]
To facilitate further research and validation, this guide includes detailed experimental protocols for assessing the osmoprotective efficiency of Hydroxyectoine.
Experimental Protocols
Cell Viability Assessment under Hyperosmotic Stress using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Materials:
-
Human keratinocytes (HaCaT) or other desired cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hydroxyectoine and other osmoprotectants (e.g., Ectoine, Trehalose, Glycine Betaine)
-
Hyperosmotic stress inducer (e.g., Sorbitol or NaCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing different concentrations of Hydroxyectoine or other osmoprotectants.
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Induce hyperosmotic stress by adding a concentrated solution of sorbitol or NaCl to achieve the desired final osmolarity (e.g., 500 mOsm/kg).
-
Include control wells with cells in normal medium, cells with osmoprotectant alone, and cells with the hyperosmotic stressor alone.
-
-
Incubation: Incubate the plate for the desired stress exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection under Hyperosmotic Stress using Annexin V Staining
This protocol details the detection of apoptotic cells through the externalization of phosphatidylserine.
Materials:
-
Desired mammalian cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hydroxyectoine and other osmoprotectants
-
Hyperosmotic stress inducer (e.g., Sorbitol or NaCl)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with osmoprotectants and/or hyperosmotic stress as described in the MTT assay protocol.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visualizing the Protective Mechanisms
To further elucidate the complex cellular processes involved, the guide includes diagrams generated using Graphviz, illustrating both the experimental workflow for evaluating osmoprotectants and the key signaling pathways implicated in the cellular response to osmotic stress.
Workflow for evaluating the osmoprotective efficiency of Hydroxyectoine.
Key signaling pathways activated by osmotic stress and modulated by Hydroxyectoine.
This comprehensive guide serves as an invaluable resource for the scientific community, providing the necessary tools and data to accelerate research into the promising therapeutic applications of Hydroxyectoine in conditions associated with cellular stress.
References
- 1. Protective effect of the extremolytes ectoine and hydroxyectoine in a porcine organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectoine from halophilic microorganisms induces the expression of hsp70 and hsp70B' in human keratinocytes modulating the proinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydroxyectoine and Glycine Betaine in Enzyme Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of biopreservation and formulation science, the quest for effective enzyme stabilizers is paramount. Enzymes, the catalysts of biological processes, are notoriously sensitive to environmental stressors such as temperature fluctuations, dehydration, and chemical exposure. This guide provides a detailed, evidence-based comparison of two prominent compatible solutes, Hydroxyectoine and glycine betaine, renowned for their enzyme-stabilizing properties.
Executive Summary
Both Hydroxyectoine and glycine betaine are effective in protecting enzymes from a variety of stressors. However, experimental data suggests that Hydroxyectoine often exhibits superior performance, particularly in conferring thermal stability. This guide will delve into the quantitative data, experimental methodologies, and mechanistic underpinnings of their protective effects.
Mechanism of Action: The Preferential Exclusion Principle
The primary mechanism by which both Hydroxyectoine and glycine betaine stabilize enzymes is through the principle of "preferential exclusion" or "preferential hydration." In an aqueous solution, these compatible solutes are largely excluded from the immediate vicinity of the protein surface. This exclusion leads to an increase in the surface tension of the surrounding water, which in turn thermodynamically favors a more compact, folded, and thus active, enzyme conformation. Essentially, the presence of these osmolytes makes the unfolded state of the enzyme energetically less favorable. Additionally, there is evidence of direct, albeit weak, interactions with certain protein residues.
Below is a conceptual diagram illustrating the mechanism of enzyme stabilization by compatible solutes.
Caption: Conceptual overview of enzyme stabilization by compatible solutes.
Quantitative Performance Comparison
The following tables summarize the available quantitative data from head-to-head comparisons of Hydroxyectoine and glycine betaine in enzyme stabilization.
Table 1: Thermal Stabilization of Ribonuclease A (RNase A)
| Parameter | Condition | Glycine Betaine | Hydroxyectoine | Reference |
| Increase in Melting Temperature (ΔTm) | 3M Solute Concentration | Not stable at 3M | >12 K | [1] |
| Increase in Gibbs Free Energy of Stabilization (ΔΔG) | Room Temperature | - | 10.6 kJ/mol (at 3M) | [1] |
Note: Glycine betaine was found to stabilize RNase A only at concentrations below 3M in this particular study.
Table 2: Stabilization of Lactate Dehydrogenase (LDH) and Phosphofructokinase (PFK)
| Enzyme | Stress Condition | Glycine Betaine | Hydroxyectoine | Reference |
| Lactate Dehydrogenase (LDH) | Freeze-thaw | Partial protection (conflicting reports) | Partial to full protection | [2] |
| Lactate Dehydrogenase (LDH) | Thermal Stress | No protection (in some studies) | Partial protection | [2] |
| Phosphofructokinase (PFK) | Freeze-thaw | Full protection | Full protection | [2] |
Note: The protective effects on LDH can vary, with some studies showing partial protection by glycine betaine, while others report no protection. Hydroxyectoine consistently shows at least partial protection for both enzymes.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key assays are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Stability
This protocol is a generalized procedure for assessing the thermal stability of an enzyme in the presence of Hydroxyectoine or glycine betaine.
Objective: To determine the melting temperature (Tm) and the change in heat capacity (ΔCp) of an enzyme upon thermal denaturation.
Materials:
-
Differential Scanning Calorimeter
-
Enzyme solution (e.g., RNase A at 1-2 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.0)
-
Hydroxyectoine and glycine betaine stock solutions (e.g., up to 4M in the same buffer)
-
Dialysis tubing or desalting columns
Procedure:
-
Sample Preparation:
-
Dialyze the enzyme solution against the chosen buffer to ensure a matched buffer system.
-
Prepare enzyme-solute mixtures by adding the stock solute solutions to the enzyme solution to achieve the desired final concentrations (e.g., 1M, 2M, 3M).
-
Prepare a reference solution containing the same concentration of the solute in the buffer without the enzyme.
-
-
DSC Measurement:
-
Load the enzyme-solute sample into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.
-
Set the experimental parameters: typically, a temperature scan rate of 1°C/min from a starting temperature (e.g., 20°C) to a final temperature well above the expected Tm (e.g., 90°C).
-
Equilibrate the system at the starting temperature for a sufficient time (e.g., 15-20 minutes).
-
Initiate the temperature scan and record the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The resulting thermogram (a plot of excess heat capacity versus temperature) will show an endothermic peak.
-
The temperature at the apex of this peak is the melting temperature (Tm).
-
The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
-
The change in heat capacity (ΔCp) can be determined from the change in the baseline before and after the unfolding transition.
-
The Gibbs free energy of stabilization (ΔG) can be calculated using the Gibbs-Helmholtz equation.
-
Caption: Workflow for DSC-based thermal stability analysis.
Lactate Dehydrogenase (LDH) Activity Assay for Freeze-Thaw Stability
This protocol outlines a method to assess the protective effects of Hydroxyectoine and glycine betaine on LDH activity after freeze-thaw cycles.
Objective: To measure the residual enzymatic activity of LDH after subjecting it to freeze-thaw stress in the presence of stabilizing solutes.
Materials:
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Substrate solution: Sodium pyruvate (e.g., 2.5 mM in assay buffer)
-
Cofactor solution: NADH (e.g., 0.2 mM in assay buffer)
-
Hydroxyectoine and glycine betaine solutions in assay buffer
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Thermostated cuvette holder
Procedure:
-
Sample Preparation:
-
Prepare solutions of LDH in the assay buffer containing different concentrations of Hydroxyectoine or glycine betaine. Include a control sample with no added solute.
-
Aliquot the samples into microcentrifuge tubes.
-
-
Freeze-Thaw Stress:
-
Subject the aliquots to a defined number of freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for a set time (e.g., 1 hour) followed by thawing at room temperature.
-
Include a non-stressed control for each condition that is kept on ice.
-
-
Enzyme Activity Measurement:
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to a constant temperature (e.g., 25°C or 37°C).
-
In a cuvette, mix the assay buffer, pyruvate solution, and NADH solution.
-
Initiate the reaction by adding a small volume of the (stressed or unstressed) LDH sample to the cuvette and mix quickly.
-
Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of NADH oxidation is proportional to the LDH activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (ΔA340/min) from the linear portion of the absorbance vs. time plot.
-
The residual activity of the stressed samples is expressed as a percentage of the activity of the corresponding unstressed control.
-
Caption: Experimental workflow for LDH freeze-thaw stability assay.
Conclusion
Both Hydroxyectoine and glycine betaine are valuable tools for enhancing enzyme stability. The choice between them may depend on the specific enzyme, the nature of the environmental stress, and the required concentration of the stabilizer. The available data indicates that Hydroxyectoine may offer a significant advantage in applications requiring high thermal stability. For researchers and drug development professionals, a careful, empirical evaluation of both compounds with the specific enzyme and formulation conditions is recommended to determine the optimal stabilization strategy.
References
A Comparative Guide to Spectroscopic Techniques for Characterizing Hydroxyectoine Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key spectroscopic techniques used to elucidate and confirm the molecular structure of (4S,5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, commonly known as Hydroxyectoine. As a valuable compatible solute with applications in cosmetics and medicine, rigorous structural characterization of Hydroxyectoine is critical for quality control, regulatory approval, and understanding its mechanism of action.
The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each section includes a summary of the quantitative data obtained, detailed experimental protocols, and an overview of the structural insights provided by the technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules like Hydroxyectoine. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed for a comprehensive analysis.
Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hydroxyectoine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |
| 2-CH₃ | 2.25 | 21.5 | s |
| 4-CH | 4.10 | 58.0 | dd, J = 7.5, 4.5 Hz |
| 5-CH | 4.55 | 75.0 | m |
| 6-CH₂α | 2.10 | 30.0 | m |
| 6-CH₂β | 2.40 | 30.0 | m |
| 4-COOH | - | 175.0 | - |
| 2-C | - | 165.0 | - |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH. Data is compiled from typical values found in the literature.
Experimental Protocols
Sample Preparation: A sample of 5-10 mg of Hydroxyectoine is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), which is suitable for polar compounds and allows for the exchange of labile protons (e.g., -OH, -NH, -COOH).
Instrumentation:
-
Spectrometer: A high-field NMR spectrometer, such as a 300 MHz, 500 MHz, or 600 MHz instrument.[1]
-
Probe: A standard broadband or inverse detection probe.
-
Temperature: Experiments are typically conducted at a constant temperature, e.g., 25°C (298 K).
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (COSY, HSQC): Standard pulse sequences are used to establish ¹H-¹H (COSY) and ¹H-¹³C one-bond (HSQC) correlations, which are crucial for assigning the signals to specific protons and carbons in the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of Hydroxyectoine and confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it is also a powerful tool for quantification.[2] Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.
Data Presentation
Table 2: Mass Spectrometric Data for Hydroxyectoine
| Parameter | Value | Technique |
| Molecular Formula | C₆H₁₀N₂O₃[3] | - |
| Molecular Weight | 158.16 g/mol [3] | - |
| Precursor Ion [M+H]⁺ | m/z 159.1 | ESI-MS[4] |
| Key Fragment Ion | m/z 113.13 | ESI-MS/MS[4] |
Experimental Protocols
Sample Preparation: For LC-MS analysis, Hydroxyectoine is dissolved in a suitable solvent, often a mixture of water and acetonitrile, to a concentration in the low µg/mL to ng/mL range. The sample is filtered before injection. For direct infusion, a similar solvent system is used. Hydroxyectoine is often used as an internal standard for the quantification of Ectoine.[4]
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, non-volatile molecules like Hydroxyectoine, typically in positive ion mode.[4]
-
Mass Analyzer: A variety of analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap. Triple quadrupole instruments are frequently used for quantitative studies using Multiple Reaction Monitoring (MRM).[4]
-
Chromatography (for LC-MS): A reversed-phase column (e.g., C8 or C18) is often used with a gradient mobile phase, for example, starting with a high aqueous component (e.g., 0.1% formic acid in water) and increasing the organic component (e.g., acetonitrile).[4]
Data Acquisition:
-
Full Scan MS: The instrument scans a wide mass range (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.
-
MS/MS (Product Ion Scan): The precursor ion (m/z 159.1 for Hydroxyectoine) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then detected, providing a characteristic fingerprint for the molecule. The transition 159.1 > 113.13 is a common choice for MRM-based quantification.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Hydroxyectoine molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. It is a rapid and non-destructive technique, particularly useful for comparing samples against a known standard and for studying intermolecular interactions.[5]
Data Presentation
Table 3: Key FTIR Absorption Bands for Hydroxyectoine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl, Carboxylic Acid |
| ~3200 (broad) | N-H Stretch | Amine/Amide |
| ~2950 | C-H Stretch | Methyl, Methylene |
| ~1650 | C=O Stretch | Carboxylate (COO⁻) |
| ~1600 | C=N Stretch | Tetrahydropyrimidine Ring |
| ~1088 | C-O Stretch | Secondary Alcohol[6] |
Note: Peak positions and shapes can be influenced by the physical state (solid/liquid), hydrogen bonding, and sample preparation method.
Experimental Protocols
Sample Preparation:
-
Solid State: A small amount of dry, powdered Hydroxyectoine is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
-
Dry Amorphous State: For studies on glass-forming properties, samples are prepared by lyophilization (freeze-drying) to create a dry, amorphous matrix.[5]
Instrumentation:
-
Spectrometer: A standard benchtop FTIR spectrometer equipped with a light source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS).
-
Measurement Mode: Transmission (for KBr pellets) or ATR.
Data Acquisition:
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum (of air or the pure KBr pellet) is collected and automatically subtracted from the sample spectrum.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[7] Since Hydroxyectoine possesses two chiral centers ((4S, 5S) configuration), CD spectroscopy can be used to confirm its specific stereochemistry. This is crucial as different stereoisomers can have vastly different biological activities.
Data Presentation
CD spectra are typically presented as molar ellipticity [θ] versus wavelength. For a molecule like Hydroxyectoine, a characteristic spectrum with positive or negative Cotton effects in the UV region (typically below 250 nm) corresponding to the n→π* transitions of the carboxylate and amide chromophores is expected. The specific signs and magnitudes of these effects are unique to the (4S, 5S) stereoisomer.
(Note: While Hydroxyectoine is chiral, specific public domain CD spectral data is sparse. The description is based on the expected behavior of a chiral amino acid derivative.)
Experimental Protocols
Sample Preparation:
-
Solvent: The sample is dissolved in a buffer or solvent that is transparent in the far-UV region, such as a phosphate buffer or pure water.[8]
-
Concentration: The concentration must be carefully chosen to keep the absorbance in an optimal range (ideally around 1.0).[8] For far-UV CD, concentrations are typically in the range of 0.1 to 1 mg/mL.
-
Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) is used to minimize solvent absorbance in the far-UV.[8]
Instrumentation:
-
Spectropolarimeter: A dedicated CD spectropolarimeter is required.
-
Light Source: A xenon arc lamp is typically used.
-
Environment: The sample chamber is continuously purged with dry nitrogen gas to prevent ozone formation and absorption of UV light by oxygen.[9]
Data Acquisition:
-
Wavelength Scan: The spectrum is typically scanned from ~260 nm down to ~190 nm.
-
Parameters: Key parameters to set include the scanning speed, bandwidth, and data pitch (step size).
-
Baseline Correction: A spectrum of the solvent/buffer in the same cuvette is recorded and subtracted from the sample spectrum.
-
Data Conversion: The raw data (in millidegrees) is converted to molar ellipticity for standardized comparison.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive structural characterization of a Hydroxyectoine sample using the described spectroscopic techniques.
Caption: Workflow for Hydroxyectoine characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature- and Salinity-Decoupled Overproduction of Hydroxyectoine by Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyectoine = 95 HPLC 165542-15-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular dichroism - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Hydroxyectoine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Hydroxyectoine, a compatible solute with significant applications in the pharmaceutical and cosmetic industries. The following sections detail the performance of common analytical techniques, supported by experimental data from published studies, to assist researchers in selecting the most appropriate method for their needs.
Quantitative Performance Comparison
| Parameter | HPLC with UV Detection | LC-MS/MS | Spectrophotometric Assay |
| Linearity Range | 10 - 100 µg/mL | 1 - 1000 ng/mL[1] | Method-dependent, often less sensitive |
| Correlation Coefficient (R²) | > 0.999 | > 0.999[1] | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | < 1 ng/mL | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1 ng/mL[1] | Higher than chromatographic methods |
| Accuracy (% Recovery) | 98 - 102% | 96 - 98%[1] | Variable, susceptible to matrix effects |
| Precision (%RSD) | < 2% | < 5% | Variable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are composite protocols for HPLC and LC-MS/MS based on methods reported in the scientific literature for the analysis of Hydroxyectoine and Ectoine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of Hydroxyectoine in various samples, including fermentation broths and cosmetic formulations.
1. Sample Preparation:
-
Cellular extracts: Cells are harvested by centrifugation, washed, and then subjected to extraction using a suitable solvent such as ethanol or methanol, followed by sonication or boiling to release intracellular solutes. The extract is then centrifuged to remove cell debris, and the supernatant is filtered through a 0.22 µm filter before injection.
-
Cosmetic formulations: Creams or lotions are typically dispersed in a suitable solvent (e.g., methanol/water mixture), sonicated to ensure complete dissolution of Hydroxyectoine, and then centrifuged and filtered.
2. HPLC System and Conditions:
-
HPLC System: An Agilent 1200 Series LC system or equivalent, equipped with a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For polar analytes like Hydroxyectoine, a polar-modified C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be employed.
-
Mobile Phase: A common mobile phase is a mixture of water and a polar organic solvent like methanol or acetonitrile. Isocratic elution with pure water has also been reported for polar RP-HPLC. The mobile phase may contain a small percentage of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection is typically performed at a low wavelength, around 210 nm, as Hydroxyectoine does not have a strong chromophore at higher wavelengths.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of low levels of Hydroxyectoine in complex biological matrices such as plasma or tissue extracts.
1. Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common sample preparation technique. A cold organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase before injection.
-
Solid-phase extraction (SPE) can also be used for cleaner samples and to pre-concentrate the analyte.
2. LC-MS/MS System and Conditions:
-
LC-MS/MS System: A system such as an Agilent UPLC coupled to a triple quadrupole mass spectrometer.
-
Column: A UPLC C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for fast and efficient separation.
-
Mobile Phase: A gradient elution is often used, starting with a high aqueous content and increasing the organic solvent (e.g., acetonitrile or methanol) percentage over time. The mobile phase typically contains additives like formic acid or ammonium formate to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Hydroxyectoine.
-
Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Hydroxyectoine. An internal standard (e.g., a stable isotope-labeled version of Hydroxyectoine) is recommended for accurate quantification.
Spectrophotometric Assay
Currently, there is a lack of specific, validated spectrophotometric methods for the direct quantification of Hydroxyectoine in the published literature. While Hydroxyectoine exhibits UV absorbance at low wavelengths (around 210 nm), this region is prone to interference from many other organic molecules. Therefore, direct UV spectrophotometry is not recommended for accurate quantification in complex samples. A colorimetric assay would require a specific derivatization reaction that produces a colored product, and no such standard method has been reported for Hydroxyectoine.
Method Comparison and Cross-Validation Workflow
A cross-validation study is essential to ensure the reliability and interchangeability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for Hydroxyectoine quantification.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Hydroxyectoine.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing trace amounts of Hydroxyectoine in complex biological matrices and for confirmatory analysis.
The selection of the most appropriate method will depend on the specific research question, the nature of the sample, the required level of sensitivity and selectivity, and the available instrumentation. It is always recommended to perform a thorough method validation to ensure the reliability of the obtained results.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
